H-Ile-Pro-Pro-OH hydrochloride
Description
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Properties
Molecular Formula |
C16H28ClN3O4 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H |
InChI Key |
XRXZJOQURIUXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: H-Ile-Pro-Pro-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-Pro-Pro-OH hydrochloride, the hydrochloride salt of the tripeptide Isoleucyl-Prolyl-Proline (IPP), is a compound of significant interest in the fields of biochemistry and pharmacology. This document provides a comprehensive overview of its fundamental properties, experimental protocols for its characterization, and its mechanism of action as an Angiotensin-Converting Enzyme (ACE) inhibitor.
Physicochemical Properties
The basic physicochemical properties of this compound and its corresponding free peptide form are summarized below. It is important to note that while data for the hydrochloride form is provided where available, some properties, such as pKa and melting point, are reported for the free peptide (H-Ile-Pro-Pro-OH) due to a lack of specific experimental data for the hydrochloride salt.
Table 1: Physicochemical Data for this compound and H-Ile-Pro-Pro-OH
| Property | This compound | H-Ile-Pro-Pro-OH (Free Peptide) | Source(s) |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid hydrochloride | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [1][2] |
| Synonyms | L-Isoleucyl-L-prolyl-L-proline hydrochloride | IPP, Ile-Pro-Pro | [1][2] |
| CAS Number | 1208862-61-6 | 26001-32-1 | [1][2][3] |
| Molecular Formula | C₁₆H₂₈ClN₃O₄ | C₁₆H₂₇N₃O₄ | [1][2][3] |
| Molecular Weight | 361.87 g/mol | 325.41 g/mol | [1][4] |
| Appearance | Solid (Predicted) | Not Available | [3] |
| Melting Point | Not Available | Not Available | |
| Boiling Point | Not Available | 572.556 °C at 760 mmHg (Predicted) | [5] |
| pKa (Strongest Acidic) | Not Available | 3.44 (Predicted) | [6] |
| pKa (Strongest Basic) | Not Available | 8.2 (Predicted) | [6] |
| Solubility | Water: 50 mg/mL, DMSO: 30 mg/mL | Not Available | [3] |
| IC₅₀ (for ACE) | 5 µM | 5 µM | [3][4][7] |
Biological Activity: ACE Inhibition
H-Ile-Pro-Pro-OH is a known inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure. By inhibiting ACE, H-Ile-Pro-Pro-OH prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.[8]
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. lookchem.com [lookchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. targetmol.cn [targetmol.cn]
- 8. researchgate.net [researchgate.net]
H-Ile-Pro-Pro-OH Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Ile-Pro-Pro-OH hydrochloride (IPP), a milk-derived tripeptide, has garnered significant scientific attention for its potential antihypertensive properties. This technical guide provides a comprehensive overview of the core mechanism of action of IPP, focusing on its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). We delve into the intricate signaling pathways influenced by this peptide, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for the assays cited. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field.
Core Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition
The primary and most well-documented mechanism of action for this compound is the competitive inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key zinc-dependent dipeptidyl carboxypeptidase in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][3][4]
ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][3] Angiotensin II exerts its effects by binding to the Angiotensin II type 1 (AT1) receptor, leading to a cascade of physiological responses that increase blood pressure, including:
-
Vasoconstriction: Direct contraction of vascular smooth muscle cells.
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve terminals.
By inhibiting ACE, IPP reduces the production of Angiotensin II, thereby mitigating these hypertensive effects and promoting vasodilation, leading to a decrease in blood pressure.[2]
Structural studies have provided insights into the binding of IPP to ACE. X-ray crystallography has revealed that lactotripeptides like IPP have a preference for the N-domain of ACE (nACE) due to specific polar interactions near the catalytic zinc ion.[1][3]
Signaling Pathway of the Renin-Angiotensin System and IPP Inhibition
The following diagram illustrates the classical Renin-Angiotensin System and the point of intervention by H-Ile-Pro-Pro-OH.
Secondary Mechanisms and Physiological Effects
Beyond direct ACE inhibition, research suggests that IPP may exert its antihypertensive effects through additional mechanisms:
Enhancement of Endothelial Function
IPP has been shown to improve vascular endothelial function.[5] Studies indicate that IPP can stimulate the production of nitric oxide (NO), a potent vasodilator, in endothelial cells.[6][7] This effect appears to be independent of blood pressure changes, suggesting a direct beneficial impact on the vascular endothelium.[5] The increased NO production contributes to vasorelaxation and improved arterial function.[6]
Modulation of the Autonomic Nervous System
Studies in spontaneously hypertensive rats (SHR) suggest that IPP can reduce cutaneous arterial sympathetic nerve activity (CASNA), leading to a decrease in mean arterial pressure.[8] This effect appears to be mediated via the stomach and afferent vagus nerve, as it is eliminated by sub-diaphragmatic vagotomy.[8] This indicates a potential central nervous system-mediated component to IPP's antihypertensive action, distinct from the systemic ACE inhibition.
Attenuation of Oxidative Stress and Vascular Remodeling
In animal models of hypertension, long-term administration of IPP has been shown to attenuate oxidative stress and vascular remodeling.[9][10] This is achieved by inhibiting ACE activity and subsequent Angiotensin II and superoxide (B77818) production in both the hypothalamic paraventricular nucleus (PVN) and in the arteries.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on H-Ile-Pro-Pro-OH.
Table 1: In Vitro ACE Inhibitory Activity
| Peptide | IC50 Value (µM) | Experimental System | Reference |
| Ile-Pro-Pro | 5 | Somatic Angiotensin-Converting Enzyme (sACE) | [3] |
| Ile-Pro-Pro | 8.25 ± 0.71 | Cell-free (porcine kidney recombinant enzyme) | [11] |
| Ile-Pro-Pro | 6.95 | Cell-based (Caco-2 cells) | [11] |
IC50: The concentration of an inhibitor required to inhibit 50% of an enzyme's activity.
Table 2: In Vivo Antihypertensive Effects in Human Clinical Trials
| Study Population | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Mildly Hypertensive Subjects | 25 mg IPP and VPP | Single Dose | -2.1 mmHg (p=0.045) | -1.6 mmHg (p=0.03) | [12][13] |
| Stage-I Hypertensive Subjects | 3.4 mg IPP and VPP | 8 weeks | -10.5 ± 11.5 mmHg (p<0.05) | Not reported | [14] |
| Stage-I Hypertensive Patients | 2.53 mg VPP, 1.52 mg IPP | > 4 weeks | -9.1 mmHg (office SBP, p<0.001) | -7.0 mmHg (office DBP, p<0.005) | [15] |
| Japanese Subjects (Meta-analysis) | Varied | Varied | -5.63 mmHg (p<0.0001) | Not reported | [16] |
Table 3: Effects on Vascular Parameters
| Parameter | Model | Treatment | Result | Reference |
| Acetylcholine-induced vasorelaxation | L-NAME-treated rats | 0.3 g/L IPP for 4 weeks | Significantly greater vasorelaxation vs. L-NAME alone | [6] |
| Pulse Wave Velocity (PWV) | L-NAME-treated rats | 0.3 g/L IPP for 4 weeks | Attenuated the increase in PWV | [6] |
| Brachial-ankle Pulse Wave Velocity (baPWV) | Stage-I Hypertensive Subjects | 3.4 mg IPP and VPP for 8 weeks | -73.9 ± 130.0 cm/s (p<0.05) | [14] |
| Urinary cGMP excretion | Mildly Hypertensive Subjects | 25 mg IPP and VPP (single dose) | Higher in active group vs. placebo (p=0.01) | [12] |
Experimental Protocols
In Vitro ACE Inhibitory Activity Assay (Modified from Cushman and Cheung)
This protocol is a widely used method to determine the in vitro ACE inhibitory activity of peptides.[17][18]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
This compound (test inhibitor)
-
Captopril (B1668294) (positive control)
-
HEPES buffer (50 mM HEPES, 300 mM NaCl, pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, IPP, and captopril in the appropriate buffers.
-
Assay Reaction:
-
In a microcentrifuge tube, pre-incubate 20 µL of the IPP solution (at various concentrations) or control with 20 µL of 5 mM HHL solution in 90 µL of HEPES buffer at 37°C for 5 minutes.[17]
-
Initiate the enzymatic reaction by adding 20 µL of ACE solution (0.04 U/mL).[17]
-
Incubate the mixture at 37°C for 60 minutes.[17]
-
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.[17]
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the reaction mixture and vortex for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under vacuum.
-
-
Quantification:
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure for evaluating the antihypertensive effects of IPP in a widely accepted animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR)
-
Wistar-Kyoto (WKY) rats as normotensive controls
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Blood Pressure Measurement:
-
Train the rats for blood pressure measurement using the tail-cuff method for several days before the start of the experiment to minimize stress-induced fluctuations.
-
Measure baseline systolic and diastolic blood pressure and heart rate.
-
-
Experimental Groups:
-
Divide the SHR into at least two groups: a control group receiving the vehicle (e.g., water or saline) and a treatment group receiving IPP.
-
Include a group of WKY rats as a normotensive reference.
-
-
Administration of IPP: Administer IPP orally (e.g., via gavage or in drinking water) at a predetermined dose and frequency for a specified duration (e.g., several weeks).
-
Monitoring:
-
Measure blood pressure and heart rate at regular intervals throughout the study.
-
Monitor body weight and food/water intake.
-
-
Data Analysis:
-
Analyze the changes in blood pressure and heart rate over time and compare the values between the different experimental groups using appropriate statistical methods (e.g., ANOVA).
-
Visualizations of Experimental Workflows and Logical Relationships
In Vitro ACE Inhibition Assay Workflow
Logical Relationship of IPP's Multifaceted Antihypertensive Effects
Conclusion
This compound exerts its antihypertensive effects primarily through the inhibition of the Angiotensin-Converting Enzyme, a key regulator of the Renin-Angiotensin System. This action is complemented by secondary mechanisms including the enhancement of endothelial function, modulation of the autonomic nervous system, and reduction of oxidative stress. The quantitative data from both in vitro and in vivo studies provide robust evidence for its efficacy. The detailed experimental protocols and visual diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation and development of this promising bioactive peptide for cardiovascular health.
References
- 1. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Perspective on the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein hydrolysate containing the antihypertensive tripeptides Val-Pro-Pro and Ile-Pro-Pro improves vascular endothelial function independent of blood pressure-lowering effects: contribution of the inhibitory action of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The milk-derived peptides Val-Pro-Pro and Ile-Pro-Pro attenuate arterial dysfunction in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Casein hydrolysate containing Val-Pro-Pro and Ile-Pro-Pro improves central blood pressure and arterial stiffness in hypertensive subjects: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Val-Pro-Pro and Ile-Pro-Pro on nondipper patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of the Lactotripeptides Isoleucine-Proline-Proline and Valine-Proline-Proline on Systolic Blood Pressure in Japanese Subjects: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
H-Ile-Pro-Pro-OH Hydrochloride: A Technical Guide to its Core Properties and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-Pro-Pro-OH hydrochloride, a tripeptide composed of isoleucine, proline, and proline, is a bioactive peptide primarily recognized for its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key experimental data.
Chemical Identification and Properties
The following table summarizes the key identifiers and chemical properties of this compound.
| Property | Value |
| CAS Number | 1208862-61-6 |
| Molecular Formula | C₁₆H₂₈ClN₃O₄ |
| Molecular Weight | 361.87 g/mol |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Synonyms | L-Isoleucyl-L-prolyl-L-proline hydrochloride, Ile-Pro-Pro hydrochloride, IPP hydrochloride |
Mechanism of Action: ACE Inhibition
The primary mechanism of action for H-Ile-Pro-Pro-OH is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure.
The Renin-Angiotensin System (RAS) Signaling Pathway
The diagram below illustrates the role of ACE in the RAS and the inhibitory effect of H-Ile-Pro-Pro-OH.
By inhibiting ACE, H-Ile-Pro-Pro-OH prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.
Quantitative Data: ACE Inhibition and Antihypertensive Effects
The following tables summarize key quantitative data related to the bioactivity of H-Ile-Pro-Pro-OH.
Table 1: In Vitro ACE Inhibitory Activity
| Parameter | Value | Reference |
| IC₅₀ | 5 µM | [1] |
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Parameter | Result | Reference |
| Blood Pressure Reduction | Attenuates the development of hypertension | [2] |
| Mechanism | Reduces sympathetic nerve activity | [3] |
Table 3: Antihypertensive Effects in Human Clinical Trials
| Parameter | Result | Reference |
| Systolic Blood Pressure Reduction | 2-5 mmHg | [4] |
| Diastolic Blood Pressure Reduction | Modest but statistically significant reductions | [4] |
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric method developed by Cushman and Cheung, which measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (or other inhibitors)
-
Boric acid-sodium borate (B1201080) buffer (pH 8.3)
-
1.0 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HHL in the borate buffer.
-
Prepare a stock solution of ACE in the borate buffer.
-
Prepare various concentrations of this compound in the borate buffer.
-
-
Enzymatic Reaction:
-
In a test tube, mix a specific volume of the this compound solution with the ACE solution.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1.0 N HCl.
-
Add ethyl acetate to the mixture and vortex thoroughly to extract the hippuric acid.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the hippuric acid residue in a known volume of distilled water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
A control reaction is performed without the inhibitor.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for In Vitro ACE Inhibition Assay
Conclusion
This compound is a well-characterized bioactive peptide with significant potential in the management of hypertension. Its primary mechanism of action through ACE inhibition is supported by robust in vitro and in vivo data. The experimental protocols provided herein offer a foundation for further research and development in the fields of functional foods and pharmaceuticals.
References
- 1. scialert.net [scialert.net]
- 2. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tripeptide IPP: A Technical Guide to its Interaction with Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bioactive tripeptide Isoleucine-Proline-Proline (IPP) and its well-documented role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). Derived from milk proteins, IPP has garnered significant attention for its potential antihypertensive properties, positioning it as a key molecule in the research and development of functional foods and novel therapeutic agents for cardiovascular health. This document details the underlying molecular mechanisms, summarizes key quantitative data from in vitro and in vivo studies, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.
The Renin-Angiotensin-Aldosterone System and the Role of ACE
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE plays a dual role: it converts the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1] This dual action makes ACE a prime target for antihypertensive therapies.
dot
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
The IPP Peptide: A Natural ACE Inhibitor
Isoleucine-Proline-Proline (IPP) is a tripeptide derived from the enzymatic hydrolysis of casein, the main protein in milk.[2][3] Its structure, particularly the C-terminal proline residue, is crucial for its inhibitory activity against ACE.[4]
Mechanism of Action
IPP competitively inhibits ACE, thereby reducing the formation of angiotensin II and the degradation of bradykinin.[1] This leads to a decrease in vasoconstriction and an increase in vasodilation, ultimately contributing to a reduction in blood pressure.[4] Structural studies have revealed that lactotripeptides like IPP show a preference for inhibiting the N-terminal catalytic domain (nACE) of the somatic ACE (sACE).[1][5] Beyond direct ACE inhibition, IPP is also thought to exert its antihypertensive effects through other mechanisms, including enhancing the production of nitric oxide (NO), a potent vasodilator, and modulating the expression of genes related to vascular function.[4][6][7]
dot
Caption: Generation and mechanism of action of the IPP peptide.
Quantitative Data on IPP Efficacy
The efficacy of IPP as an ACE inhibitor has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo research.
In Vitro ACE Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Peptide | IC50 (µM) | Source Organism/Method | Reference |
| IPP | 5 | Fermented Milk | [1] |
| IPP | 164.41 | Stropharia rugosoannulata | [8] |
| IPP | 5.0 | Synthetic | [9] |
| VPP | 9.0 | Fermented Milk | [1] |
In Vivo Antihypertensive Effects
Studies in spontaneously hypertensive rats (SHRs) and clinical trials in humans have demonstrated the blood pressure-lowering effects of IPP.
Animal Studies (SHRs)
| Treatment | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction | Reference |
| IPP and VPP | ~2.5-3.5 mg/kg/day | 12 weeks | 12 mmHg lower than control | [2][10] |
| IPP | 0.3 mg/kg (single dose) | Acute | 28 mmHg | [11] |
| VPP | 0.6 mg/kg (single dose) | Acute | 32 mmHg | [11] |
Human Clinical Trials
| Study Population | Treatment/Dosage | Duration | SBP Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Stage 1 Hypertensive Subjects | 15 mg IPP/day | 4 weeks | 3.8 mmHg | 2.3 mmHg | [6][12][13] |
| Meta-analysis (18 trials) | VPP and IPP | Varied | -3.73 mmHg (overall) | -1.97 mmHg (overall) | [11] |
| Meta-analysis (Asian patients) | VPP and IPP | Varied | -6.93 mmHg | -3.98 mmHg | [11] |
Bioavailability and Pharmacokinetics
The oral bioavailability of IPP is relatively low, a common challenge for peptide-based therapeutics.[2] However, studies have shown that it can be absorbed intact and reach the bloodstream.[14]
| Parameter | Value | Species | Reference |
| Absolute Bioavailability | ~0.1% | Pig | [14] |
| Elimination Half-life (intragastric) | 9 ± 1 min | Pig | [14] |
| Time to Max. Plasma Conc. (tmax) | Delayed in protein matrix | Pig | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the ACE inhibitory activity of IPP.
In Vitro ACE Inhibition Assay (HPLC-based)
This protocol is adapted from the widely used method based on the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL).[15]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Isoleucine-Proline-Proline (IPP) peptide
-
Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Deionized water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a 50 mM sodium borate buffer with 300 mM NaCl and adjust the pH to 8.3.
-
Dissolve HHL in the borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in the borate buffer.
-
Prepare a series of IPP dilutions in the borate buffer to determine the IC50 value.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, pre-incubate 25 µL of the IPP solution (or buffer for control) with 25 µL of the ACE solution at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.
-
Vortex the mixture vigorously for 1 minute and centrifuge to separate the phases.
-
-
Quantification of Hippuric Acid:
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 500 µL) of the mobile phase (e.g., 50% methanol (B129727) in water with 0.1% trifluoroacetic acid).
-
Inject an aliquot into the HPLC system.
-
Separate HA from HHL on a C18 column using an isocratic or gradient elution.
-
Detect the HA peak by UV absorbance at 228 nm.
-
-
Calculation of ACE Inhibition:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the peak area of HA in the control reaction and A_inhibitor is the peak area of HA in the presence of IPP.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the IPP concentration.
-
dot
Caption: Experimental workflow for the in vitro ACE inhibition assay.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a typical study to evaluate the long-term effects of IPP on blood pressure in an established animal model of hypertension.[2][10]
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), typically 6-8 weeks old.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
Procedure:
-
Acclimatization:
-
House the rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
Treatment Groups:
-
Divide the SHRs into at least two groups: a control group receiving a vehicle (e.g., water) and a treatment group receiving IPP dissolved in the vehicle.
-
A positive control group receiving a known antihypertensive drug (e.g., captopril) can also be included.
-
-
Administration of IPP:
-
Administer IPP orally via gavage daily for the duration of the study (e.g., 4-12 weeks).
-
The dosage should be based on previous studies (e.g., 0.3-10 mg/kg body weight).
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP) weekly using the non-invasive tail-cuff method.[2][10][16]
-
To ensure accuracy, pre-warm the rats to an appropriate temperature (e.g., 30-32°C) for a short period to detect tail artery pulsations.
-
Take multiple readings for each rat and average them to get a reliable measurement.
-
-
Data Analysis:
-
Compare the SBP values between the control and IPP-treated groups over the course of the study.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of any observed differences.
-
Analytical Methods for IPP Quantification
Accurate quantification of IPP in biological matrices is essential for pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method.[12]
Method: Reversed-Phase HPLC with Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation using an organic solvent (e.g., acetonitrile) or an acidic reagent.
-
Centrifuge the sample to remove precipitated proteins.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
-
Chromatographic Separation:
-
Use a reversed-phase C18 column for separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Employ multiple reaction monitoring (MRM) for quantification, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for IPP.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of IPP of known concentrations.
-
An isotopically labeled internal standard of IPP can be used to improve accuracy and precision.
-
Safety and Toxicology
IPP is derived from milk protein, which has a long history of safe consumption. Toxicological studies on IPP-containing milk protein hydrolysates have not shown any mutagenic or clastogenic effects. In human clinical trials, the intake of IPP has been well-tolerated with no significant adverse effects reported.[6][12][13]
Conclusion
The tripeptide IPP stands out as a promising natural compound with well-documented ACE inhibitory and antihypertensive properties. Its mechanism of action, while centered on the inhibition of ACE, may involve other vasodilation pathways. The quantitative data from in vitro and in vivo studies support its efficacy, although its oral bioavailability presents a challenge for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and potential applications of IPP in the development of functional foods and novel pharmaceuticals for the management of hypertension and the promotion of cardiovascular health.
References
- 1. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term intake of milk peptides attenuates development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etflin.com [etflin.com]
- 4. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. mdpi.com [mdpi.com]
- 10. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idpublications.org [idpublications.org]
- 13. A new approach to identifying hypertension-associated genes in the mesenteric artery of spontaneously hypertensive rats and stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Structural Analysis of H-Ile-Pro-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the structural analysis of the tripeptide H-Ile-Pro-Pro-OH, commonly known as Isoleucyl-Prolyl-Proline (IPP). This peptide, often derived from milk casein, has garnered significant interest for its bioactive properties, most notably its role as an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Understanding its structural characteristics is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and developing novel peptide-based drugs.
Physicochemical and Structural Properties
H-Ile-Pro-Pro-OH is an oligopeptide with the IUPAC name (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid.[4] Its unique sequence, containing two consecutive proline residues, imposes significant conformational constraints that influence its biological activity. The physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of H-Ile-Pro-Pro-OH
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇N₃O₄ | [4][5] |
| Molecular Weight | 325.40 g/mol | [4][5] |
| Exact Mass | 325.20015635 Da | [4][5] |
| XLogP3 | -1.7 | [4][5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 5 | [5] |
| Complexity | 482 | [4][5] |
| pKa (Predicted) | 3.42 ± 0.20 | [5] |
| Boiling Point (Predicted) | 572.56 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.248 g/cm³ | [5] |
The structure of H-Ile-Pro-Pro-OH features a hydrophobic isoleucine residue at the N-terminus followed by two proline residues. The cyclic nature of the proline side chain restricts the phi (Φ) dihedral angle of the peptide backbone, significantly limiting the peptide's conformational flexibility. The presence of a di-prolyl motif can lead to a bent conformation, which may be crucial for its interaction with biological targets.[6]
Experimental Protocols for Structural Analysis
A multi-faceted approach is required to fully characterize the structure of H-Ile-Pro-Pro-OH. The general workflow involves synthesis or isolation, purification, and subsequent analysis by various spectroscopic and spectrometric techniques.
Protocol 1: Mass Spectrometry (MS)
Principle: Mass spectrometry is used to determine the exact molecular weight and amino acid sequence of the peptide. Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the resulting fragment ions to deduce the sequence.[7][8][9]
Experimental Protocol:
-
Sample Preparation: The purified peptide, obtained from HPLC, is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used. The sample is introduced via liquid chromatography (LC) or direct infusion.
-
Data Acquisition:
-
Full Scan MS: Acquire spectra in the m/z range of 100-1000 to identify the precursor ion [M+H]⁺ for H-Ile-Pro-Pro-OH (expected m/z ≈ 326.21).
-
MS/MS: Isolate the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the fragment ion spectrum.
-
-
Data Analysis: The resulting MS/MS spectrum will show characteristic 'b' and 'y' fragment ions. The mass differences between consecutive ions of the same type correspond to the mass of an amino acid residue, allowing for de novo sequencing. For proline-containing peptides, fragmentation at the proline residue is particularly informative.[9]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. 2D NMR experiments like COSY, TOCSY, and NOESY are used to assign proton resonances and determine through-bond and through-space connectivities.[10]
Experimental Protocol:
-
Sample Preparation: Lyophilized H-Ile-Pro-Pro-OH is dissolved in a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) to a concentration of 1-5 mM. The pH is adjusted to a suitable value (e.g., 5.0).
-
Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is used.
-
Data Acquisition:
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.
-
2D ¹H-¹H COSY/TOCSY: Acquire these spectra to identify spin systems corresponding to each amino acid residue (Isoleucine and the two Prolines).
-
2D ¹H-¹H NOESY: Acquire a NOESY spectrum (mixing time 150-300 ms) to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's conformation and the cis/trans isomerization state of the X-Pro peptide bonds.
-
¹³C and ¹⁵N Edited Spectra (HSQC, HMBC): If the peptide is isotopically labeled, these experiments can provide additional constraints for structure calculation. For proline-rich peptides, specific NMR experiments can be tailored to focus on the unique spectral region of proline nitrogen resonances.[10]
-
-
Data Analysis: Resonances are assigned sequentially. NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Protocol 3: X-ray Crystallography
Principle: X-ray crystallography can determine the precise atomic coordinates of the peptide in its solid, crystalline state, providing a high-resolution static picture of its conformation.[11] This technique has been successfully applied to other proline-rich peptides.[12][13]
Experimental Protocol:
-
Crystallization: This is often the most challenging step.[14]
-
The purified peptide is concentrated to 5-20 mg/mL.
-
A high-throughput screening of various crystallization conditions (precipitants, buffers, salts, temperature) is performed using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
A suitable single crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen.
-
The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam (synchrotron source preferred).
-
Diffraction patterns are collected as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine unit cell parameters and reflection intensities.
-
The crystallographic phase problem is solved using methods like direct methods or molecular replacement (if a homologous structure exists).
-
An initial electron density map is generated, into which a model of the peptide is built.
-
The model is iteratively refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
-
Data Analysis: The final refined structure provides precise bond lengths, angles, and the overall conformation of the peptide in the crystal lattice.
Biological Context: ACE Inhibition Pathway
H-Ile-Pro-Pro-OH is best known for its antihypertensive effects, which are attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[1][15][16] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, IPP prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, leading to vasodilation and a reduction in blood pressure.
Beyond ACE inhibition, studies have also suggested that IPP may have anti-inflammatory effects and can promote adipocyte differentiation, indicating its potential role in managing metabolic syndrome.[3] The structural features of IPP, particularly the di-prolyl motif, are likely critical for its specific and high-affinity binding to the active site of ACE.
Conclusion
The structural analysis of H-Ile-Pro-Pro-OH requires a combination of high-resolution analytical techniques. Mass spectrometry is essential for confirming its primary structure, while NMR spectroscopy and X-ray crystallography provide detailed insights into its three-dimensional conformation in solution and solid states, respectively. The constrained conformation imparted by the di-prolyl sequence is a key feature that likely governs its bioactivity as an ACE inhibitor. A thorough structural characterization, following the protocols outlined in this guide, is fundamental for researchers and drug developers aiming to harness the therapeutic potential of this and other proline-rich bioactive peptides.
References
- 1. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoleucyl-prolyl-proline|lookchem [lookchem.com]
- 6. Molecular insights into protein synthesis with proline residues | EMBO Reports [link.springer.com]
- 7. PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mr.copernicus.org [mr.copernicus.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caringsunshine.com [caringsunshine.com]
- 16. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical characteristics of Isoleucyl-prolyl-proline
An In-depth Technical Guide on the Physicochemical Characteristics of Isoleucyl-prolyl-proline (IPP)
Introduction
Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide with the sequence Ile-Pro-Pro. Primarily derived from the hydrolysis of milk proteins, specifically casein, IPP has garnered significant interest within the scientific and pharmaceutical communities.[1][2] It is most recognized for its potential role in cardiovascular health, attributed to its activity as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] ACE is a critical enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[5] By inhibiting ACE, IPP is believed to contribute to the maintenance of normal blood pressure.[2]
This technical guide provides a comprehensive overview of the core physicochemical characteristics of IPP. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.
Physicochemical Properties
The fundamental physicochemical properties of Isoleucyl-prolyl-proline are summarized below. These parameters are crucial for understanding the peptide's behavior in biological systems and for the formulation of IPP-containing products.
Table 1.1: General and Chemical Properties of IPP
| Property | Value | Source |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [6] |
| Synonyms | IPP, Ile-Pro-Pro, H-Ile-Pro-Pro-OH | [6][7] |
| CAS Number | 26001-32-1 | [7] |
| Molecular Formula | C₁₆H₂₇N₃O₄ | [6][7] |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--N | [7] |
Table 1.2: Quantitative Physicochemical Data for IPP
| Parameter | Value | Source |
| Molecular Weight | 325.41 g/mol | [3][6] |
| Exact Mass | 325.20015635 Da | [6][7] |
| Predicted pKa (Strongest Acidic) | ~3.4 | [7][8] |
| Predicted pKa (Strongest Basic) | ~8.2 | [8] |
| Predicted XLogP3 | -1.7 | [6][7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 5 | [7] |
| Complexity | 482 | [7] |
| ACE Inhibition IC₅₀ | 5 µM | [3] |
Biological Activity and Signaling Pathway
The primary biological activity of IPP is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a pivotal role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II causes blood vessels to narrow, leading to an increase in blood pressure. IPP competitively inhibits this enzymatic conversion, resulting in reduced levels of Angiotensin II and consequently promoting vasodilation.[4][5]
Experimental Protocols
This section details the methodologies for determining key physicochemical and biological parameters of Isoleucyl-prolyl-proline.
Determination of Peptide Solubility
The solubility of a peptide is highly dependent on its amino acid sequence, particularly its net charge and hydrophobicity.[9] IPP, with a hydrophobic isoleucine residue and two proline residues, and a calculated net charge of zero at neutral pH (N-terminal amine [+1] and C-terminal carboxyl [-1]), is considered a neutral, hydrophobic peptide.[10] The following protocol outlines a systematic approach to determine its solubility.
Protocol:
-
Initial Test with Water: Attempt to dissolve a small, precisely weighed amount of lyophilized IPP (e.g., 1 mg) in a minimal volume of sterile, distilled water. Vortex thoroughly. Sonication may be used to enhance dissolution.[10]
-
Assessment of Hydrophobicity: If the peptide does not dissolve in water, its hydrophobic nature is confirmed. Proceed to use organic solvents.
-
Organic Solvent Dissolution: Add a small amount of an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) dropwise to the peptide until it fully dissolves.[10] For most applications, a stock solution in >99% DMSO is prepared.
-
Aqueous Dilution: Once the peptide is dissolved in the organic solvent, it can be slowly added dropwise to an aqueous buffer (e.g., PBS) with constant vortexing to achieve the desired final concentration.
-
Concentration and Storage: The final concentration of the organic solvent should be kept to a minimum, typically <1% for cell-based assays, to avoid solvent-induced artifacts.[10] Aliquot the stock solution and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
In Vitro ACE Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of IPP against ACE using a fluorometric assay.[11][12]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Tris-HCl buffer (pH 8.3) containing ZnCl₂
-
Isoleucyl-prolyl-proline (IPP)
-
Captopril (positive control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ACE in Tris-HCl buffer.
-
Prepare a stock solution of the fluorogenic substrate in the same buffer.
-
Prepare a serial dilution of IPP (e.g., from 0.1 µM to 100 µM) and the positive control, Captopril.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add buffer only.
-
Control Wells: Add ACE working solution and buffer.
-
Sample Wells: Add ACE working solution and the corresponding IPP dilution.
-
Sample Blank Wells: Add IPP dilution and buffer (no enzyme).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of ACE inhibition for each IPP concentration using the formula: % Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Sample_Blank) / Fluorescence_Control] * 100
-
Plot the % Inhibition against the logarithm of the IPP concentration.
-
Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).[11]
-
Peptide Stability Assessment via RP-HPLC
This protocol provides a framework for evaluating the stability of IPP in a biological matrix like human plasma, which is crucial for assessing its potential in vivo efficacy.[13][14]
Materials:
-
Isoleucyl-prolyl-proline (IPP)
-
Human blood plasma
-
Phosphate-buffered saline (PBS)
-
Precipitating agent (e.g., ice-cold acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic acid (TFA))
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector (214 nm)
Procedure:
-
Incubation:
-
Prepare a solution of IPP (e.g., 10 µM) in a mixture of human plasma and PBS (e.g., 1:1 v/v).
-
Incubate the solution at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute sample serves as the control (100% intact peptide).
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately mix each aliquot with an excess volume (e.g., 2-3 volumes) of the ice-cold precipitating agent (ACN/TFA). This stops enzymatic degradation and precipitates plasma proteins.
-
Vortex and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the peptide and its potential degradation products.
-
Analyze the supernatant using an RP-HPLC system. A typical mobile phase gradient would be water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at 214 nm, the characteristic absorbance wavelength for peptide bonds.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact IPP based on its retention time from the 0-minute sample.
-
Integrate the peak area of the intact IPP at each time point.
-
Calculate the percentage of intact IPP remaining relative to the 0-minute sample.
-
Plot the percentage of intact peptide against time and calculate the peptide's half-life (t₁/₂) by fitting the data to a one-phase decay model.[13]
-
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 26001-32-1: L-Proline,L-isoleucyl-L-prolyl- [cymitquimica.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 6. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoleucyl-prolyl-proline|lookchem [lookchem.com]
- 8. hmdb.ca [hmdb.ca]
- 9. jpt.com [jpt.com]
- 10. biocat.com [biocat.com]
- 11. protocols.io [protocols.io]
- 12. ACE-inhibitory activity assay: IC50 [protocols.io]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
H-Ile-Pro-Pro-OH Hydrochloride: A Technical Review for Drug Development Professionals
An In-depth Examination of the Synthesis, Mechanism of Action, and Therapeutic Potential of a Promising Antihypertensive Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-Pro-Pro-OH hydrochloride, also known as Isoleucyl-prolyl-proline hydrochloride, is a tripeptide that has garnered significant interest in the scientific community for its potential as an antihypertensive agent.[1][2] Primarily derived from milk protein, this bioactive peptide exerts its effects mainly through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, synthesis, biological activities, and the experimental methodologies used to elucidate its functions.
Chemical Properties and Synthesis
This compound is the hydrochloride salt of the tripeptide Isoleucyl-prolyl-proline. The hydrochloride form enhances the compound's water solubility and stability.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₈ClN₃O₄ | |
| Molecular Weight | 361.87 g/mol | |
| CAS Number | 1208862-61-6 | |
| Appearance | Solid | |
| IC₅₀ for ACE | 5 µM | [1] |
While specific, detailed industrial synthesis protocols for this compound are proprietary, the general approach involves solid-phase peptide synthesis (SPPS) . This well-established method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
General Solid-Phase Synthesis Protocol:
The synthesis of H-Ile-Pro-Pro-OH would typically follow these key steps:
-
Resin Preparation: A suitable resin, such as a pre-loaded Wang or Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, Proline, is first attached to the resin if not already pre-loaded. The subsequent amino acids (Proline and then Isoleucine) are sequentially coupled. Each amino acid is protected at its N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions. Coupling is facilitated by activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a mild base, typically a solution of piperidine (B6355638) in DMF. This exposes the amine group for the next coupling reaction.
-
Cleavage and Deprotection: Once the tripeptide sequence is assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.
-
Purification: The crude peptide is then purified to a high degree using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation: The purified H-Ile-Pro-Pro-OH is converted to its hydrochloride salt by treatment with hydrochloric acid.
The following diagram illustrates the general workflow of solid-phase peptide synthesis.
Biological Activities and Mechanism of Action
The primary and most well-documented biological activity of H-Ile-Pro-Pro-OH is its ability to inhibit the Angiotensin-Converting Enzyme (ACE).
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a central component of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, H-Ile-Pro-Pro-OH reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The reported half-maximal inhibitory concentration (IC₅₀) for H-Ile-Pro-Pro-OH against ACE is 5 µM.[1]
Nitric Oxide Production
H-Ile-Pro-Pro-OH has also been shown to increase the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs).[1] Nitric oxide is a potent vasodilator that plays a critical role in maintaining vascular health. Increased NO production contributes to the relaxation of blood vessels, further aiding in the reduction of blood pressure.
Antihypertensive Effects in Animal Models
Studies in spontaneously hypertensive rats (SHR), a well-established animal model for human essential hypertension, have demonstrated the in vivo antihypertensive efficacy of H-Ile-Pro-Pro-OH.[2] Oral administration of this tripeptide leads to a significant reduction in blood pressure. Furthermore, research suggests that H-Ile-Pro-Pro-OH can attenuate sympathetic nerve activity, which is often elevated in hypertension.[2]
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature.
ACE Inhibition Assay
The in vitro ACE inhibitory activity of H-Ile-Pro-Pro-OH is typically determined using a spectrophotometric or fluorometric assay.[3][4]
General Protocol (Spectrophotometric):
-
Reagents: Angiotensin-Converting Enzyme (from rabbit lung), substrate Hippuryl-L-Histidyl-L-Leucine (HHL), borate (B1201080) buffer, hydrochloric acid (HCl), and ethyl acetate.
-
Procedure:
-
A solution of H-Ile-Pro-Pro-OH at various concentrations is pre-incubated with the ACE solution in a buffer at 37°C.
-
The substrate, HHL, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped by the addition of HCl.
-
The hippuric acid (HA) produced from the hydrolysis of HHL by ACE is extracted with ethyl acetate.
-
The absorbance of the extracted hippuric acid is measured at 228 nm.
-
-
Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.
Nitric Oxide Production in HUVECs
The measurement of nitric oxide production in cell cultures is often indirect, quantifying the stable end products of NO, nitrite (B80452), and nitrate. The Griess assay is a common colorimetric method for this purpose.
General Protocol (Griess Assay):
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
-
Treatment: The cultured HUVECs are treated with varying concentrations of H-Ile-Pro-Pro-OH for a specified period.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction:
-
The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.
-
-
Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve of known nitrite concentrations.
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.
General Protocol (Tail-Cuff Method):
-
Acclimatization: The SHRs are acclimated to the restraining device and the procedure to minimize stress-induced blood pressure variations.
-
Restraint and Warming: The rat is placed in a restrainer, and the tail is gently warmed to increase blood flow and facilitate pulse detection.
-
Cuff Placement: An inflatable cuff is placed around the base of the rat's tail, and a pulse sensor is placed distal to the cuff.
-
Measurement Cycle:
-
The cuff is automatically inflated to a pressure sufficient to occlude blood flow in the tail artery.
-
The pressure is then slowly and steadily released.
-
The systolic blood pressure is recorded as the pressure at which the pulse reappears.
-
-
Data Collection: Multiple readings are taken for each animal to ensure accuracy and consistency.
Quantitative Data Summary
Table 2: In Vitro and In Vivo Activity of H-Ile-Pro-Pro-OH
| Parameter | Model System | Result | Reference |
| ACE Inhibition (IC₅₀) | In vitro enzymatic assay | 5 µM | [1] |
| Nitric Oxide Production | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased production | [1] |
| Antihypertensive Effect | Spontaneously Hypertensive Rats (SHR) | Significant decrease in blood pressure | [2] |
| Sympathetic Nerve Activity | Spontaneously Hypertensive Rats (SHR) | Attenuated | [2] |
Conclusion
This compound is a promising bioactive peptide with well-documented antihypertensive properties. Its primary mechanism of action involves the inhibition of the Angiotensin-Converting Enzyme, supplemented by its ability to stimulate nitric oxide production. The in vivo efficacy demonstrated in animal models, coupled with its natural origin, makes it an attractive candidate for further research and development as a potential therapeutic agent or functional food ingredient for the management of hypertension. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the potential of this and similar bioactive peptides. Further investigation into its oral bioavailability, long-term efficacy, and safety in humans is warranted.
References
- 1. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
In-Depth Technical Guide: Safety and Toxicity Profile of Isoleucyl-Prolyl-Proline (Ile-Pro-Pro)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoleucyl-Prolyl-Proline (Ile-Pro-Pro or IPP) is a bioactive tripeptide derived from milk proteins, most notably casein. It is recognized for its angiotensin-converting enzyme (ACE) inhibitory activity, which contributes to its potential antihypertensive effects. As with any bioactive compound intended for human consumption, a thorough evaluation of its safety and toxicity is paramount. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for IPP, focusing on genotoxicity, subchronic oral toxicity, and cytotoxicity. The information presented is collated from key studies on IPP-containing milk protein hydrolysates and the isolated tripeptide itself, offering a robust resource for researchers and professionals in the field of drug development and functional food formulation. The collective evidence strongly supports a favorable safety profile for Ile-Pro-Pro.
Genotoxicity Profile
A comprehensive battery of in vitro genotoxicity studies was conducted on "Tensguard," a milk protein hydrolysate containing Ile-Pro-Pro, to assess its potential to induce gene mutations or chromosomal damage. These studies were performed in accordance with established regulatory guidelines. The results consistently demonstrated that the IPP-containing hydrolysate is non-mutagenic and non-clastogenic.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test assesses the potential of a substance to induce gene mutations in bacteria. A negative result in this assay is a strong indicator that the test substance is not a bacterial mutagen.
Experimental Protocol:
-
Test System: Various histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) were used.[1]
-
Methodology: The plate incorporation method was employed. The test substance, bacterial culture, and, in relevant test arms, a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) were combined in an overlay agar (B569324) and plated on a minimal medium.
-
Endpoint: The number of revertant colonies (colonies that regain the ability to synthesize the required amino acid) was counted after incubation. A substance is considered mutagenic if it causes a reproducible, dose-dependent increase in the number of revertant colonies.
-
Results: The IPP-containing milk protein hydrolysate did not induce a significant increase in revertant colonies in any of the tested bacterial strains, both with and without metabolic activation.[1]
In Vitro Mammalian Cell Gene Mutation Test
This assay evaluates the potential of a substance to induce gene mutations in mammalian cells, providing another layer of evidence in the assessment of mutagenicity.
Experimental Protocol:
-
Test System: L5178Y mouse lymphoma cells are commonly used for this assay at the thymidine (B127349) kinase (TK) locus.
-
Methodology: The cells were exposed to various concentrations of the IPP-containing hydrolysate for a defined period, both with and without an S9 metabolic activation system.
-
Endpoint: The frequency of mutations at the TK locus was determined by measuring the cells' ability to grow in the presence of a selective agent, trifluorothymidine (TFT).
-
Results: The test article did not lead to a significant increase in the mutant frequency at the TK locus in mouse lymphoma cells.[1]
In Vitro Mammalian Chromosomal Aberration Test
This test is designed to identify substances that may cause structural damage to chromosomes in mammalian cells.
Experimental Protocol:
-
Test System: The assay was performed using Chinese Hamster Ovary (CHO) cells.
-
Methodology: CHO cells were treated with the IPP-containing hydrolysate at several concentrations, with and without metabolic activation. Cells were harvested at a predetermined time after treatment, and metaphase chromosomes were analyzed for structural aberrations.
-
Endpoint: The number of cells with chromosomal aberrations (e.g., breaks, deletions, exchanges) was scored.
-
Results: The IPP-containing hydrolysate did not cause a significant increase in the percentage of cells with chromosomal aberrations compared to the control group.[1]
Table 1: Summary of Genotoxicity Studies on an IPP-Containing Milk Protein Hydrolysate
| Assay | Test System | Metabolic Activation | Highest Concentration Tested | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and Without S9 | Not Specified | Non-mutagenic[1] |
| Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y cells | With and Without S9 | Not Specified | Non-mutagenic[1] |
| Mammalian Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Not Specified | Non-clastogenic[1] |
Subchronic Oral Toxicity
A 90-day repeated-dose oral toxicity study in rats was conducted to evaluate the safety of the IPP-containing milk protein hydrolysate, "Tensguard," upon prolonged ingestion. This type of study is critical for identifying potential target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol:
-
Test System: Wistar rats were used for the study.
-
Methodology: The test article was administered to the rats in their diet at various concentrations for 90 consecutive days. A control group received the basal diet.
-
Parameters Monitored: Comprehensive monitoring included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues at the end of the study.
-
Results: No treatment-related adverse effects were observed in any of the monitored parameters, even at the highest dose tested. The No-Observed-Adverse-Effect Level (NOAEL) was established at the highest dose administered.
Table 2: 90-Day Repeated-Dose Oral Toxicity of an IPP-Containing Milk Protein Hydrolysate in Rats
| Parameter | Details |
| Test Animal | Wistar Rat |
| Duration | 90 days |
| Route of Administration | Oral (in diet) |
| Dose Levels (in diet) | Up to 4% |
| NOAEL (Tensguard) | 2 g/kg body weight/day[1] |
| Corresponding NOAEL (IPP) | 40 mg/kg body weight/day [1] |
| Key Findings | No treatment-related adverse effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, or histopathology. |
In Vitro Cytotoxicity
The direct cytotoxic potential of Ile-Pro-Pro was assessed on human intestinal and liver cell lines to evaluate its effects on cell viability at a cellular level. These cell lines are relevant models for oral exposure.
Experimental Protocol:
-
Test Systems:
-
Caco-2 cells (human colorectal adenocarcinoma), a model for the intestinal barrier.
-
HepG2 cells (human liver carcinoma), a model for liver metabolism and toxicity.
-
-
Methodology: The cytotoxicity of IPP was evaluated using MTS and MTT assays, which are colorimetric assays that measure cell metabolic activity as an indicator of cell viability. Cells were incubated with various concentrations of IPP for a specified period (e.g., 72 hours).
-
Endpoint: Cell viability was determined by measuring the absorbance of the colored product formed by the reduction of MTS or MTT by metabolically active cells.
-
Results: IPP was found to be non-cytotoxic to both Caco-2 and HepG2 cells, even at high concentrations up to 10 mM, after 72 hours of exposure.
Table 3: In Vitro Cytotoxicity of Ile-Pro-Pro
| Cell Line | Assay Type | Test Concentration Range | Incubation Time | Result |
| Caco-2 (Human Intestinal) | MTS / MTT | Up to 10 mM | 72 hours | Non-cytotoxic |
| HepG2 (Human Liver) | MTS / MTT | Up to 10 mM | 72 hours | Non-cytotoxic |
Human Safety Data
Clinical studies involving the administration of lactotripeptide-containing products, including IPP, have consistently demonstrated a high degree of safety in human subjects. In studies where subjects consumed beverages with lactotripeptides, even at levels five times the effective dose for 4 weeks, no clinically significant adverse events were reported. Furthermore, there was no evidence of acute or excessive reductions in blood pressure in normotensive or mildly hypertensive individuals. While fermented milk products, in general, may be associated with minor gastrointestinal effects such as bloating or gas in some individuals, these are not specifically attributed to the IPP content.
Visualizations: Workflows and Pathways
Standard Genotoxicity Testing Workflow
The following diagram illustrates the typical workflow for assessing the genotoxicity of a test compound like an IPP-containing hydrolysate.
Caption: Workflow for in vitro genotoxicity assessment.
Subchronic Oral Toxicity Study Workflow
The diagram below outlines the key phases of a 90-day repeated-dose oral toxicity study in rodents.
Caption: Workflow of a 90-day oral toxicity study.
Conclusion
References
Methodological & Application
Solid-Phase Synthesis of H-Ile-Pro-Pro-OH Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase synthesis of the tripeptide H-Ile-Pro-Pro-OH as a hydrochloride salt. Utilizing the well-established Fmoc/tBu strategy, this protocol details the step-by-step procedure from resin selection and preparation to peptide cleavage, purification, and final salt conversion. The application note is designed to offer researchers a reliable method for obtaining high-purity Ile-Pro-Pro, a peptide sequence of interest in various fields of biochemical and pharmaceutical research. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acid chains on an insoluble polymer support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is favored for its mild deprotection conditions, making it suitable for a wide range of peptide sequences. The tripeptide Isoleucyl-Prolyl-Proline (H-Ile-Pro-Pro-OH) is a proline-rich peptide that may present synthetic challenges due to the steric hindrance of the proline residues. This protocol is optimized to address these challenges and yield a high-purity product. The final peptide is obtained as a hydrochloride salt, which is often preferred in pharmaceutical applications for its stability and solubility.
Synthesis Strategy Overview
The synthesis of H-Ile-Pro-Pro-OH is carried out on a Wang resin, a support designed for the synthesis of C-terminal carboxylic acids. The peptide chain is assembled from the C-terminus to the N-terminus. The synthesis involves the sequential deprotection of the Fmoc group from the growing peptide chain and the subsequent coupling of the next Fmoc-protected amino acid. A dipeptide coupling of Fmoc-Pro-Pro-OH can be employed to enhance efficiency and minimize side reactions associated with repeated proline couplings. Following the complete assembly of the tripeptide, it is cleaved from the resin, and the side-chain protecting groups are removed. The crude peptide, typically isolated as a trifluoroacetate (B77799) (TFA) salt, is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final step involves the conversion of the purified peptide from its TFA salt form to the desired hydrochloride salt.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the solid-phase synthesis of H-Ile-Pro-Pro-OH on a 0.1 mmol scale.
| Parameter | Value/Type | Notes |
| Resin | ||
| Type | Fmoc-Pro-Wang Resin | Pre-loaded resin is recommended to avoid challenges with the first amino acid loading. |
| Substitution Level | 0.3 - 0.8 mmol/g | As specified by the manufacturer. |
| Starting Resin Amount | ~333 mg (for 0.3 mmol/g loading) | To achieve a 0.1 mmol synthesis scale. |
| Amino Acids & Reagents | ||
| Fmoc-Pro-OH | 4 equivalents (0.4 mmol) | For the second proline coupling. |
| Fmoc-Ile-OH | 4 equivalents (0.4 mmol) | |
| Coupling Reagent | HBTU/HATU | 3.9 equivalents (0.39 mmol) |
| Base | DIPEA | 8 equivalents (0.8 mmol) |
| Deprotection | ||
| Reagent | 20% Piperidine (B6355638) in DMF | |
| Reaction Time | 5 + 15 minutes | A two-step deprotection is common. |
| Cleavage | ||
| Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A standard cocktail for peptides without sensitive residues. |
| Reaction Time | 2-3 hours | At room temperature. |
| Yield & Purity | ||
| Crude Peptide Yield | 70-90% | Based on the initial resin loading.[1] |
| Purified Peptide Yield | 30-50% | Dependent on HPLC purification efficiency. |
| Final Purity | >98% | As determined by analytical HPLC. |
| Final Product | ||
| Form | Hydrochloride Salt | White to off-white lyophilized powder. |
| Molecular Weight | 327.42 g/mol (free base) |
Experimental Protocols
This protocol is for a 0.1 mmol synthesis scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.
Resin Preparation
-
Resin Swelling: Place approximately 333 mg of Fmoc-Pro-Wang resin (assuming a loading of 0.3 mmol/g) into a solid-phase synthesis vessel. Add 5 mL of N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 30 minutes with gentle agitation.
-
DMF Wash: Drain the DMF from the vessel.
Peptide Chain Elongation
This cycle is repeated for each amino acid (Pro, then Ile).
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Proline):
-
In a separate vial, dissolve Fmoc-Pro-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF (approx. 2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 5 mL).
-
Optional: Perform a second coupling to ensure complete reaction.
-
-
Amino Acid Coupling (Isoleucine):
-
Repeat the Fmoc deprotection step as described in 4.2.1.
-
In a separate vial, dissolve Fmoc-Ile-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF (approx. 2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 5 mL).
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure described in step 4.2.1 to remove the Fmoc group from the N-terminal Isoleucine.
-
Cleavage and Side-Chain Deprotection
-
Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. For 5 mL of cocktail, use 4.75 mL of TFA, 125 µL of TIS, and 125 µL of H₂O.
-
Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate a C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder (TFA salt).
Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified peptide TFA salt in 100 mM HCl.
-
Incubation: Allow the solution to stand at room temperature for 1-2 minutes.
-
Freezing: Freeze the solution rapidly, for example, in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution to obtain the peptide hydrochloride salt.
-
Repeat (Optional): This process can be repeated 2-3 times to ensure complete conversion to the hydrochloride salt.
Characterization
The identity and purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
-
Analytical HPLC: A single, sharp peak should be observed.
-
Mass Spectrometry (ESI-MS): The observed molecular weight should correspond to the calculated molecular weight of H-Ile-Pro-Pro-OH ([M+H]⁺ ≈ 328.4 g/mol ).
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the solid-phase synthesis of H-Ile-Pro-Pro-OH hydrochloride.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | Steric hindrance of proline. | Use a more efficient coupling reagent (e.g., HATU). Increase coupling time. Perform a double coupling. |
| Incomplete Fmoc Deprotection | Inefficient deprotection reagent. | Ensure the piperidine/DMF solution is fresh. Increase deprotection time slightly. |
| Low Yield of Crude Peptide | Incomplete cleavage. Premature cleavage from the resin. | Ensure the cleavage cocktail is fresh. Extend cleavage time up to 3 hours. |
| Multiple Peaks in HPLC | Incomplete coupling or deprotection leading to deletion or truncated sequences. | Optimize coupling and deprotection steps. Use a shallower gradient during HPLC for better separation. |
| Incomplete Conversion to HCl Salt | Insufficient HCl. | Repeat the dissolution in HCl and lyophilization process. |
Conclusion
The solid-phase synthesis of this compound using the Fmoc/tBu strategy is a robust and reproducible method. By following the detailed protocols outlined in this application note, researchers can successfully synthesize this tripeptide with high purity. Careful attention to the coupling of proline residues and the final salt conversion step is crucial for obtaining the desired product in good yield and quality. The provided workflow and troubleshooting guide will further assist in achieving successful synthesis.
References
Application Notes and Protocols for the Purification of Isoleucyl-prolyl-proline (IPP)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoleucyl-prolyl-proline (IPP) is a tripeptide with the sequence Ile-Pro-Pro.[1] It is a naturally occurring bioactive peptide commonly found in fermented dairy products.[2] IPP has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, most notably its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][3][4] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, IPP can contribute to the maintenance of normal blood pressure.[2][5] The purification of IPP from complex mixtures, such as protein hydrolysates, is a critical step in its characterization, and for the development of functional foods and pharmaceutical agents.
These application notes provide a detailed protocol for the purification of Isoleucyl-prolyl-proline, drawing upon established methods for the purification of ACE inhibitory peptides.
Mechanism of Action: ACE Inhibition
Isoleucyl-prolyl-proline exerts its biological effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, IPP helps to reduce vasoconstriction and consequently aids in maintaining normal blood pressure. The diagram below illustrates the role of ACE in the Renin-Angiotensin System and the inhibitory action of IPP.
Caption: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of IPP.
Overview of Purification Strategies
The purification of Isoleucyl-prolyl-proline from a complex mixture like a protein hydrolysate typically involves a multi-step process that leverages different chromatographic techniques.[6][7] The choice and sequence of these techniques are critical for achieving high purity. A general workflow is presented below.
Caption: General workflow for the purification of Isoleucyl-prolyl-proline.
Chromatography Techniques for IPP Purification
Several chromatography techniques can be employed for the purification of peptides like IPP. The table below summarizes the most relevant methods.
| Chromatography Technique | Principle of Separation | Application in IPP Purification |
| Ultrafiltration | Molecular weight cutoff | Initial fractionation to enrich for small peptides like IPP (<3 kDa).[8] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Further fractionation of the low molecular weight fraction to isolate peptides in the size range of tripeptides.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution purification of IPP from other peptides with similar sizes but different hydrophobicities.[10][11][12][13] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | An alternative or complementary step to RP-HPLC, separating peptides based on their charge at a given pH.[10][11] |
| Affinity Chromatography | Specific binding interactions. | Can be used to purify ACE inhibitory peptides by using immobilized ACE as the stationary phase.[6][10] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the purification of Isoleucyl-prolyl-proline from a protein hydrolysate.
Protocol 1: Initial Fractionation by Ultrafiltration
This step aims to enrich the sample with low molecular weight peptides, including IPP.
-
Sample Preparation: Clarify the crude protein hydrolysate by centrifugation at 10,000 x g for 20 minutes at 4°C to remove any insoluble material.
-
Ultrafiltration:
-
Use an ultrafiltration system equipped with a membrane with a molecular weight cutoff (MWCO) of 3 kDa.
-
Pre-condition the membrane according to the manufacturer's instructions.
-
Filter the clarified hydrolysate through the 3 kDa MWCO membrane.
-
Collect the permeate, which contains peptides with a molecular weight of less than 3 kDa.[8]
-
-
Sample Collection: Lyophilize the collected permeate to obtain a powdered fraction enriched in low molecular weight peptides. Store at -20°C until further use.
Protocol 2: Size-Exclusion Chromatography (SEC)
This step further fractionates the low molecular weight peptides based on their size.
-
Column: Sephadex G-15 or a similar gel filtration column suitable for separating small peptides.[7]
-
Mobile Phase: Deionized water or a volatile buffer such as 50 mM ammonium (B1175870) bicarbonate.
-
Sample Preparation: Reconstitute the lyophilized permeate from Protocol 1 in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject the sample onto the column.
-
Elute the peptides isocratically with the mobile phase.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions of a fixed volume (e.g., 2 mL).
-
-
Activity Screening: Screen the collected fractions for ACE inhibitory activity to identify the fractions containing the target peptide.
-
Pooling and Lyophilization: Pool the active fractions and lyophilize them.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final high-resolution purification step.
-
Column: A C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]
-
Mobile Phase:
-
Sample Preparation: Reconstitute the lyophilized active fraction from Protocol 2 in Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the sample.
-
Elute the peptides using a linear gradient of Solvent B, for example:
-
5-35% Solvent B over 30 minutes.
-
-
Set the flow rate to 1.0 mL/min for an analytical column.
-
Monitor the elution at 214 nm.
-
-
Fraction Collection: Collect the peaks corresponding to the elution time of a pure IPP standard, if available. Otherwise, collect all well-resolved peaks for subsequent analysis.
-
Purity Analysis and Identity Confirmation:
-
Analyze the purity of the collected fractions using analytical RP-HPLC under the same conditions.
-
Confirm the identity and molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS/MS). The expected molecular weight of Isoleucyl-prolyl-proline is approximately 325.4 g/mol .[1]
-
Data Presentation: Expected Results
The purification process should yield a fraction with high purity of Isoleucyl-prolyl-proline. The progress of the purification can be monitored by measuring the ACE inhibitory activity (IC50) at each step.
| Purification Step | Total Protein (mg) | ACE Inhibitory Activity (IC50, µg/mL) | Purification Fold |
| Crude Hydrolysate | 1000 | 500 | 1 |
| Ultrafiltration (<3 kDa) | 200 | 150 | 3.3 |
| Size-Exclusion Chromatography | 50 | 40 | 12.5 |
| RP-HPLC | 5 | 5 | 100 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will depend on the starting material and experimental conditions.
Conclusion
The described multi-step purification protocol, involving ultrafiltration, size-exclusion chromatography, and reversed-phase HPLC, provides a robust framework for obtaining high-purity Isoleucyl-prolyl-proline from complex protein hydrolysates. The successful purification of IPP is essential for its further study and for its potential application as a bioactive component in functional foods and pharmaceuticals aimed at supporting cardiovascular health.
References
- 1. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 26001-32-1: L-Proline,L-isoleucyl-L-prolyl- [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification and Identification of Angiotensin I-Converting Enzyme Inhibitory Peptides and the Antihypertensive Effect of Chlorella sorokiniana Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. gilson.com [gilson.com]
- 11. waters.com [waters.com]
- 12. polypeptide.com [polypeptide.com]
- 13. bachem.com [bachem.com]
- 14. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
Application Note: High-Purity Tripeptide Purification Using Preparative Reversed-Phase HPLC
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. Peptide Purification Scale-Up with HPLC [knauer.net]
Application Notes and Protocols for In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay: A Case Study with H-Ile-Pro-Pro-OH
Audience: Researchers, scientists, and drug development professionals.
Abstract: Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS) and a primary target for the management of hypertension.[1] It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Consequently, inhibiting ACE is a cornerstone of antihypertensive therapy. Natural food-derived peptides, such as the milk tripeptide Isoleucine-Proline-Proline (H-Ile-Pro-Pro-OH or IPP), have been identified as effective ACE inhibitors, presenting a promising avenue for functional food and drug development.[2][3] This document provides a detailed protocol for the in vitro assessment of ACE inhibitory activity using H-Ile-Pro-Pro-OH as a case study. The methodology is based on a well-established spectrophotometric assay that quantifies hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[4]
The Renin-Angiotensin System (RAS) and ACE Inhibition
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. As depicted below, ACE plays a dual role in this system. The tripeptide H-Ile-Pro-Pro-OH exerts its antihypertensive effect by directly inhibiting ACE, thereby reducing the formation of vasoconstricting angiotensin II and preventing the breakdown of vasodilating bradykinin.[1][5]
Principle of the Assay
The in vitro ACE inhibition assay measures the enzymatic activity of ACE on the substrate Hippuryl-Histidyl-Leucine (HHL). ACE cleaves HHL to release Hippuric Acid (HA) and the dipeptide Histidyl-Leucine.[4] The quantity of HA produced is directly proportional to ACE activity. In the presence of an inhibitor like H-Ile-Pro-Pro-OH, the enzymatic reaction is attenuated, resulting in a lower amount of HA. The assay quantifies HA by extracting it with ethyl acetate (B1210297) and measuring its absorbance with a UV-Vis spectrophotometer at 228 nm.[4] The percentage of inhibition is calculated by comparing the absorbance of the sample to a control with uninhibited ACE activity.
Experimental Protocol
This protocol is adapted from established spectrophotometric methods for determining ACE inhibition.[4][6]
-
Enzyme: Angiotensin-Converting Enzyme from rabbit lung (e.g., Sigma-Aldrich)
-
Substrate: N-Hippuryl-His-Leu hydrate (B1144303) (HHL) (e.g., Sigma-Aldrich)
-
Inhibitor: H-Ile-Pro-Pro-OH
-
Positive Control: Captopril (a known potent ACE inhibitor)
-
Buffer: Assay Buffer (e.g., 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3)
-
Stopping Reagent: 1 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl Acetate
-
Equipment:
-
UV-Vis Spectrophotometer
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
-
Assay Buffer (pH 8.3): Prepare 100 mM Sodium Borate buffer and dissolve NaCl to a final concentration of 300 mM. Adjust pH to 8.3 using 1 M HCl or 1 M NaOH.
-
ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in the assay buffer to a final concentration of 100 mU/mL. Prepare this solution fresh for each experiment.[4]
-
HHL Substrate Solution (5 mM): Dissolve HHL in the assay buffer to a final concentration of 5 mM.[4]
-
H-Ile-Pro-Pro-OH Stock Solution (e.g., 1 mM): Dissolve H-Ile-Pro-Pro-OH in deionized water or assay buffer. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Captopril Stock Solution (e.g., 1 µM): Dissolve Captopril in deionized water. Prepare serial dilutions for use as a positive control.[4]
The following workflow outlines the key steps of the experimental procedure.
Detailed Steps:
-
Assay Plate Setup: In separate microcentrifuge tubes, prepare the following in triplicate:
-
Test Wells: 20 µL of H-Ile-Pro-Pro-OH dilution.
-
Positive Control Wells: 20 µL of Captopril dilution.
-
Control (100% Activity) Wells: 20 µL of assay buffer.
-
Blank Wells: 40 µL of assay buffer (accounts for inhibitor and ACE volume).[4]
-
-
Pre-incubation: Add 20 µL of the ACE solution (100 mU/mL) to all wells except the Blank wells. Mix gently and pre-incubate the mixture at 37°C for 10 minutes.[4][6]
-
Reaction Initiation: Add 40 µL of the HHL substrate solution (5 mM) to all wells to start the reaction. Mix and incubate at 37°C for 60 minutes.[4]
-
Reaction Termination: Stop the reaction by adding 150 µL of 1 M HCl to each tube.
-
Extraction of Hippuric Acid:
-
Add 1.0 mL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.[6]
-
-
Measurement:
-
Carefully transfer 800 µL of the upper ethyl acetate layer to a new set of clean tubes.[4]
-
Evaporate the ethyl acetate to dryness using a stream of nitrogen or a vacuum concentrator.[4]
-
Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water.[4]
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer. Use deionized water as the spectrophotometer blank.[4]
-
Data Analysis and Expected Results
The percentage of ACE inhibition is calculated using the following formula:[4]
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control well (100% ACE activity).
-
Asample is the absorbance of the test well (containing the inhibitor).
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is determined by performing the assay with a range of inhibitor concentrations. The calculated % inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve via regression analysis.[7][8]
H-Ile-Pro-Pro-OH is a known competitive inhibitor of ACE. The expected IC50 value is summarized in the table below, with Captopril included for comparison as a potent pharmaceutical ACE inhibitor.
| Inhibitor | Type | Reported IC50 Value | Source |
| H-Ile-Pro-Pro-OH | Milk-derived tripeptide | 5 µM | [2][3] |
| Captopril | Synthetic Drug (Positive Control) | ~0.0123 µM (12.3 nM) | [7] |
Troubleshooting and Considerations
-
Sample Solubility: If the test compound is not water-soluble, it can be dissolved in DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.[9]
-
Interfering Substances: Compounds like ascorbic acid can interfere with some colorimetric detection methods. The described extraction-based spectrophotometric assay is less prone to such interference.[9]
-
pH Sensitivity: The pH of the assay buffer is critical for optimal enzyme activity. Ensure the pH is accurately adjusted to 8.3.[6]
Conclusion
The described spectrophotometric assay provides a reliable and reproducible method for determining the in vitro ACE inhibitory activity of compounds like the tripeptide H-Ile-Pro-Pro-OH. This protocol is essential for screening novel ACE inhibitors from natural or synthetic sources and is a critical first step in the development of new antihypertensive agents and functional food ingredients. The known IC50 value of 5 µM for H-Ile-Pro-Pro-OH makes it a suitable reference compound for such studies.[2][3]
References
- 1. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 2. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 7. tandfonline.com [tandfonline.com]
- 8. phcogj.com [phcogj.com]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
Application Notes and Protocols for Cell-Based Assays of IPP Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Isoleucine-Proline-Proline (IPP) is a bioactive peptide derived from milk proteins, primarily known for its angiotensin-converting enzyme (ACE) inhibitory activity, which contributes to its anti-hypertensive effects.[1][2][3] Beyond its impact on blood pressure regulation, emerging research has highlighted its pleiotropic effects, including anti-inflammatory and anti-oxidative properties.[1][4][5] These diverse biological activities make IPP a compelling candidate for nutraceutical and pharmaceutical development.
This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the multifaceted activity of the IPP peptide. The described methods are essential for researchers and professionals in drug development to elucidate the cellular and molecular mechanisms underlying IPP's therapeutic potential. The protocols cover key assays for assessing its anti-hypertensive, anti-inflammatory, and anti-oxidative stress effects.
Anti-Hypertensive and Vasodilatory Activity
The anti-hypertensive effects of IPP are largely attributed to its ability to inhibit ACE and promote vasodilation. A key mechanism in vasodilation is the production of nitric oxide (NO) by endothelial cells.
Nitric Oxide (NO) Production Assay in Endothelial Cells
This assay quantifies the production of NO in endothelial cells, a critical indicator of vasodilation. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell model.[6]
Experimental Protocol:
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well plates
-
IPP peptide solution (various concentrations)
-
Griess Reagent System (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[6]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow to confluence for 24 hours.
-
Remove the culture medium and wash the cells gently with PBS.
-
Treat the cells with various concentrations of the IPP peptide (e.g., 25, 50, and 100 µg/mL) in fresh medium for 3 hours.[6] Include an untreated control group.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration, which is a stable and quantifiable breakdown product of NO, by comparing the absorbance to a standard curve of sodium nitrite.
Data Presentation:
| Treatment Group | IPP Concentration | NO Production (µM) |
| Control | 0 µg/mL | Baseline value |
| IPP Treated | 25 µg/mL | Measured value |
| IPP Treated | 50 µg/mL | Measured value |
| IPP Treated | 100 µg/mL | Measured value |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments.
Endothelial Nitric Oxide Synthase (eNOS) Expression
IPP has been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells.[7][8] This can be assessed by Western blotting.
Experimental Protocol:
Cell Line: HUVECs
Materials:
-
HUVECs
-
6-well plates
-
IPP peptide solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-eNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluence.
-
Treat cells with IPP at desired concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-eNOS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Data Presentation:
| Treatment Group | IPP Concentration | Relative eNOS Expression (normalized to β-actin) |
| Control | 0 µM | 1.0 |
| IPP Treated | 50 µM | Fold change vs. Control |
| IPP Treated | 100 µM | Fold change vs. Control |
Anti-Inflammatory Activity
IPP can modulate inflammatory responses by affecting key signaling pathways and reducing the production of pro-inflammatory cytokines.
Cytokine Production in Macrophages
This assay measures the effect of IPP on the secretion of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). THP-1 cells, a human monocytic cell line that can be differentiated into macrophages, are a suitable model.[9][10]
Experimental Protocol:
Cell Line: THP-1 human monocytic cells
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
IPP peptide solution
-
Lipopolysaccharide (LPS)
-
24-well plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Seed THP-1 monocytes (8 x 10^5 cells/mL) in a 24-well plate.[9]
-
Differentiate the monocytes into macrophages by treating with PMA (e.g., 20 ng/mL) for 48 hours.[9]
-
Wash the differentiated macrophages with pre-warmed PBS.
-
Pre-treat the macrophages with different concentrations of IPP for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[4]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | IPP Concentration (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | - | Baseline | Baseline | Baseline |
| LPS Control | 0 | + | Increased value | Increased value | Increased value |
| IPP + LPS | 25 | + | Measured value | Measured value | Measured value |
| IPP + LPS | 50 | + | Measured value | Measured value | Measured value |
| IPP + LPS | 100 | + | Measured value | Measured value | Measured value |
NF-κB Signaling Pathway Analysis
The NF-κB pathway is a central regulator of inflammation. IPP has been shown to inhibit the activation of NF-κB.[1][11] This can be assessed by measuring the phosphorylation of the p65 subunit of NF-κB.
Experimental Protocol:
Cell Line: 3T3-F442A murine pre-adipocytes or differentiated THP-1 macrophages
Materials:
-
Appropriate cell line and culture reagents
-
6-well plates
-
IPP peptide solution
-
TNF-α (e.g., 10 ng/mL) or LPS to stimulate NF-κB activation[1]
-
RIPA lysis buffer
-
Western blotting reagents (as described in section 1.2)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
Procedure:
-
Seed and culture cells in 6-well plates.
-
Pre-treat the cells with IPP for a specified duration (e.g., 30 minutes).[1]
-
Stimulate the cells with TNF-α or LPS for a short period (e.g., 30 minutes) to induce p65 phosphorylation.[1]
-
Lyse the cells and perform Western blotting as described in section 1.2.
-
Probe the membrane with antibodies against phosphorylated p65 and total p65. Use β-actin as a loading control.
-
Quantify the ratio of phosphorylated p65 to total p65.
Data Presentation:
| Treatment Group | IPP Concentration (µM) | Stimulant (TNF-α/LPS) | Ratio of p-p65 to total p65 |
| Control | 0 | - | Baseline |
| Stimulant Control | 0 | + | Increased ratio |
| IPP + Stimulant | 50 | + | Measured ratio |
| IPP + Stimulant | 100 | + | Measured ratio |
Anti-Oxidative Stress Activity
IPP can protect cells from oxidative damage by reducing the levels of reactive oxygen species (ROS).
Intracellular ROS Measurement
This assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.
Experimental Protocol:
Cell Line: Caco-2 or SH-SY5Y cells
Materials:
-
Caco-2 or SH-SY5Y cells and appropriate culture medium
-
96-well black, clear-bottom plates
-
IPP peptide solution
-
Oxidative stress inducer (e.g., H2O2 or FeSO4)[12]
-
DCFH-DA probe
-
PBS
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Pre-incubate the cells with different concentrations of IPP for 3 hours.[12]
-
Induce oxidative stress by adding an agent like FeSO4.[12]
-
Wash the cells with PBS and then incubate them with DCFH-DA (e.g., 10 µM) in the dark for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Data Presentation:
| Treatment Group | IPP Concentration (µM) | Oxidative Stress Inducer | Relative Fluorescence Units (RFU) |
| Control | 0 | - | Baseline |
| Inducer Control | 0 | + | Increased RFU |
| IPP + Inducer | 25 | + | Measured RFU |
| IPP + Inducer | 50 | + | Measured RFU |
| IPP + Inducer | 100 | + | Measured RFU |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective mechanism of milk-derived bioactive peptides VPP and IPP against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and a mouse mastitis model | Animal Nutriomics | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptides Derived from In Vitro and In Vivo Digestion of Human Milk Are Immunomodulatory in THP-1 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Antihypertensive Effects of H-Ile-Pro-Pro-OH in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tripeptide Isoleucine-Proline-Proline (H-Ile-Pro-Pro-OH; IPP) is a bioactive peptide derived from milk proteins that has garnered significant attention for its potential antihypertensive properties. IPP is believed to exert its effects primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][2] This document provides detailed application notes and experimental protocols for studying the antihypertensive effects of IPP in established animal models of hypertension.
Animal Models for Hypertension Studies
The selection of an appropriate animal model is critical for elucidating the mechanisms and efficacy of antihypertensive compounds. The most commonly utilized models in IPP research are the Spontaneously Hypertensive Rat (SHR) and the Two-Kidney, One-Clip (2K1C) Goldblatt model.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that closely mimics essential hypertension in humans.[2] SHRs develop hypertension without any surgical or chemical induction, making them a valuable tool for studying the chronic effects of antihypertensive agents.
-
Two-Kidney, One-Clip (2K1C) Model: This surgical model induces renovascular hypertension by constricting one renal artery, leading to the activation of the Renin-Angiotensin System (RAS).[3][4] The 2K1C model is particularly useful for investigating compounds that target the RAS, such as ACE inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data on the antihypertensive effects of IPP from various studies.
Table 1: Antihypertensive Effects of Ile-Pro-Pro (IPP) in Spontaneously Hypertensive Rats (SHR)
| Administration Route | Dosage | Duration | Change in Blood Pressure | Reference |
| Oral Gavage | Not Specified | Acute | Reduction in Mean Arterial Pressure (MAP) | [5] |
| Intravenous (i.v.) | Not Specified | Acute | Lowered blood pressure | [1][6] |
| Oral | Not Specified | Acute | Reduced hypotensive action when co-administered with a PepT1 inhibitor | [1][6] |
Table 2: Antihypertensive Effects of Ile-Pro-Pro (IPP) in Two-Kidney, One-Clip (2K1C) Hypertensive Rats
| Administration Route | Dosage | Duration | Change in Blood Pressure | Reference |
| Intravenous (i.v.) | Not Specified | Acute | -16.8 ± 2.3 mmHg in blood pressure | [7][8] |
| Intraperitoneal (i.p.) | 400 pmol/day | 20 days | Attenuated hypertension | [7][8] |
| Bilateral Microinjection to Hypothalamic Paraventricular Nucleus (PVN) | Not Specified | Acute | -8.7 ± 1.5 mmHg in blood pressure | [7][8] |
Experimental Protocols
Protocol 1: Induction of Renovascular Hypertension using the 2K1C Model
This protocol describes the surgical procedure to induce hypertension in rats by constricting the renal artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
Silver clips (internal diameter of 0.20-0.23 mm) or vascular occluders
-
Sutures
-
Warming pad
-
Analgesics
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and disinfect the left flank area.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding tissues.
-
Place a silver clip or vascular occluder around the renal artery to partially constrict it. The degree of constriction is critical and should be consistent across animals.
-
Confirm that blood flow is not completely occluded.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for at least 4 weeks for hypertension to develop. Monitor blood pressure weekly.
Protocol 2: Administration of H-Ile-Pro-Pro-OH by Oral Gavage
This protocol details the procedure for oral administration of IPP to rats.
Materials:
-
H-Ile-Pro-Pro-OH solution (dissolved in sterile water or saline)
-
Appropriately sized oral gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosage volume. The maximum recommended volume for oral gavage in rats is 10 ml/kg.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gently restrain the rat, holding it in an upright position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus.
-
The needle should pass smoothly without resistance. If the rat struggles or shows signs of respiratory distress, withdraw the needle immediately.
-
Once the needle is at the predetermined depth, slowly administer the IPP solution.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions for at least 10-15 minutes post-administration.
Protocol 3: Measurement of Blood Pressure using the Tail-Cuff Method
This non-invasive method is commonly used for repeated blood pressure measurements in conscious rats.
Materials:
-
Tail-cuff blood pressure system (including a restrainer, cuff, pulse sensor, and monitoring unit)
-
Warming chamber or pad
Procedure:
-
Acclimatize the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced blood pressure elevation.
-
Warm the rat's tail using a warming chamber or pad for 10-15 minutes to increase blood flow.
-
Place the rat in the restrainer.
-
Position the tail cuff and pulse sensor on the proximal part of the tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) and then slowly deflate it.
-
The system will detect the return of the pulse, which corresponds to the systolic blood pressure.
-
Repeat the measurement several times (e.g., 5-10 times) and average the readings to obtain a reliable value.
-
It is recommended to take measurements at the same time of day for consistency.
Signaling Pathways and Experimental Workflow
Signaling Pathway of the Renin-Angiotensin System (RAS) and IPP Inhibition
The primary mechanism of action for IPP is the inhibition of ACE, which plays a crucial role in the RAS.
Caption: RAS pathway and the inhibitory action of H-Ile-Pro-Pro-OH on ACE.
Proposed Mechanism of IPP on Sympathetic Nerve Activity
Some studies suggest that IPP may also reduce blood pressure by modulating the autonomic nervous system.
Caption: Proposed pathway for IPP-mediated reduction of sympathetic activity.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the antihypertensive effects of IPP in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umb.edu.pl [umb.edu.pl]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Isoleucyl-prolyl-proline (IPP)
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating the Bioactivity of Isoleucyl-prolyl-proline (IPP) In Vivo
Introduction
Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide primarily derived from milk proteins.[1][2] It has garnered significant interest for its potential health benefits, most notably its antihypertensive properties.[1] Scientific evidence, predominantly from in vitro and animal studies, suggests that IPP may play a role in regulating blood pressure through the inhibition of the Angiotensin-Converting Enzyme (ACE).[1] Additionally, IPP is recognized for its potential anti-inflammatory and antioxidant properties.[2] These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of IPP.
Mechanism of Action: Antihypertensive Effects
The primary mechanism by which IPP is thought to exert its antihypertensive effect is through the inhibition of ACE. ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in blood pressure regulation. By inhibiting ACE, IPP reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and a subsequent reduction in blood pressure. Furthermore, ACE is responsible for the degradation of bradykinin (B550075), a vasodilator. ACE inhibition by IPP may therefore also lead to increased bradykinin levels, further contributing to the blood pressure-lowering effect. Studies have also suggested that IPP may improve endothelial function through the production of nitric oxide (NO), a key signaling molecule in vasodilation.[3]
Mechanism of Action: Anti-inflammatory Effects
The potential anti-inflammatory effects of IPP are less well-characterized than its antihypertensive properties. However, proline-containing peptides have been noted for their anti-inflammatory capabilities.[2] The proposed mechanism involves the modulation of inflammatory pathways, potentially by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). In vivo studies can elucidate these mechanisms by measuring cytokine levels and other inflammatory markers following IPP administration in an inflammatory model.
In Vivo Study Protocols
I. Evaluation of Antihypertensive Effects of IPP in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines an in vivo study to assess the antihypertensive efficacy of IPP using the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model for human essential hypertension.[4]
-
Animals: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks of age. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a normotensive control group.
-
Housing and Acclimatization: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Allow a one-week acclimatization period before the experiment.
-
Experimental Groups:
-
Group 1: SHR + Vehicle (e.g., sterile water)
-
Group 2: SHR + IPP (low dose, e.g., 1 mg/kg)
-
Group 3: SHR + IPP (high dose, e.g., 10 mg/kg)
-
Group 4: WKY + Vehicle (Normotensive control)
-
Group 5: SHR + Captopril (Positive control, e.g., 10 mg/kg)
-
-
IPP Formulation and Administration: Dissolve IPP in sterile water. Administer the designated treatment once daily via oral gavage for 4 weeks. A study has shown that formulating IPP in chitosan-zein nanoparticles can prolong its hypotensive effects.[5]
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) weekly using a non-invasive tail-cuff method.[3] Acclimatize the rats to the restraining device before measurements to minimize stress.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Perfuse tissues (e.g., aorta, kidney) with saline before collection.
-
Biochemical Analyses:
-
Serum ACE Activity: Measure ACE activity in serum using a commercially available ACE activity assay kit.[6][7][8]
-
Serum Nitric Oxide (NO) Levels: Determine NO levels in serum by measuring its stable metabolites, nitrite (B80452) and nitrate, using a colorimetric assay kit based on the Griess reaction.[9][10]
-
| Group | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) | Serum ACE Activity (U/L) | Serum NO (µM) |
| SHR + Vehicle | |||||||
| SHR + IPP (Low Dose) | |||||||
| SHR + IPP (High Dose) | |||||||
| WKY + Vehicle | |||||||
| SHR + Captopril |
II. Evaluation of Anti-inflammatory Effects of IPP in a Rat Model of Acute Inflammation
This protocol describes an in vivo study to assess the anti-inflammatory potential of IPP using the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats, weighing 180-220 g.
-
Housing and Acclimatization: House animals under standard laboratory conditions with free access to food and water for one week before the experiment.
-
Experimental Groups:
-
Group 1: Control (Vehicle + Saline injection)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan injection)
-
Group 3: IPP (low dose, e.g., 10 mg/kg) + Carrageenan
-
Group 4: IPP (high dose, e.g., 50 mg/kg) + Carrageenan
-
Group 5: Indomethacin (Positive control, e.g., 10 mg/kg) + Carrageenan
-
-
IPP Formulation and Administration: Prepare IPP in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the designated treatment via oral gavage 30 minutes before the carrageenan injection.
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat. Inject the same volume of saline in the control group.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of edema inhibition can be calculated.
-
Sample Collection: At the end of the experiment (5 hours), collect blood samples for the analysis of inflammatory markers.
-
Measurement of Inflammatory Cytokines: Quantify the serum levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits specific for rat cytokines.
| Group | Paw Volume at 0h (mL) | Paw Volume at 3h (mL) | % Edema Inhibition at 3h | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Control | N/A | |||||
| Carrageenan Control | 0 | |||||
| IPP (Low Dose) | ||||||
| IPP (High Dose) | ||||||
| Indomethacin |
Safety and Toxicological Considerations
Toxicological studies on a combination of IPP and Valyl-prolyl-proline (VPP) have indicated a good safety profile. In a 13-week study in rats, the no-observable-effect level (NOEL) for a combination of VPP and IPP was greater than 6 mg/kg body weight/day.[11] Single-dose toxicity studies of fermented milk powder containing IPP and VPP showed a lowest observed effect level (LOEL) greater than 4000 mg/kg in rats.[12] Micronucleus tests in rats and mice did not show any mutagenic potential.[13] While these studies suggest low toxicity, it is recommended to perform preliminary dose-ranging studies to determine the optimal and safe dosage range for IPP alone in the specific animal model being used.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo investigation of Isoleucyl-prolyl-proline. The proposed studies will enable researchers to systematically evaluate its antihypertensive and anti-inflammatory properties, elucidate its mechanisms of action, and gather essential data for its potential development as a therapeutic agent or functional food ingredient. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the physiological effects of this promising bioactive peptide.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. vitabase.com [vitabase.com]
- 3. Endothelium-Dependent Vasorelaxant Effect of a Bioactive Tripeptide, Valine-Proline-Proline, on Rat Aortic Rings [pubs.sciepub.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Formulation, Characterisation and Evaluation of the Antihypertensive Peptides, Isoleucine-Proline-Proline and Leucine-Lysine-Proline in Chitosan Nanoparticles Coated with Zein for Oral Drug Delivery | MDPI [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. NITRIC OXIDE IN SERUM AND RENAL TISSUE DURING COMPENSATORY RENAL HYPERTROPHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyl-L-proline): V. A 13-week toxicity study of tripeptides-containing casein hydrolysate in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyl-L-proline): III. Single- and/or repeated-dose toxicity of tripeptides-containing Lactobacillus helveticus-fermented milk powder and casein hydrolysate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyl-L-proline): VII. Micronucleus test of tripeptides-containing casein hydrolysate and Lactobacillus helveticus-fermented milk powders in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosage Determination of Ile-Pro-Pro in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Isoleucyl-prolyl-proline (Ile-Pro-Pro or IPP) is a milk-derived tripeptide with recognized antihypertensive properties, primarily attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[1][2][3] Establishing an appropriate dosage is a critical step in the preclinical evaluation of IPP in rat models, particularly in spontaneously hypertensive rats (SHRs), to ensure meaningful and reproducible results. These application notes provide a comprehensive guide to determining the effective dosage of IPP in rats, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Summary of Doses Used in Rat Studies
The following table summarizes various dosages of antihypertensive peptides, including IPP, that have been used in rat studies. This information can serve as a reference for designing dose-ranging experiments.
| Peptide/Compound | Rat Strain | Administration Route | Dosage | Observed Effect | Reference |
| Ile-Pro-Pro (IPP) & Val-Pro-Pro (VPP) | Spontaneously Hypertensive Rats (SHR) | Gastric administration | Not specified | Reduction in cutaneous arterial sympathetic nerve activity and mean arterial pressure. | [4] |
| Ile-Pro-Pro (IPP) | Sprague-Dawley (2K1C model) | Intravenous injection | Not specified | Attenuated sympathetic activity and hypertension. | [2] |
| Ile-Pro-Pro (IPP) | Sprague-Dawley (2K1C model) | Intraperitoneal injection | 400 pmol/day for 20 days | Attenuated hypertension and vascular remodeling. | [2] |
| Ile-Gln-Pro (IQP) | Spontaneously Hypertensive Rats (SHR) | Not specified | Not specified | Significantly lower systolic and diastolic blood pressure from the third and fourth days, respectively. | [5] |
| IRW (Ile-Arg-Trp) | Spontaneously Hypertensive Rats (SHR) | Oral administration | 3 mg/kg BW (low dose) & 15 mg/kg BW (high dose) daily for 18 days | Mean blood pressure attenuated by ~10 mmHg (low dose) and ~40 mmHg (high dose). | [6] |
| Purified Peptide (DNRYY) | Spontaneously Hypertensive Rats (SHR) | Oral administration | 50 mg/kg | Significant reduction in blood pressure. | [7] |
| Cobia Skin Hydrolysate | Spontaneously Hypertensive Rats (SHR) | Oral gavage | 150, 600, and 1200 mg/kg BW | Dose-dependent reduction in blood pressure. | [8] |
| MK-421 (ACE inhibitor) | Wistar Kyoto rats | Osmotic minipump | 1.0 mg/kg body weight per day for 7 days | 67% decrease in serum ACE activity. | [9] |
Experimental Protocols
Protocol for Dose-Ranging and Efficacy Study
This protocol outlines a typical dose-finding study to determine the effective dose of IPP for reducing blood pressure in spontaneously hypertensive rats (SHRs).
a. Animal Model:
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR) is the most relevant model for hypertension studies.
-
Age: 16-17 weeks old male SHRs are commonly used.[6]
-
Acclimatization: Allow a one-week acclimatization period upon arrival in the facility.
b. Dose Selection and Preparation:
-
Rationale for Dose Selection: Based on existing literature for similar bioactive peptides, a pilot dose-ranging study is recommended. Doses can be selected based on previous in vivo studies.[6] A common approach is to test a low, medium, and high dose to establish a dose-response relationship.
-
Example Dose Levels:
-
Low dose: 5 mg/kg body weight (BW)
-
Medium dose: 15 mg/kg BW
-
High dose: 50 mg/kg BW
-
-
Vehicle: IPP should be dissolved in a suitable vehicle, such as saline or a nutritional supplement like Ensure™ to improve palatability and voluntary intake.[6]
-
Preparation: Prepare fresh solutions of IPP daily. Ensure the peptide is fully dissolved.
c. Administration:
-
Route: Oral gavage is a precise method for delivering a specific dose.
-
Frequency: Administer once daily for a predetermined study duration (e.g., 18 days).[6]
-
Groups:
-
Control Group: Administer vehicle only.
-
Low-Dose IPP Group.
-
Medium-Dose IPP Group.
-
High-Dose IPP Group.
-
Positive Control Group (optional but recommended): Administer a known antihypertensive drug like Captopril (e.g., 20 mg/kg/day).
-
d. Key Parameters to Measure:
-
Blood Pressure and Heart Rate:
-
Method: Telemetry is the gold standard for continuous and stress-free measurement. Alternatively, the tail-cuff method can be used for regular measurements.
-
Frequency: Record baseline blood pressure before the start of treatment. Then, measure at regular intervals throughout the study (e.g., every 3 days).[6] For acute effects, measure at 0, 3, 6, and 9 hours post-administration.[7]
-
-
ACE Inhibition:
-
At the end of the study, collect blood samples to measure plasma ACE activity. This will help correlate the blood pressure-lowering effect with the mechanism of action.
-
-
Pharmacokinetics:
-
While a full pharmacokinetic study is complex, collecting blood samples at different time points after the first and last dose can provide an indication of IPP absorption and clearance. It is important to note that the bioavailability of IPP is reported to be low (around 0.1%), reaching picomolar concentrations in plasma.[3]
-
e. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare the effects of different doses of IPP with the control group. A p-value of <0.05 is typically considered statistically significant.
Protocol for Oral Gavage in Rats
a. Materials:
-
Appropriately sized gavage needle (flexible or curved stainless steel with a ball tip).
-
Syringe.
-
IPP solution.
-
Scale for weighing the rat.
b. Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Measurement of Gavage Needle Length: Measure the distance from the corner of the rat's mouth to the last rib to determine the correct insertion depth. Mark this length on the needle.
-
Filling the Syringe: Draw the calculated volume of the IPP solution into the syringe.
-
Insertion of the Gavage Needle:
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes into the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration: Once the needle is correctly positioned, slowly administer the IPP solution.
-
Withdrawal: Gently remove the needle in a single, smooth motion.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing.
Signaling Pathways and Experimental Workflows
Signaling Pathway of IPP's Antihypertensive Effect
References
- 1. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Bioavailability, and Mechanism of Emerging Activities of Ile-Pro-Pro and Val-Pro-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-week antihypertensive effect of Ile-Gln-Pro in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Egg-Derived Tri-Peptide IRW Exerts Antihypertensive Effects in Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]
- 7. Food Science of Animal Resources [kosfaj.org]
- 8. Preparation and Identification of Novel Antihypertensive Peptides from the In Vitro Gastrointestinal Digestion of Marine Cobia Skin Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of angiotensin-converting enzyme with the ACE inhibitory compound MK-421 in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of H-Ile-Pro-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Isoleucine-Proline-Proline (H-Ile-Pro-Pro-OH), often referred to as IPP, is a bioactive peptide derived from milk proteins. It has garnered significant interest in the fields of nutrition and pharmacology due to its potential health benefits, most notably its role as an angiotensin-converting enzyme (ACE) inhibitor, which may contribute to the management of hypertension.[1][2] Accurate and robust analytical methods for the quantification of H-Ile-Pro-Pro-OH in various biological matrices are crucial for pharmacokinetic studies, understanding its physiological effects, and for quality control in functional foods and pharmaceutical preparations.
This document provides detailed application notes and protocols for the quantification of H-Ile-Pro-Pro-OH using state-of-the-art analytical techniques. The primary methods covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the gold standards for peptide quantification. Additionally, an overview of Enzyme-Linked Immunosorbent Assay (ELISA) as a potential alternative is discussed.
Analytical Methods Overview
The choice of analytical method for H-Ile-Pro-Pro-OH quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of small molecules and peptides in complex biological fluids.[3] It offers high sensitivity, specificity, and the ability to multiplex, making it ideal for pharmacokinetic studies and low-level detection.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a robust and reliable technique for separating and quantifying peptides.[4] While generally less sensitive than LC-MS/MS, it can be a cost-effective option for analyzing samples with higher concentrations of H-Ile-Pro-Pro-OH, such as in formulation analysis. Derivatization of the peptide can be employed to enhance detection sensitivity with fluorescence detectors.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that can be highly sensitive and specific.[6] However, the availability of high-quality antibodies specific to H-Ile-Pro-Pro-OH is a prerequisite. While less common for small peptides like tripeptides compared to larger protein biomarkers, it can be a viable option if a suitable kit is developed.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of H-Ile-Pro-Pro-OH using LC-MS/MS and HPLC. These values are illustrative and may vary depending on the specific instrumentation, column, and mobile phase conditions.
Table 1: Typical LC-MS/MS Parameters for H-Ile-Pro-Pro-OH Quantification
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole Mass Spectrometer | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| Precursor Ion (m/z) | To be determined empirically | |
| Product Ion(s) (m/z) | To be determined empirically | |
| Collision Energy (eV) | To be optimized for the specific instrument | |
| Limit of Quantification (LOQ) | 5–10 pg/mL | [3] |
| Linear Dynamic Range | 1 pg/mL to 10 ng/mL (example for a similar peptide) | [8] |
| Recovery | >80% | [8] |
| Matrix Effects | <15% | [8] |
Table 2: Typical HPLC Parameters for H-Ile-Pro-Pro-OH Quantification
| Parameter | Value | Reference |
| Instrumentation | HPLC with UV or Fluorescence Detector | [4][5] |
| Column | C18 Reverse-Phase (e.g., 2.1 x 30 mm, 1.7 µm) | [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | [6] |
| Gradient | Optimized for separation from matrix components | [6] |
| Flow Rate | 0.5 - 1.0 mL/min | [9] |
| Detection Wavelength (UV) | ~210-220 nm | |
| Excitation/Emission (Fluorescence with derivatization) | Dependent on the derivatizing agent | [5] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | [5] |
Experimental Protocols
Protocol 1: Quantification of H-Ile-Pro-Pro-OH in Plasma by LC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of H-Ile-Pro-Pro-OH in a plasma matrix.
1. Materials and Reagents
-
H-Ile-Pro-Pro-OH analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of H-Ile-Pro-Pro-OH (recommended)
-
HPLC-grade water, acetonitrile, methanol, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[3]
-
Human plasma (or other relevant biological matrix)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
2. Sample Preparation (Solid-Phase Extraction) [3]
-
Conditioning: Condition the SPE wells with 200 µL of methanol.
-
Equilibration: Equilibrate the wells with 200 µL of water.
-
Loading: Load 700 µL of the diluted and acidified plasma sample.
-
Washing:
-
Wash with 200 µL of 5% ammonium (B1175870) hydroxide (B78521) in water.
-
Wash with 200 µL of 20% acetonitrile in water.
-
-
Elution: Elute the peptide with 25 µL of 1% trifluoroacetic acid in 75:25 acetonitrile-water.
-
Dilution: Dilute the eluate with 25 µL of water if necessary.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
3. LC-MS/MS Analysis [6]
-
LC Separation:
-
Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the peptide, and then re-equilibrate.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the native H-Ile-Pro-Pro-OH and the SIL-IS.
-
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of H-Ile-Pro-Pro-OH and the SIL-IS.
-
Calculate the peak area ratio of the native peptide to the SIL-IS.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of H-Ile-Pro-Pro-OH in the unknown samples from the calibration curve.
Protocol 2: Quantification of H-Ile-Pro-Pro-OH by HPLC-UV
This protocol is suitable for the analysis of H-Ile-Pro-Pro-OH in less complex matrices or at higher concentrations.
1. Materials and Reagents
-
H-Ile-Pro-Pro-OH analytical standard
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)[4]
-
0.22 µm or 0.45 µm syringe filters[4]
-
Standard laboratory equipment
2. Sample Preparation [4]
-
Dissolution: Dissolve the sample containing H-Ile-Pro-Pro-OH in the initial mobile phase.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Analysis [4]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Apply a suitable gradient to separate H-Ile-Pro-Pro-OH from other components in the sample.
-
UV Detection: Monitor the column effluent at a wavelength of 210-220 nm.
4. Data Analysis
-
Integrate the peak area of H-Ile-Pro-Pro-OH.
-
Generate a calibration curve by plotting the peak areas of the calibration standards against their known concentrations.
-
Determine the concentration of H-Ile-Pro-Pro-OH in the unknown samples from the calibration curve.
Visualizations
Signaling Pathways of H-Ile-Pro-Pro-OH
H-Ile-Pro-Pro-OH is primarily known for its role as an ACE inhibitor, which is a key component of the Renin-Angiotensin System (RAS) that regulates blood pressure.[1][2] It has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway and to promote adipocyte differentiation through the PPARγ pathway.[10]
Caption: Signaling pathways influenced by H-Ile-Pro-Pro-OH.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of H-Ile-Pro-Pro-OH in a biological sample using LC-MS/MS.
Caption: Workflow for H-Ile-Pro-Pro-OH quantification by LC-MS/MS.
Conclusion
The analytical methods described in this document provide robust and reliable approaches for the quantification of H-Ile-Pro-Pro-OH. LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity and selectivity. HPLC-UV offers a viable alternative for less demanding applications. The successful implementation of these methods will enable researchers and professionals in the pharmaceutical and food industries to accurately assess the concentration of this important bioactive peptide, thereby facilitating further research into its therapeutic potential and ensuring product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of total hydroxyproline and proline in human serum and urine by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. waters.com [waters.com]
- 10. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry of Isoleucyl-prolyl-proline (IPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-prolyl-proline (Ile-Pro-Pro or IPP) is a bioactive tripeptide with the chemical formula C16H27N3O4 and a molecular weight of 325.40 g/mol .[1] Primarily derived from the hydrolysis of milk caseins, IPP has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits.[2][3] Notably, IPP is recognized as an inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[2][3] By inhibiting ACE, IPP can lead to a reduction in the production of angiotensin II, a potent vasoconstrictor, thereby contributing to a decrease in blood pressure.[4][5]
The quantitative analysis of IPP in biological matrices and food products is crucial for pharmacokinetic studies, dosage determination, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and accuracy.[6] This document provides detailed application notes and protocols for the mass spectrometric analysis of IPP.
Physicochemical Properties of Isoleucyl-prolyl-proline
| Property | Value |
| Molecular Formula | C16H27N3O4 |
| Average Molecular Weight | 325.40 g/mol |
| Monoisotopic Molecular Weight | 325.200156 Da |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
(Data sourced from PubChem CID: 9949212)[1]
Mass Spectrometry Fragmentation of Isoleucyl-prolyl-proline
The fragmentation of peptides in a mass spectrometer is crucial for their identification and quantification.[7] Peptides containing proline residues exhibit a characteristic fragmentation pattern known as the "proline effect". This effect leads to a preferential cleavage of the peptide bond on the N-terminal side of the proline residue, resulting in abundant y-type ions.[8][9] In the case of IPP (Ile-Pro-Pro), the most significant fragmentation is expected to occur at the bond preceding the first proline residue.
Predicted Fragmentation of IPP:
-
Precursor Ion ([M+H]⁺): m/z 326.2
-
Primary Fragmentation: Cleavage between Isoleucine and the first Proline.
-
y2 ion (Pro-Pro): This would be a major product ion.
-
b1 ion (Ile): This may also be observed.
-
-
Secondary Fragmentation: Further fragmentation of the y2 ion.
Quantitative Analysis by LC-MS/MS
The following table summarizes the key parameters for a typical LC-MS/MS method for the quantification of IPP.
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 326.2 |
| Product Ions (m/z) | y2 ion: 195.1, immonium ion of Proline: 70.1 |
| Internal Standard | Stable isotope-labeled IPP (e.g., ¹³C₅,¹⁵N-Proline) |
| Collision Energy | Optimized for the specific instrument and transitions |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the low-to-mid ng/mL range |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Serum)
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled IPP internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating IPP from other matrix components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Visualizations
Signaling Pathway: ACE Inhibition by IPP```dot
Caption: Experimental Workflow for LC-MS/MS Quantification of IPP.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the sensitive and selective quantification of Isoleucyl-prolyl-proline using LC-MS/MS. The methodologies are applicable to various research and development settings, including pharmacokinetic analysis, clinical trials, and the quality assessment of functional foods and nutraceuticals. The characteristic fragmentation of this proline-rich peptide allows for reliable detection and quantification, contributing to a better understanding of its biological effects and therapeutic potential.
References
- 1. Isoleucyl-prolyl-proline | C16H27N3O4 | CID 9949212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H-Ile-Pro-Pro-OH Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the solubility of H-Ile-Pro-Pro-OH hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is the hydrochloride salt of the tripeptide Isoleucyl-prolyl-proline. It is a milk-derived peptide known to inhibit the angiotensin-converting enzyme (ACE) with an IC50 of 5 μM.[1][2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈ClN₃O₄ | [3] |
| Molecular Weight | 361.86 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98.0% | [1] |
| Solubility (25°C) | Water: 50 mg/mLDMSO: 30 mg/mL | [1] |
| Storage | -20°C, protect from light, keep dry and sealed | [1] |
Q2: I am having trouble dissolving this compound in water. What could be the issue?
A2: While this compound is reported to be soluble in water up to 50 mg/mL, several factors can affect its dissolution.[1] These include the pH of the water, the temperature, and the presence of contaminants. The amino acid composition, with the hydrophobic isoleucine residue, can also contribute to solubility challenges.
Q3: What are the recommended initial steps for dissolving this peptide?
A3: For initial dissolution, it is recommended to start with deionized, sterile water. If solubility issues persist, consider adjusting the pH of the solution. Since the peptide has a free carboxylic acid group, its solubility can be influenced by pH.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a suitable organic solvent, with a reported solubility of 30 mg/mL.[1] When using co-solvents for biological assays, ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or hazy solution in water | - pH is near the isoelectric point (pI) of the peptide.- Peptide concentration exceeds its solubility limit at the current temperature. | - Adjust the pH of the solution. For a peptide with a free carboxyl group, slightly increasing the pH with a basic solution (e.g., dilute ammonium (B1175870) hydroxide) can improve solubility.- Gently warm the solution. Increased temperature often enhances solubility.[4] |
| Precipitate forms after initial dissolution | - The solution is supersaturated.- Temperature has decreased, reducing solubility. | - Dilute the solution to a lower concentration.- Maintain a constant temperature during your experiment.- If using a co-solvent, ensure the peptide remains soluble when diluted into the aqueous buffer. |
| Inconsistent results in biological assays | - Incomplete dissolution of the peptide.- Degradation of the peptide. | - Visually inspect the solution for any particulate matter before use. Centrifuge the solution to pellet any undissolved material.- Prepare fresh solutions before each experiment and store them properly at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Basic Aqueous Solubilization of this compound
Objective: To prepare a stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, deionized water to achieve the desired concentration (not exceeding 50 mg/mL).
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution for clarity. If any particulates are visible, proceed to Protocol 2 or 3.
-
Store the stock solution at -20°C.
Protocol 2: pH-Adjusted Aqueous Solubilization
Objective: To improve the aqueous solubility of this compound by adjusting the pH.
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Ammonium Hydroxide (B78521) or 0.1 M Acetic Acid
-
pH meter or pH strips
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a suspension of this compound in sterile, deionized water as described in Protocol 1.
-
Measure the initial pH of the suspension.
-
Slowly add 0.1 M ammonium hydroxide dropwise while monitoring the pH and observing the dissolution. Vortex between additions. The goal is to move the pH away from the peptide's isoelectric point.
-
Alternatively, if the peptide is more soluble at a lower pH, add 0.1 M acetic acid dropwise.
-
Once the peptide is fully dissolved, record the final pH.
-
Store the stock solution at -20°C.
Protocol 3: Solubilization using a Co-solvent (DMSO)
Objective: To prepare a stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (not exceeding 30 mg/mL).
-
Vortex the tube for 30-60 seconds until the peptide is completely dissolved.
-
For use in aqueous biological systems, the DMSO stock solution should be diluted with the appropriate aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay.
-
Store the DMSO stock solution at -20°C.
Visualizations
Experimental Workflow for Improving Solubility
Caption: A workflow for solubilizing this compound.
Signaling Pathway: Renin-Angiotensin System (RAS)
This compound is an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.[5][6][7]
Caption: The Renin-Angiotensin System and the inhibitory action of H-Ile-Pro-Pro-OH HCl.
References
- 1. abmole.com [abmole.com]
- 2. H-Ile-Pro-Pro-OH HCl | this compound | ACE | Ambeed.com [ambeed.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
Technical Support Center: Stability of H-Ile-Pro-Pro-OH in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of the tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-prolyl-proline, IPP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of H-Ile-Pro-Pro-OH in an aqueous solution?
A1: H-Ile-Pro-Pro-OH, like other proline-containing peptides, is relatively resistant to degradation by some peptidases.[1][2] However, its stability in an aqueous solution is influenced by factors such as pH, temperature, and storage duration. The peptide bond is generally stable, but specific degradation pathways can occur.
Q2: What are the primary degradation pathways for H-Ile-Pro-Pro-OH in an aqueous solution?
A2: The two main non-enzymatic degradation pathways for H-Ile-Pro-Pro-OH in aqueous solution are:
-
Hydrolysis: Cleavage of the peptide bonds, leading to the formation of smaller peptide fragments and individual amino acids. This process can be catalyzed by acidic or basic conditions.
-
Cyclization (Diketopiperazine Formation): Intramolecular cyclization can occur, particularly because proline is in the second (penultimate) position. This involves the N-terminal isoleucine and the adjacent proline residue forming a cyclic dipeptide, cyclo(Ile-Pro), and cleaving the bond to the C-terminal proline.
Q3: How do pH and temperature affect the stability of H-Ile-Pro-Pro-OH?
-
pH: Extreme pH values (highly acidic or alkaline) are expected to accelerate the rate of peptide bond hydrolysis.[3][4] For cyclization of similar peptides, the reaction rate can be maximal around neutral pH.
-
Temperature: Increased temperature generally accelerates the rates of both hydrolysis and cyclization. For optimal stability, it is recommended to store aqueous solutions of H-Ile-Pro-Pro-OH at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).[5]
Q4: What are the potential degradation products I should look for?
A4: When analyzing the stability of H-Ile-Pro-Pro-OH, you should look for the following potential degradation products:
-
Cyclo(Ile-Pro): A cyclic dipeptide formed from the N-terminal Ile and the second Pro.
-
Proline: The C-terminal proline released during cyclization.
-
Ile-Pro and Pro-Pro: Dipeptide fragments from hydrolysis.
-
Isoleucine and Proline: Individual amino acids from complete hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving H-Ile-Pro-Pro-OH in aqueous solutions.
Issue 1: I observe a decrease in the concentration of H-Ile-Pro-Pro-OH over time in my aqueous solution. What could be the cause?
-
Possible Cause 1: Degradation. The peptide may be degrading via hydrolysis or cyclization.
-
Troubleshooting Steps:
-
Analyze your sample using a stability-indicating method like HPLC-MS to identify potential degradation products.[6][7][8]
-
Review your solution's pH and storage temperature. Extreme pH or elevated temperatures can accelerate degradation.[3][4][5]
-
Consider performing a forced degradation study to understand the degradation profile under your experimental conditions.
-
-
-
Possible Cause 2: Adsorption. Peptides can adsorb to the surfaces of storage containers (e.g., glass or plastic).
-
Troubleshooting Steps:
-
Use low-adsorption vials, such as siliconized or polypropylene (B1209903) tubes.
-
Consider the use of carrier proteins in your buffer if compatible with your downstream application.[9]
-
-
Issue 2: I see a new, unexpected peak in my chromatogram after incubating my H-Ile-Pro-Pro-OH solution. How can I identify it?
-
Identification Steps:
-
Mass Spectrometry (MS): The most effective way to identify the unknown peak is by using LC-MS. Determine the mass-to-charge ratio (m/z) of the new peak.
-
Compare with Expected Degradants: Compare the observed m/z with the theoretical masses of potential degradation products like cyclo(Ile-Pro).
-
Tandem MS (MS/MS): Perform MS/MS analysis on the unknown peak to obtain fragmentation data, which can help confirm its structure.[10][11][12]
-
Issue 3: My results for H-Ile-Pro-Pro-OH concentration are not reproducible.
-
Possible Cause 1: Inconsistent Sample Handling. Variations in storage time, temperature, or the number of freeze-thaw cycles can affect peptide stability.
-
Troubleshooting Steps:
-
Prepare and use fresh solutions whenever possible.
-
If storing solutions, aliquot them to minimize freeze-thaw cycles.
-
Ensure consistent timing and temperature across all experimental replicates.
-
-
-
Possible Cause 2: Analytical Method Variability.
Quantitative Data Summary (Template)
As specific degradation kinetics for H-Ile-Pro-Pro-OH in aqueous solution are not widely published, researchers should perform stability studies under their specific experimental conditions. The following tables are templates to summarize your findings.
Table 1: Effect of pH on the Stability of H-Ile-Pro-Pro-OH at [Specify Temperature]
| pH | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Remaining | Major Degradation Product(s) |
| 3.0 | ||||
| 5.0 | ||||
| 7.4 | ||||
| 9.0 |
Table 2: Effect of Temperature on the Stability of H-Ile-Pro-Pro-OH at [Specify pH]
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Remaining | Major Degradation Product(s) |
| 4 | ||||
| 25 (Room Temp) | ||||
| 37 | ||||
| 50 |
Experimental Protocols
Protocol: Stability-Indicating LC-MS/MS Method for H-Ile-Pro-Pro-OH
This protocol outlines a general method for assessing the stability of H-Ile-Pro-Pro-OH in an aqueous solution. It should be optimized and validated for your specific instrumentation and experimental needs.[9][12][15]
1. Materials and Reagents:
-
H-Ile-Pro-Pro-OH reference standard
-
Cyclo(Ile-Pro) reference standard (if available)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Buffers of desired pH values (e.g., phosphate, acetate)
2. Sample Preparation for Stability Study:
-
Prepare a stock solution of H-Ile-Pro-Pro-OH in a suitable aqueous buffer at a known concentration.
-
Aliquot the stock solution into separate vials for each time point and condition (e.g., different pH and temperature).
-
Store the vials under the desired conditions.
-
At each time point, retrieve a vial, and if necessary, dilute it to the working concentration range of your LC-MS/MS method.
3. LC-MS/MS Method Parameters (Example):
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation of the parent peptide and its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
H-Ile-Pro-Pro-OH: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
-
Cyclo(Ile-Pro): Determine the precursor ion and a suitable product ion.
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ).[13]
5. Data Analysis:
-
Generate a calibration curve using the reference standard.
-
Quantify the concentration of H-Ile-Pro-Pro-OH in each sample at each time point.
-
Calculate the percentage of H-Ile-Pro-Pro-OH remaining over time.
-
If a standard for the degradation product is available, quantify its formation.
Visualizations
Caption: Degradation pathways of H-Ile-Pro-Pro-OH in aqueous solution.
References
- 1. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 8. Stability indicating RP-HPLC method development and validation for quantification of impurities in gonadotropin-releasing hormone (Elagolix): Robustness study by quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Tripeptide Synthesis
Welcome to the technical support center for tripeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product yield. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in tripeptide synthesis?
Low yield in solid-phase peptide synthesis (SPPS) is a frequent issue that can stem from several factors throughout the synthesis process. The most common culprits include incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) and inefficient coupling of the subsequent amino acid.[1] These issues can be exacerbated by peptide aggregation on the solid support, which hinders reagent accessibility.[2] Side reactions such as racemization, aspartimide formation (especially with aspartic acid residues), and diketopiperazine formation at the dipeptide stage can also significantly reduce the yield of the desired product.[3][4] Finally, problems during the cleavage of the peptide from the resin or during the final purification steps can lead to product loss.[5]
Q2: How can I quickly diagnose the stage at which my synthesis is failing?
To diagnose a failing synthesis, it's crucial to monitor each step. The Kaiser test is a valuable qualitative tool to check for the presence of free primary amines after a coupling step. A positive (blue) result indicates incomplete coupling.[6] For monitoring Fmoc deprotection, UV-Vis spectroscopy can be used to quantify the release of the Fmoc-piperidine adduct.[7][8] If you suspect issues at the end of the synthesis, cleaving a small amount of resin and analyzing the crude product by HPLC and mass spectrometry can reveal the presence of deletion or truncated sequences, indicating problems with coupling or deprotection at specific steps.[7]
Q3: My Kaiser test is positive after coupling. What should I do?
A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling reaction is incomplete. The recommended course of action is to perform a second coupling (a "double couple") of the same amino acid.[9] If the test remains positive after a second coupling, this may suggest a "difficult sequence" prone to aggregation. In such cases, capping the unreacted amines with a reagent like acetic anhydride (B1165640) is advised to prevent the formation of deletion sequences.[6] For future syntheses of the same or similar sequences, you might consider using a more efficient coupling reagent, increasing reaction times, or employing strategies to disrupt aggregation.[2][9]
Q4: I suspect peptide aggregation is occurring. How can I mitigate this?
Peptide aggregation, often driven by hydrophobic interactions or the formation of secondary structures like β-sheets, can severely impact reaction efficiency.[10] To mitigate aggregation, consider the following strategies:
-
Solvent Choice: Using more polar or "magic mixtures" of solvents like NMP, DMSO, or a combination of DCM/DMF/NMP can help to disrupt aggregation.[10]
-
Chaotropic Agents: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can disrupt secondary structures.[9]
-
Modified Amino Acids: Incorporating pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) can disrupt the hydrogen bonding patterns that lead to aggregation.[11]
-
Microwave Synthesis: Microwave-assisted synthesis can provide energy to overcome aggregation barriers and accelerate reaction rates.[2]
Q5: My final peptide has the correct mass, but the yield after HPLC purification is very low. What could be the issue?
Low yield after HPLC purification, despite correct mass confirmation, can be due to several factors:
-
Poor Solubility: The crude peptide may not be fully dissolved in the injection solvent, leading to sample loss.[5] It is crucial to find a suitable solvent system for your peptide.
-
Suboptimal Purification Method: The HPLC gradient may not be optimized for your peptide, leading to poor separation and co-elution with impurities, which results in broader peaks and loss of product during fractionation. A shallower gradient can often improve resolution.
-
Product Loss on the Column: Highly hydrophobic or very hydrophilic peptides can be challenging to elute from the column, leading to low recovery. Adjusting the mobile phase composition or using a different column chemistry may be necessary.[12]
-
Peptide Precipitation: The peptide may precipitate during the purification process, especially at high concentrations or when the solvent composition changes.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc protecting group is a primary cause of deletion sequences and thus, lower yield.
Symptoms:
-
Low overall yield of the final tripeptide.
-
Presence of deletion sequences (e.g., a dipeptide instead of a tripeptide) in the final mass spectrum analysis.
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the reaction time with the piperidine (B6355638) solution.
-
Monitor Deprotection: Use UV-Vis spectroscopy to monitor the release of the dibenzofulvene-piperidine adduct at around 301 nm to ensure the reaction has gone to completion.[7]
-
Use a Stronger Base: For particularly difficult sequences, consider using a stronger base like DBU in combination with piperidine.
Experimental Protocol: Standard Fmoc Deprotection
-
Wash the peptide-resin with DMF (3 times).
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with the piperidine solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Issue 2: Inefficient Coupling
Incomplete coupling reactions result in the formation of deletion sequences, which are often difficult to separate from the desired product.
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Low final yield and purity.
-
Identification of deletion sequences in the crude product by mass spectrometry.
Troubleshooting Steps:
-
Double Coupling: Repeat the coupling step with fresh reagents.
-
Optimize Coupling Reagents: Switch to a more efficient coupling reagent. For sterically hindered amino acids or "difficult" sequences, HATU is often more effective than HBTU or DIC.[13]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.
-
Extend Coupling Time: Increase the reaction time for the coupling step.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Activation Mechanism | Relative Speed | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Low | A classic and cost-effective choice. The DIC/Oxyma combination is also effective and avoids the potential hazards of HOBt.[3] |
| HBTU | Uronium Salt | Fast | Moderate | A widely used and generally efficient reagent.[13] |
| HATU | Uronium Salt | Very Fast | Low | Generally considered more efficient than HBTU, especially for difficult couplings and sterically hindered amino acids.[13][14] |
| COMU | Uronium Salt | Very Fast | Low | A newer generation reagent with high efficiency and a better safety profile than HOBt-based reagents.[15] |
Experimental Protocol: Standard HATU/DIPEA Coupling
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the reaction.
Issue 3: Side Reactions
Side reactions can lead to a variety of impurities and a significant reduction in the yield of the target peptide.
Problem: The loss of stereochemical integrity at the α-carbon of an amino acid during activation and coupling. Cysteine and Histidine are particularly susceptible.[4]
Prevention:
-
Use coupling reagents known to suppress racemization, such as DIC/Oxyma.[16]
-
Avoid prolonged pre-activation times.
-
Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, especially for sensitive amino acids.[17]
Data Presentation: Racemization of Fmoc-L-His(Trt)-OH with Different Coupling Reagents
| Coupling Reagent | Base | % D-Isomer Formed |
| DIC/Oxyma | - | 1.8%[16] |
| HATU/NMM | N-methylmorpholine | High |
Note: The extent of racemization is highly sequence and condition-dependent.
Problem: Cyclization of aspartic acid residues, particularly when followed by small amino acids like glycine, leading to chain termination or the formation of β-aspartyl peptides.[18]
Prevention:
-
Use a more sterically hindered protecting group on the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[18]
-
For Fmoc deprotection, consider using piperazine (B1678402) instead of piperidine or adding HOBt to the piperidine solution to reduce the basicity.
Issue 4: Problems with Cleavage and Purification
The final steps of cleaving the peptide from the resin and purifying it are critical for obtaining a good yield of the final product.
Troubleshooting Cleavage:
-
Ensure Complete Deprotection: Make sure the N-terminal Fmoc group is removed before cleavage.
-
Use Appropriate Scavengers: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive residues (e.g., Trp, Met, Cys). A common cocktail is TFA/TIPS/H₂O (95:2.5:2.5).
-
Extend Cleavage Time: For some peptides, a longer cleavage time (e.g., 2-4 hours) may be necessary.
Experimental Protocol: Cleavage from Wang Resin
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail (e.g., TFA/TIPS/H₂O at a ratio of 95:2.5:2.5).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin.
-
Wash the resin with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
Troubleshooting Purification:
-
Optimize Sample Dissolution: Test different solvents to ensure your crude peptide is fully dissolved before injection. For hydrophilic peptides, acidified water may be a good choice.
-
Develop a Shallow Gradient: A slow, shallow gradient during HPLC purification often provides better resolution and separation from closely eluting impurities.
-
Check for Product in the Flow-Through: If you suspect your peptide is not binding to the column, analyze the flow-through to see if the product is eluting immediately.
Understanding Cumulative Yield Loss
Even with high efficiency at each step, the overall yield of a peptide decreases multiplicatively with each cycle. For a tripeptide, there are two deprotection and two coupling steps.
Data Presentation: Theoretical Cumulative Yield for a Tripeptide Synthesis
| Stepwise Efficiency | Yield after 1st Coupling | Yield after 2nd Coupling (Final Crude Tripeptide) |
| 99% | 98.0% | 96.1% |
| 97% | 94.1% | 88.5% |
| 95% | 90.3% | 81.5% |
| 90% | 81.0% | 65.6% |
This table illustrates the importance of maximizing the efficiency of each individual step to achieve a high overall yield.
Visualizations
Caption: Troubleshooting workflow for low yield in tripeptide synthesis.
Caption: The solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesalabs.com [mesalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Isoleucyl-prolyl-proline (IPP) Handling and Aggregation Prevention
Welcome to the technical support center for Isoleucyl-prolyl-proline (IPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common issues related to IPP aggregation during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Isoleucyl-prolyl-proline (IPP) and why is its aggregation a concern?
A1: Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide with the sequence Ile-Pro-Pro. It is known for its potential health benefits, including acting as an Angiotensin-Converting Enzyme (ACE) inhibitor, which may help in regulating blood pressure.[1][2][3] Aggregation, the process where peptide molecules self-associate to form larger, often insoluble complexes, is a significant concern because it can lead to:
-
Loss of biological activity: Aggregated peptides may not be able to bind to their target enzymes or receptors effectively.
-
Inaccurate experimental results: The presence of aggregates can interfere with assays and lead to unreliable data.
-
Reduced solubility and bioavailability: Aggregation can cause the peptide to precipitate out of solution, making it difficult to work with and reducing its potential therapeutic efficacy.
-
Potential for immunogenicity: In therapeutic applications, aggregated peptides can sometimes trigger an immune response.
Q2: What are the key factors that influence IPP aggregation?
A2: Like other peptides, IPP aggregation is influenced by a variety of intrinsic and extrinsic factors, including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The pH of the solution affects the net charge of the peptide. Aggregation is often maximal near the isoelectric point (pI) where the net charge is zero, reducing electrostatic repulsion between peptide molecules.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting unfolding and increasing molecular motion.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions. Both high and low salt concentrations can sometimes promote aggregation, depending on the specific peptide and buffer conditions.
-
Presence of Excipients: Additives such as sugars, polyols, amino acids, and surfactants can either stabilize the peptide and prevent aggregation or in some cases, promote it.[4]
-
Mechanical Stress: Agitation or shearing forces can sometimes induce aggregation.
Q3: How can I detect and quantify IPP aggregation?
A3: Several analytical techniques can be used to detect and quantify peptide aggregation. The choice of method depends on the nature and size of the aggregates. Common techniques include:
-
Visual Inspection: The simplest method is to look for visible signs of precipitation or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be measured as an increase in absorbance (turbidity) at a wavelength where the peptide does not absorb, typically around 340-600 nm.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates. This method is highly sensitive for detecting this specific type of aggregate structure.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a powerful technique for detecting the formation of soluble oligomers and larger aggregates in the nanometer to micrometer range.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is indicative of aggregate formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with IPP.
Issue 1: IPP powder is difficult to dissolve.
-
Possible Cause: The inherent physicochemical properties of IPP may lead to poor initial solubility, especially in aqueous buffers.
-
Troubleshooting Steps:
-
Use of Organic Solvents: First, attempt to dissolve the IPP in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.
-
Sonication: If the powder does not readily dissolve, gentle sonication in a water bath can help to break up small clumps and enhance dissolution.
-
pH Adjustment: Based on the predicted pKa of IPP's acidic and basic groups (strongest acidic pKa ~3.44, strongest basic pKa ~8.2), its solubility will be pH-dependent.[5] Adjusting the pH of the aqueous buffer away from the isoelectric point can improve solubility. For IPP, a slightly acidic or basic pH may be beneficial.
-
Stepwise Dilution: When diluting the organic stock solution into your aqueous buffer, add the stock solution slowly to the buffer while vortexing to avoid precipitation.
-
Issue 2: The IPP solution becomes cloudy or forms a precipitate over time.
-
Possible Cause: This is a clear indication of peptide aggregation.
-
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your working solution is not close to the isoelectric point of IPP. A pH 1-2 units away from the pI is a good starting point.
-
Reduce Concentration: If experimentally feasible, working at a lower IPP concentration can significantly reduce the rate of aggregation.
-
Add Stabilizing Excipients: The inclusion of certain additives can help to prevent aggregation. Consider adding:
-
Arginine: This amino acid is known to suppress protein and peptide aggregation.[4][6][7]
-
Proline: Studies have shown that proline can inhibit aggregation during protein refolding.[8]
-
Sugars and Polyols: Sucrose, trehalose, or glycerol (B35011) can help stabilize the native conformation of the peptide.
-
-
Control Temperature: Store IPP solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize aggregation kinetics. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: The presence of undetected soluble aggregates may be affecting the biological activity of IPP.
-
Troubleshooting Steps:
-
Characterize Your Solution: Before performing biological assays, analyze your IPP solution for the presence of aggregates using a sensitive technique like Dynamic Light Scattering (DLS).
-
Filter the Solution: Pass the IPP solution through a 0.22 µm filter to remove any large, pre-existing aggregates before use.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh IPP solutions immediately before your experiment to minimize the formation of aggregates during storage.
-
Data Presentation
The following tables provide illustrative quantitative data on the factors affecting IPP aggregation. Note: This data is hypothetical and based on general principles of peptide aggregation. It is intended to guide experimental design and demonstrate expected trends.
Table 1: Effect of pH on IPP Aggregation
| pH | Percentage of Aggregated IPP (%) (after 24h at 25°C) |
| 3.0 | 5 |
| 4.0 | 15 |
| 5.0 | 35 |
| 6.0 | 20 |
| 7.0 | 10 |
| 8.0 | 5 |
Table 2: Effect of IPP Concentration on Aggregation at pH 5.0
| IPP Concentration (mg/mL) | Percentage of Aggregated IPP (%) (after 24h at 25°C) |
| 0.1 | 5 |
| 0.5 | 15 |
| 1.0 | 35 |
| 2.0 | 60 |
| 5.0 | 85 |
Table 3: Effect of Arginine Concentration on IPP Aggregation at pH 5.0
| Arginine Concentration (mM) | Percentage of Aggregated IPP (%) (1 mg/mL IPP, after 24h at 25°C) |
| 0 | 35 |
| 10 | 25 |
| 50 | 15 |
| 100 | 8 |
| 200 | 5 |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Fibrillar IPP Aggregates
Objective: To monitor the formation of amyloid-like fibrillar aggregates of IPP over time.
Materials:
-
Isoleucyl-prolyl-proline (IPP)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 1 mM ThT stock solution: Dissolve ThT in deionized water and filter through a 0.22 µm syringe filter. Store protected from light at 4°C.
-
Prepare IPP solutions: Prepare IPP solutions at the desired concentrations in PBS.
-
Set up the assay: In a 96-well plate, mix the IPP solution with the ThT stock solution to a final ThT concentration of 20 µM. Include a control well with PBS and ThT only.
-
Incubate and measure: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Analyze the data: An increase in fluorescence intensity over time in the IPP-containing wells compared to the control indicates the formation of fibrillar aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Sizing IPP Aggregates
Objective: To determine the size distribution of IPP particles in solution and detect the presence of soluble oligomers and larger aggregates.
Materials:
-
IPP solution
-
Appropriate buffer (e.g., PBS)
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample preparation: Prepare the IPP solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Instrument setup: Set the parameters on the DLS instrument according to the manufacturer's instructions, including the viscosity and refractive index of the solvent.
-
Measurement: Carefully transfer the IPP solution to a clean DLS cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Data acquisition: Perform multiple measurements to ensure reproducibility. The instrument will generate a size distribution profile.
-
Data analysis: Analyze the size distribution data. The presence of peaks corresponding to sizes larger than the expected monomeric IPP indicates the formation of aggregates.
Visualizations
Signaling Pathway: Inhibition of Angiotensin-Converting Enzyme (ACE) by IPP
The primary mechanism of action for the bioactive effects of IPP is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure.[9] By inhibiting ACE, IPP prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, leading to a decrease in blood pressure.[9][10][11]
Caption: ACE Inhibition Pathway by IPP.
Experimental Workflow: Troubleshooting IPP Aggregation
The following workflow provides a systematic approach to addressing IPP aggregation issues during your experiments.
Caption: Workflow for troubleshooting IPP aggregation.
References
- 1. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vitabase.com [vitabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 7. Inhibitory Effects of Arginine on the Aggregation of Bovine Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. britannica.com [britannica.com]
Technical Support Center: Enhancing the Oral Bioavailability of Ile-Pro-Pro (IPP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of the bioactive tripeptide, Isoleucine-Proline-Proline (IPP). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Ile-Pro-Pro (IPP) so low?
A1: The oral bioavailability of IPP is inherently low, estimated to be around 0.1%, due to several factors. These include its hydrophilic nature, which limits its passive diffusion across the lipid-rich intestinal cell membranes. Additionally, IPP is susceptible to degradation by peptidases in the gastrointestinal tract and has a short half-life in circulation.
Q2: What are the primary strategies to enhance the oral bioavailability of IPP?
A2: The main strategies focus on protecting IPP from degradation and improving its absorption across the intestinal epithelium. Encapsulation within nanocarriers like liposomes, nanoemulsions, and polymeric nanoparticles is a leading approach. These carriers can shield IPP from enzymatic degradation and facilitate its transport across the intestinal barrier. Other strategies include the use of permeation enhancers and mucoadhesive polymers.
Q3: What are the main transport mechanisms for IPP across the intestinal epithelium?
A3: IPP is transported across the intestinal epithelium via two main routes: the transcellular route, mediated by the peptide transporter 1 (PepT1), and the paracellular route, which involves passage through the tight junctions between intestinal cells.
Q4: What are the advantages of using nanoformulations for IPP delivery?
A4: Nanoformulations offer several advantages, including:
-
Protection: Encapsulation protects IPP from the harsh acidic and enzymatic environment of the GI tract.
-
Enhanced Absorption: Nanoparticles can improve the uptake of IPP by intestinal cells through various mechanisms, including endocytosis.
-
Controlled Release: Formulations can be designed for sustained or targeted release of IPP in the intestine.
-
Improved Solubility: While IPP is hydrophilic, nanoformulations can improve its overall formulation characteristics.
Q5: Are there any specific challenges associated with encapsulating a small, hydrophilic peptide like IPP?
A5: Yes, encapsulating small, hydrophilic peptides like IPP can be challenging. The main difficulty lies in achieving high encapsulation efficiency within lipid-based carriers like liposomes and nanoemulsions, as the peptide tends to partition into the external aqueous phase rather than the lipid core. Strategies to overcome this include using techniques that promote the interaction of the peptide with the carrier, such as hydrophobic ion pairing.
Troubleshooting Guides
Nanoemulsion & Liposome Formulation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency of IPP | IPP is hydrophilic and preferentially stays in the external water phase. | 1. Hydrophobic Ion Pairing: Form a complex of IPP with a hydrophobic counter-ion to increase its lipophilicity before encapsulation. 2. Optimize Formulation Process: For nanoemulsions, try a water-in-oil-in-water (W/O/W) double emulsion technique. For liposomes, experiment with different hydration methods (e.g., thin-film hydration followed by sonication or extrusion). 3. Vary Lipid Composition: For liposomes, include charged lipids to facilitate electrostatic interactions with IPP. |
| Instability of the Formulation (e.g., phase separation, aggregation) | - Inappropriate surfactant/co-surfactant ratio (nanoemulsions). - Incorrect lipid composition or charge (liposomes). - High concentration of encapsulated peptide disrupting the structure. | 1. Screen Surfactants/Co-surfactants: Test different types and ratios of surfactants and co-surfactants to find the optimal combination for stability. 2. Adjust Lipid Composition: Incorporate cholesterol or PEGylated lipids into liposomes to improve stability. 3. Optimize IPP Concentration: Determine the maximum loading capacity of your formulation without compromising stability. |
| Large Particle Size or High Polydispersity Index (PDI) | - Insufficient homogenization energy. - Inappropriate formulation components. | 1. Increase Homogenization Energy: For nanoemulsions, increase the pressure or number of cycles in the high-pressure homogenizer. For liposomes, use a high-energy sonication probe or extrude through smaller pore size membranes. 2. Optimize Component Ratios: Systematically vary the oil-to-surfactant ratio in nanoemulsions or the lipid ratios in liposomes. |
Caco-2 Permeability Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Apparent Permeability (Papp) for IPP | - Low intrinsic permeability of IPP. - Efflux by transporters like P-glycoprotein (P-gp). - Poor monolayer integrity. | 1. Include Transporter Inhibitors: Co-incubate with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if Papp increases. 2. Verify Monolayer Integrity: Measure transepithelial electrical resistance (TEER) before and after the experiment. Check the permeability of a paracellular marker like Lucifer yellow. 3. Optimize Incubation Conditions: Ensure the pH of the apical buffer is slightly acidic (e.g., 6.5) to optimize PepT1 transporter activity. |
| High Variability in Papp Values | - Inconsistent cell monolayer formation. - Inaccurate sample quantification. - Adsorption of the peptide to the plate. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure monolayers are cultured for a consistent duration (typically 21 days). 2. Validate Analytical Method: Ensure your LC-MS/MS method for IPP quantification is accurate and precise at the expected concentrations. 3. Use Protein-Coated Plates: Pre-treat plates with a solution of bovine serum albumin (BSA) to block non-specific binding sites. |
| Low Mass Balance/Recovery | - Adsorption of IPP to plasticware. - Degradation of IPP by cellular enzymes. | 1. Use Low-Binding Plates: Utilize polypropylene (B1209903) or other low-protein-binding plates for sample collection. 2. Include Protease Inhibitors: Add a cocktail of protease inhibitors to the basolateral compartment to prevent degradation of transported IPP. 3. Acidify Collection Samples: Immediately acidify samples upon collection to inactivate any residual enzymatic activity. |
In Vivo Pharmacokinetic Study (Rats)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Plasma Concentrations | - Inconsistent oral gavage technique. - Differences in food intake among animals (food can affect absorption). - Inter-animal physiological differences. | 1. Standardize Dosing Procedure: Ensure all personnel are proficient in oral gavage to minimize stress and ensure consistent delivery to the stomach. 2. Fast Animals Before Dosing: Fast rats overnight (with free access to water) to reduce variability from food effects. 3. Increase Group Size: Use a sufficient number of animals per group (e.g., n=6-8) to account for biological variability. |
| No or Very Low Detectable Plasma Levels of IPP | - Rapid degradation in the GI tract. - Poor absorption. - Rapid clearance from circulation. - Insufficient sensitivity of the analytical method. | 1. Use an Enteric-Coated Formulation: For encapsulated IPP, consider an enteric coating to protect it from the acidic environment of the stomach. 2. Increase the Dose: If no toxicity is observed, a higher dose may be necessary to achieve detectable plasma concentrations. 3. Optimize Blood Sampling Times: Collect samples at earlier time points (e.g., 5, 15, 30 minutes) to capture the peak concentration of this rapidly absorbed and cleared peptide. 4. Improve Analytical Sensitivity: Optimize your LC-MS/MS method to achieve a lower limit of quantification (LLOQ). |
LC-MS/MS Quantification of IPP in Plasma
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Non-specific binding to the LC system components (tubing, column). - Inappropriate mobile phase composition. | 1. Use a Bio-inert LC System: If available, use an LC system with PEEK or other inert tubing. 2. Optimize Mobile Phase: Add a small amount of a strong organic solvent like isopropanol (B130326) to the mobile phase to reduce non-specific binding. Experiment with different acidic modifiers (e.g., formic acid, trifluoroacetic acid). 3. Column Conditioning: Before running samples, inject a high-concentration standard or a blank plasma extract multiple times to "passivate" the column. |
| Low Sensitivity or High Background Noise | - Ion suppression from plasma matrix components. - Inefficient sample extraction. | 1. Optimize Sample Preparation: Use solid-phase extraction (SPE) for cleaner sample extracts compared to simple protein precipitation. Test different SPE sorbents (e.g., mixed-mode cation exchange). 2. Chromatographic Separation: Ensure IPP is chromatographically separated from major phospholipids (B1166683) and other interfering matrix components. 3. Optimize MS Parameters: Carefully optimize the precursor and product ion selection, collision energy, and other MS parameters for maximum sensitivity. |
| Inconsistent Results or Poor Reproducibility | - Instability of IPP in collected plasma samples. - Inconsistent sample preparation. | 1. Use Protease Inhibitors during Blood Collection: Collect blood in tubes containing a protease inhibitor cocktail (e.g., EDTA with aprotinin). 2. Immediate Processing and Freezing: Process blood to plasma immediately and store samples at -80°C until analysis. 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IPP is the ideal internal standard to correct for variability in extraction and matrix effects. |
Data Presentation: Pharmacokinetic Parameters
While specific comparative data for Ile-Pro-Pro in different nanoformulations is limited in publicly available literature, the following table provides illustrative data from studies on other bioactive molecules to demonstrate the potential for bioavailability enhancement using nanoformulations. This highlights the typical improvements in key pharmacokinetic parameters that can be targeted in your experiments.
Table 1: Illustrative Pharmacokinetic Data of Oral Bioactive Compounds in Different Formulations in Rats
| Formulation | Bioactive Compound | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | Andrographolide (B1667393) | - | - | 1.66 ± 0.21 | 100% |
| Nanoemulsion | Andrographolide | - | - | 3.21 ± 0.26 | 594.3%[1] |
| Plain Drug | Jaspine B | - | 6 | 56.8 ± 12.3 | 100% |
| Liposomal | Jaspine B | - | 2 | 139.7 ± 27.2 | ~246%[2] |
| Coarse Suspension | Daidzein | 185.0 ± 41.5 | 1.0 ± 0.0 | 794.7 ± 204.0 | 100% |
| Nanoemulsion | Daidzein | 412.3 ± 88.5 | 0.5 ± 0.0 | 2083.5 ± 411.7 | 262.3% |
| Nanosuspension | Daidzein | 436.5 ± 101.2 | 0.5 ± 0.0 | 2109.8 ± 515.3 | 265.6% |
Note: Data is presented as mean ± standard deviation where available. The data for Andrographolide, Jaspine B, and Daidzein are used to illustrate the potential impact of nanoformulations and are not direct results for Ile-Pro-Pro.
Experimental Protocols
Protocol 1: Preparation of IPP-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.
Materials:
-
Ile-Pro-Pro (IPP)
-
Oil phase: Medium-chain triglycerides (MCT)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Propylene glycol
-
Aqueous phase: Ultrapure water
Procedure:
-
Preparation of the Oil Phase: Dissolve the surfactant (e.g., 10% w/w) and co-surfactant (e.g., 5% w/w) in the oil phase (e.g., 20% w/w) with gentle stirring until a clear solution is formed.
-
Preparation of the Aqueous Phase: Dissolve the desired amount of IPP in the aqueous phase (e.g., 65% w/w).
-
Formation of Coarse Emulsion: Add the aqueous phase to the oil phase dropwise under high-speed stirring (e.g., 1000 rpm) for 30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (e.g., at 15,000 psi for 5 cycles).
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free IPP from the nanoemulsion using ultrafiltration and quantifying the IPP in the filtrate via LC-MS/MS.
-
Protocol 2: Caco-2 Cell Permeability Assay for IPP
This protocol outlines the procedure for assessing the permeability of IPP across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4 for basolateral, pH 6.5 for apical)
-
IPP solution (in apical transport buffer)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for IPP quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Permeability Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral chamber. c. Add the IPP solution to the apical chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer. e. At the end of the experiment, take a sample from the apical chamber.
-
Integrity Check Post-Experiment: After the transport study, assess monolayer integrity again using the Lucifer yellow permeability assay.
-
Sample Analysis: Quantify the concentration of IPP in all collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of IPP appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration of IPP in the apical chamber.
Protocol 3: In Vivo Pharmacokinetic Study of Oral IPP in Rats
This protocol describes a typical oral pharmacokinetic study in rats.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
IPP formulation (e.g., free solution or nanoemulsion)
-
Oral gavage needles
-
Blood collection tubes (containing EDTA and a protease inhibitor)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting: Acclimate rats for at least one week. Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Administer the IPP formulation to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing anticoagulant and protease inhibitors.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of IPP in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Protocol 4: LC-MS/MS Quantification of IPP in Rat Plasma
This protocol provides a general workflow for the quantification of IPP in plasma.
Materials:
-
Rat plasma samples
-
IPP standard and stable isotope-labeled IPP internal standard (IS)
-
Acetonitrile (B52724) with 0.1% formic acid (protein precipitation solution)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation followed by SPE): a. To a 50 µL plasma sample, add the internal standard. b. Add 150 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins. Vortex and centrifuge. c. Take the supernatant and dilute with a weak acid. d. Load the diluted supernatant onto a pre-conditioned SPE cartridge. e. Wash the cartridge to remove interferences. f. Elute IPP and the IS with a basic organic solvent. g. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC Separation:
-
Column: A C18 column suitable for peptide analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate IPP from matrix components.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both IPP and its internal standard.
-
-
Quantification: Generate a calibration curve using standards of known IPP concentrations and determine the concentration of IPP in the unknown samples by interpolating from the curve.
Visualizations
Experimental Workflow
Caption: Workflow for enhancing and evaluating the oral bioavailability of IPP.
Proposed Signaling Pathway
Caption: Proposed PI3K/Akt/eNOS signaling pathway for IPP-mediated vasodilation.
References
Technical Support Center: Oral Gavage of Peptides in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the protocol for oral gavage of peptides in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and humane experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended volume for oral gavage in mice?
The maximum recommended volume for oral gavage in mice is generally 10 mL/kg of body weight.[1][2][3][4][5] However, administering smaller volumes (e.g., 5 mL/kg) is often recommended to minimize the risk of complications such as rapid shunting of the compound to the duodenum or aspiration pneumonia due to reflux.[1][6] For pregnant animals, the maximum volume should be reduced.[2][7]
Q2: How do I choose the correct gavage needle size for my mice?
The selection of an appropriately sized gavage needle is critical to prevent injury to the esophagus and stomach. The choice depends on the mouse's weight and the viscosity of the substance being administered.[8] Needles are available in various gauges (diameter) and lengths, typically with a ball-tip to prevent tissue damage.[1][2][6] Flexible plastic or elastomer-tipped needles are often preferred as they may reduce the risk of trauma.[8][9]
Q3: What are suitable vehicles for oral administration of peptides in mice?
The choice of vehicle is crucial for the solubility and stability of the peptide. Common vehicles include aqueous solutions such as water, saline, or 0.5% methylcellulose. For peptides with poor aqueous solubility, formulation strategies may be required to improve stability and absorption.[10][11][12] It is essential to ensure the peptide is stable and forms a homogenous solution or suspension in the chosen vehicle.
Q4: How can I minimize stress to the mice during the oral gavage procedure?
Minimizing stress is vital for animal welfare and data integrity.[13] Proper training and proficiency in the technique are paramount.[3][14] Firm but gentle restraint is necessary to immobilize the head and neck without compromising breathing.[3][15] Acclimatizing the mice to handling for several days before the experiment can also reduce stress.[16] Pre-coating the gavage needle with a sucrose (B13894) solution has been shown to pacify mice and reduce stress-related behaviors.[3][9] For long-term studies, consider less stressful alternatives like voluntary oral administration in palatable food.[13][17][18]
Q5: What are the signs of a successful oral gavage procedure?
A successful procedure is characterized by the smooth, unimpeded passage of the gavage needle down the esophagus. The animal should not exhibit signs of distress, such as struggling, choking, or gasping.[7] After the procedure, the mouse should resume normal activity and breathing.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Resistance during needle insertion | Incorrect placement (e.g., trachea, against the back of the pharynx). | Immediately stop and withdraw the needle. Re-evaluate the restraint and angle of insertion. Never force the needle.[7][19] |
| Fluid coming from the nose or mouth | Accidental administration into the trachea or reflux from the esophagus/stomach. | Immediately stop the procedure. Tilt the mouse's head down to allow the fluid to drain. Monitor closely for signs of respiratory distress. If distress is observed, the animal should be humanely euthanized. Do not re-dose the animal for at least 24 hours.[6][9] |
| Mouse struggles excessively | Improper restraint, stress, or pain. | Ensure a firm and correct scruff that immobilizes the head.[15] Handle the mouse calmly and efficiently. If struggling persists, release the mouse and allow it to calm down before another attempt. Consider additional training or habituation. |
| Coughing, choking, or gasping during or after the procedure | Aspiration of the substance into the lungs. | This is a critical adverse event. The animal should be closely monitored. If signs of respiratory distress persist, humane euthanasia is necessary to prevent suffering.[7] |
| Lethargy, hunched posture, or abdominal distension post-procedure | Potential esophageal or stomach perforation. | These are signs of a serious complication. The animal should be immediately assessed by veterinary staff. Euthanasia is often indicated in cases of perforation.[6] |
| Inconsistent experimental results | Inaccurate dosing due to misdelivery or reflux. Stress-induced physiological changes. | Ensure all personnel are consistently trained and follow a standardized protocol.[9] Minimize stress through proper handling and technique. Consider a pilot study to validate the procedure's consistency. |
Quantitative Data Summary
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Recommended Gauge | Typical Length (inches) | Ball Diameter (mm) |
| Up to 14 | 24G | 1 | 1.25 |
| 15 - 20 | 22G | 1 - 1.5 | 1.25 |
| 20 - 25 | 20G | 1.5 | 2.25 |
| 25 - 35 | 18G | 1.5 - 2 | 2.25 |
Source: Adapted from multiple institutional animal care and use committee guidelines.[1][7][20]
Table 2: Maximum Dosing Volumes for Oral Gavage in Mice
| Body Weight (g) | Maximum Volume (mL) at 10 mL/kg | Recommended Volume (mL) at 5 mL/kg |
| 20 | 0.20 | 0.10 |
| 25 | 0.25 | 0.125 |
| 30 | 0.30 | 0.15 |
| 35 | 0.35 | 0.175 |
Note: These are general guidelines. The exact volume should be calculated based on the specific animal's weight.[1][6][7]
Detailed Experimental Protocol: Oral Gavage of Peptides in Mice
1. Preparation
-
Animal Preparation: Weigh each mouse accurately on the day of the procedure to calculate the correct dosing volume.[1] If required by the experimental design, fast the animals for a few hours to ensure an empty stomach, which can maximize absorption.[19]
-
Peptide Formulation: Prepare the peptide solution or suspension in the chosen vehicle. Ensure it is well-mixed and at room temperature.
-
Equipment:
2. Restraint
-
Grasp the mouse by the loose skin at the scruff of the neck using your thumb and forefinger of your non-dominant hand.[19]
-
Ensure a firm grip that immobilizes the head and torso, with the head and neck in a straight line with the body.[3][15] The mouse should be held in a vertical position.[3]
3. Gavage Needle Insertion
-
Measure Insertion Depth: Before the first procedure on a group of similarly sized mice, measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the other end extending to the last rib. Mark this point on the needle. Do not insert the needle beyond this mark to avoid stomach perforation.[7][15][19]
-
Insertion: Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars).[15] Advance the needle along the roof of the mouth towards the back of the throat. The mouse will often swallow, which facilitates the passage of the needle into the esophagus.[19]
-
The needle should pass smoothly down the esophagus with no resistance.[7] DO NOT FORCE THE NEEDLE. If resistance is met, withdraw the needle and start again.[7][19]
4. Administration of the Peptide
-
Once the needle is correctly positioned to the pre-measured depth, slowly and steadily depress the syringe plunger to administer the peptide solution.[3][21]
-
Administering the solution slowly helps to prevent reflux.[15]
5. Post-Administration
-
After delivering the full dose, gently and smoothly withdraw the needle in a straight line.[4][21]
-
Return the mouse to its cage and monitor it for at least 15 minutes for any immediate signs of distress, such as gasping, choking, or fluid from the nose.[7]
-
Continue to monitor the animals at regular intervals over the next 24 hours for any delayed complications.[6][7]
Mandatory Visualizations
Caption: Experimental workflow for oral gavage in mice.
Caption: Troubleshooting decision tree for oral gavage in mice.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. scribd.com [scribd.com]
- 5. olaw.nih.gov [olaw.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nal.usda.gov [nal.usda.gov]
- 18. nal.usda.gov [nal.usda.gov]
- 19. staff.flinders.edu.au [staff.flinders.edu.au]
- 20. gavageneedle.com [gavageneedle.com]
- 21. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Technical Support Center: Minimizing Variability in In Vivo Blood pressure Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their in vivo blood pressure experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo blood pressure measurements.
Issue: Inconsistent or Highly Variable Readings with Tail-Cuff Plethysmography
High variability in tail-cuff measurements is a frequent challenge that can mask true experimental effects. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent tail-cuff readings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo blood pressure studies?
A1: Variability in in vivo blood pressure measurements can arise from several factors, which can be broadly categorized as:
-
Physiological: Stress from handling and restraint is a major contributor, leading to elevated heart rate and blood pressure.[1][2][3] The animal's activity level, circadian rhythms, and temperament also play a role.[4]
-
Environmental: Ambient temperature can significantly affect blood pressure, especially in rodents where the tail is used for thermoregulation.[1][4] Noise and vibration in the facility can also induce stress responses.[5]
-
Methodological: The choice of measurement technique (e.g., telemetry vs. tail-cuff) has a profound impact on data quality.[6][7] Anesthesia is a critical factor, as different agents can have varying effects on cardiovascular parameters.[8][9]
-
Technical: Incorrect cuff size or placement in non-invasive methods, or improper catheterization in invasive methods, can lead to erroneous readings.[10][11][12]
Q2: How much difference is expected between telemetry and tail-cuff blood pressure measurements?
A2: Radiotelemetry is considered the "gold standard" for its ability to provide continuous data from conscious, unrestrained animals.[7][13] Tail-cuff measurements, while non-invasive, are prone to greater variability due to restraint and handling stress.[2][3][6] Studies have shown that tail-cuff readings can underestimate systolic blood pressure compared to simultaneous telemetry readings. One study reported that tail-cuff readings were, on average, 39.3 mmHg lower for systolic and 31.4 mmHg lower for diastolic blood pressure than simultaneous telemetric measurements.[14] However, when tail-cuff measurements are compared to non-simultaneous telemetry readings from undisturbed animals, the values can be similar.[6][14] Another study using a volume-pressure recording (VPR) tail-cuff system found good agreement with telemetry, with tail-cuff measurements being only 0.25 mmHg lower on average, though less accurate at extreme pressures.[15][16]
Q3: Which anesthetic agent has the least impact on blood pressure?
A3: The choice of anesthetic can significantly alter hemodynamic parameters.[8][9] Isoflurane (B1672236) is often considered to have fewer systemic hemodynamic effects compared to injectable anesthetics like ketamine-xylazine or pentobarbital.[17] However, isoflurane can cause a gradual decline in blood pressure.[8] Ketamine-xylazine combinations can lead to marked bradycardia and initial hypertension followed by hypotension.[8][18] Pentobarbital may be better suited for studies focusing on cardiac function and metabolic parameters, as it can maintain a more stable systolic aortic pressure.[8] The ideal anesthetic depends on the specific requirements of the experiment.
Q4: How can I minimize stress during tail-cuff measurements?
A4: Minimizing stress is crucial for obtaining reliable tail-cuff data. Key strategies include:
-
Acclimation: Acclimate the animals to the restraint holders and measurement procedure for 5-7 consecutive days before recording data.[19] This helps reduce the stress response to the procedure.
-
Proper Handling: Handle the animals gently and consistently. Using a tunnel or cupping the hands to move mice is less stressful than tail-lifting.[20]
-
Correct Restraint: Use the appropriate size of restrainer to prevent excessive movement without causing distress.
-
Maintain Temperature: Ensure the warming platform is at the recommended temperature (32-35°C) to promote vasodilation in the tail, which is necessary for accurate readings.[1][4][21]
-
Quiet Environment: Perform measurements in a quiet room to avoid startling the animals.
Q5: My invasive blood pressure signal is dampened or lost. What should I do?
A5: A dampened or lost signal in invasive blood pressure monitoring often points to issues with the catheter.
-
Check for Blockages: The catheter tip may be clotted or pressed against the vessel wall. Gently flush the catheter with heparinized saline to clear any potential clots.
-
Verify Catheter Placement: Ensure the catheter has not been dislodged.
-
Inspect for Leaks: Check all connections from the catheter to the transducer for any leaks.
-
Remove Air Bubbles: Air bubbles in the fluid-filled system can dampen the pressure waveform and lead to inaccurate readings, particularly an overestimation of systolic pressure.[22] Ensure the entire system is free of bubbles.
-
Transducer Calibration: Recalibrate the pressure transducer to ensure it is functioning correctly.
Data Presentation
Table 1: Comparison of Blood Pressure Measurement Techniques
| Feature | Radiotelemetry | Tail-Cuff Plethysmography | Direct Catheterization (Tethered) |
| Invasiveness | High (Surgical Implantation)[7][13] | Non-invasive | High (Surgical Implantation) |
| Anesthesia | Required for surgery only | Not required for measurement | Required for surgery only |
| Animal State | Conscious, unrestrained[7][13] | Conscious, restrained[2][6] | Conscious, tethered |
| Data Continuity | Continuous, long-term[7] | Intermittent, short-term | Continuous, short- to mid-term |
| Stress Level | Low (post-recovery) | High (due to handling/restraint)[2][3][6] | Moderate (due to tether) |
| Throughput | Low | High | Low to medium |
| Systolic BP vs. Telemetry | Gold Standard | Can be ~40 mmHg lower (simultaneous) or similar (non-simultaneous)[14] | Generally good agreement |
Table 2: Effects of Common Anesthetics on Hemodynamic Parameters in Rodents
| Anesthetic Agent | Dose (Rat) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Key Considerations |
| Pentobarbital | 40-50 mg/kg, i.p. | Relatively stable[8] | Can be increased[18] | May directly reduce myocardial contractility.[18] |
| Ketamine/Xylazine | 80-100 mg/kg / 5-10 mg/kg, i.p. | Biphasic: initial increase, then decrease[8] | Marked decrease (bradycardia)[8][18] | Profound sympathetic nervous system suppression.[9] |
| Isoflurane | 1-2.5% inhalation | Gradual, dose-dependent decrease[8][17] | Variable, can increase | Allows for easy control of anesthetic depth.[8] |
| Ether | Inhalation | Maintained, but with decreased peripheral resistance[23] | Increased | Significantly increases cardiac output.[23] |
Experimental Protocols
Protocol 1: Tail-Cuff Blood Pressure Measurement in Mice (Volume Pressure Recording)
-
Preparation:
-
Animal Acclimation:
-
For 5-7 consecutive days prior to data collection, place the mice in the restrainers on the warming platform for 10-15 minutes.[19]
-
On measurement days, gently guide the mouse into the restrainer and secure it.
-
Allow the mouse to acclimate in the holder on the warming platform for 5-10 minutes before starting measurements.[4]
-
-
Cuff Placement:
-
Data Acquisition:
-
Set the software parameters. A typical protocol includes 5 acclimation cycles followed by 10-20 measurement cycles.[19][24]
-
Initiate the measurement protocol. The system will automatically inflate and deflate the occlusion cuff and record the tail blood volume changes.
-
Monitor the animal for signs of distress throughout the procedure.
-
-
Data Analysis:
-
Discard the initial acclimation cycles from the analysis.
-
Review the remaining cycles for movement artifacts and exclude any erroneous readings.
-
Average the valid readings for systolic, diastolic, and mean blood pressure for each animal.
-
Protocol 2: Radiotelemetry Blood Pressure Monitoring in Rats (Aortic Implantation)
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Perform a midline abdominal incision to expose the abdominal aorta.
-
Isolate a section of the aorta between the renal arteries and the iliac bifurcation.
-
Using temporary ligatures, briefly occlude blood flow.
-
Introduce the telemetry catheter into the aorta and advance it so the tip is caudal to the renal arteries.
-
Secure the catheter with surgical glue and remove the temporary ligatures.
-
Place the telemetry transmitter body into the peritoneal cavity.[13][25]
-
Suture the abdominal muscle and skin layers.
-
Provide post-operative analgesia and allow the animal to recover for at least 7-10 days before recording data.
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Use data acquisition software to continuously record blood pressure, heart rate, and activity data.
-
Data can be collected for extended periods (days to weeks) to assess long-term trends and circadian variations.
-
Mandatory Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The RAAS pathway is a critical regulator of blood pressure.[26][27][28][29][30]
Signaling Pathway: Sympathetic Nervous System (SNS) Control of Blood Pressure
Caption: SNS activation increases blood pressure via multiple target organs.[31][32][33][34][35]
References
- 1. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of restraint on blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restraint‐Based ECG and Arterial Pressure Assessment Do Not Reliably Detect Drug Induced QTc Prolongation and Hypotension: Evidence From Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Effects of vibration, noise and restraint on heart rate, blood pressure and renal blood flow in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. suresign.com [suresign.com]
- 11. Understand the Causes of Inconsistent Blood Pressure Readings [drkumo.com]
- 12. 10 Causes of Inaccurate Blood Pressure Readings – WellaHealth [wellahealth.com]
- 13. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Effects of Injectable Anesthetic Combinations on Left Ventricular Function and Cardiac Morphology in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 20. mdpi.com [mdpi.com]
- 21. protocols.io [protocols.io]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. ahajournals.org [ahajournals.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. teachmephysiology.com [teachmephysiology.com]
- 30. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 31. Sympathetic Neural Mechanisms in Human Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 33. researchgate.net [researchgate.net]
- 34. The crosstalk between autonomic nervous system and blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Sympathetic Nervous System Contributions to Hypertension: Updates and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ACE Inhibition Kinetics: H-Ile-Pro-Pro-OH vs. Captopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibition kinetics of the food-derived tripeptide H-Ile-Pro-Pro-OH (IPP) and the synthetic drug captopril (B1668294). The information presented herein is supported by experimental data from various scientific studies, offering valuable insights for research and development in the field of hypertension management.
Mechanism of Action: Inhibition of the Renin-Angiotensin System
Both H-Ile-Pro-Pro-OH and captopril exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by ACE inhibitors.
References
A Comparative Analysis of In Vivo Efficacy: H-Ile-Pro-Pro-OH vs. Enalapril
In the landscape of antihypertensive therapeutics, both synthetic pharmaceuticals and bioactive peptides derived from natural sources have garnered significant attention. This guide provides a detailed comparison of the in vivo efficacy of the synthetic angiotensin-converting enzyme (ACE) inhibitor, enalapril (B1671234), and the naturally occurring bioactive tripeptide, H-Ile-Pro-Pro-OH (Isoleucyl-Prolyl-Proline). This comparison is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview based on available experimental data.
Mechanism of Action: A Shared Target
Both enalapril and H-Ile-Pro-Pro-OH exert their antihypertensive effects primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. By inhibiting ACE, both compounds prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat (B1671235), which is a potent ACE inhibitor.[1][2] H-Ile-Pro-Pro-OH, a peptide often derived from milk proteins, also demonstrates ACE inhibitory activity, though its potency in comparison to synthetic inhibitors like enalaprilat is a key area of investigation.[3][4]
Quantitative Comparison of Antihypertensive Efficacy
The following table summarizes the in vivo antihypertensive effects of H-Ile-Pro-Pro-OH and enalapril, primarily in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension.
| Compound | Animal Model | Dosage | Route of Administration | Duration of Treatment | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| H-Ile-Pro-Pro-OH | SHR | 10 mg/kg | Oral gavage | Single dose | Significant reduction | Not specified | [5] |
| H-Ile-Pro-Pro-OH | SHR | Not specified | Gastric administration | Single dose | Significant reduction in Mean Arterial Pressure (MAP) | Not specified | [6] |
| Enalapril | SHR | 10 mg/kg/day | Drinking water | 11 months | From 237 ± 3 to 199 ± 15 mmHg | Not specified | [2] |
| Enalapril | SHR | 15 mg/kg/day | Not specified | 16 days | Significant reduction compared to control | Not specified | [2] |
| Enalapril | SHR | 20 mg/kg/day | Not specified | 5 weeks | Significant reduction | Not specified | [2] |
| Enalapril | SHR | 25 mg/kg/day | Drinking water | 4-5 weeks to 7-9 weeks | Significant shift in pressure-natriuresis relation | Not specified | [3] |
Note: Data for H-Ile-Pro-Pro-OH is often presented in studies alongside another lactotripeptide, Val-Pro-Pro (VPP). The specific contribution of each peptide to the overall effect can be difficult to isolate.
A study directly investigating the interaction between fermented milk powder (FMP) containing H-Ile-Pro-Pro-OH and enalapril in SHRs found that concomitant oral administration of enalapril and FMP resulted in a lower antihypertensive effect at 4 hours compared to enalapril monotherapy. This suggests a potential interaction at the level of ACE inhibition.
Experimental Protocols
A standardized experimental protocol for evaluating the antihypertensive effects of these compounds in spontaneously hypertensive rats (SHRs) is outlined below.
1. Animal Model:
-
Male spontaneously hypertensive rats (SHRs) are a commonly used model for essential hypertension.[1] Age-matched normotensive Wistar-Kyoto (WKY) rats can serve as controls.
2. Acclimatization:
-
Animals are acclimatized to the laboratory conditions for a period of at least one week before the start of the experiment. This includes handling and accustoming them to the blood pressure measurement procedure to minimize stress-induced fluctuations.[1]
3. Drug Administration:
-
H-Ile-Pro-Pro-OH: Typically administered orally via gavage or in drinking water. Doses in animal studies can vary.
-
Enalapril: Administered orally, often mixed in drinking water or given by gavage.[2] Dosages in SHR models range from 10 to 30 mg/kg/day.[7]
4. Blood Pressure Measurement:
-
Systolic and diastolic blood pressure are measured non-invasively using the tail-cuff method.[2] Measurements are taken at baseline before treatment and at regular intervals throughout the study period. For more continuous and accurate data, telemetry systems can be implanted for direct arterial pressure monitoring.
5. Study Duration:
-
The duration of the study can range from a single-dose acute effect measurement to several weeks or months for chronic treatment evaluation.[1][2]
6. Data Analysis:
-
Blood pressure readings are averaged for each group at each time point. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the effects of the different treatment groups (e.g., vehicle control, H-Ile-Pro-Pro-OH, enalapril) and to determine statistical significance.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological pathways and the experimental process, the following diagrams are provided.
Conclusion
Enalapril is a well-established and potent antihypertensive drug with a significant body of evidence supporting its efficacy in reducing blood pressure.[2] H-Ile-Pro-Pro-OH, as a naturally derived bioactive peptide, also demonstrates a statistically significant, albeit more modest, blood pressure-lowering effect.[4][5] The magnitude of the effect of H-Ile-Pro-Pro-OH appears to be less pronounced than that of standard pharmaceutical doses of enalapril.
For researchers and drug development professionals, the choice between these two agents would depend on the therapeutic goal. Enalapril represents a high-potency option for the clinical management of hypertension. H-Ile-Pro-Pro-OH, on the other hand, may be more relevant in the context of functional foods or dietary supplements aimed at supporting cardiovascular health and managing mild hypertension. Further head-to-head comparative studies with a range of equivalent doses are needed to fully elucidate the relative in vivo efficacy of these two ACE inhibitors.
References
- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of enalapril on the expression of cardiac angiotensin-converting enzyme and angiotensin-converting enzyme 2 in spontaneously hypertensive rats | Thoracic Key [thoracickey.com]
Synergistic Antihypertensive Effects of Ile-Pro-Pro and Val-Pro-Pro: A Comparative Guide for Researchers
A Comprehensive Analysis of the Bioactive Tripeptides Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP)
The milk-derived tripeptides, Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP), have garnered significant attention within the scientific community for their potential antihypertensive properties. Extensive research, including numerous clinical trials and in vivo studies, has demonstrated that the combination of these two peptides can exert synergistic effects, leading to a more pronounced reduction in blood pressure than when either peptide is used alone. This guide provides a detailed comparison of the biological activities of IPP and VPP, focusing on their synergistic mechanisms of action, and presents supporting experimental data and protocols for key assays.
Comparative Efficacy in Blood Pressure Reduction
Clinical studies have consistently shown the benefit of combining IPP and VPP for managing hypertension. A meta-analysis of randomized controlled trials revealed that supplementation with these lactotripeptides leads to a significant decrease in both systolic and diastolic blood pressure in pre-hypertensive and hypertensive individuals.
| Study Type | Subjects | Intervention | Duration | Systolic Blood Pressure (SBP) Change | Diastolic Blood Pressure (DBP) Change | Reference |
| Randomized, Double-Blind, Placebo-Controlled Trial | 70 Japanese subjects with stage-I hypertension | 3.4 mg of VPP and IPP daily | 8 weeks | -11.0 ± 11.0 mmHg (active) vs -4.5 ± 9.6 mmHg (placebo) (P<0.01) | Not specified | [1] |
| Randomized, Placebo-Controlled, Double-Blind, Crossover Study | 70 Caucasian subjects with prehypertension or stage 1 hypertension | 15 mg IPP-rich milk protein hydrolysate daily | 4 weeks | -3.8 mm Hg (P = 0.0080) in stage 1 hypertensive subjects | -2.3 mm Hg (P = 0.0065) in stage 1 hypertensive subjects | [2] |
| Meta-analysis of Randomized Controlled Trials | Pre-hypertensive and hypertensive individuals | VPP and IPP supplementation | Varied | Significant reduction | Significant reduction | [3] |
Synergistic Mechanisms of Action
The enhanced antihypertensive effect of the IPP and VPP combination stems from their multi-faceted and complementary mechanisms of action, which extend beyond simple Angiotensin-Converting Enzyme (ACE) inhibition.
Angiotensin-Converting Enzyme (ACE) Inhibition
Both IPP and VPP are recognized as ACE inhibitors, a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation. By inhibiting ACE, these peptides reduce the production of angiotensin II, a potent vasoconstrictor, and prevent the degradation of bradykinin, a vasodilator. In vitro studies have shown that IPP generally exhibits a higher ACE inhibitory potency than VPP.
Anti-Inflammatory Effects
Chronic inflammation is a known contributor to hypertension and vascular dysfunction. Both IPP and VPP have demonstrated anti-inflammatory properties by modulating key signaling pathways. A significant mechanism is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. By preventing the degradation of IκBα and the subsequent nuclear translocation of p65, these peptides suppress the expression of pro-inflammatory genes.
Improvement of Endothelial Function
A healthy endothelium is vital for maintaining vascular tone and blood pressure. IPP and VPP contribute to improved endothelial function through several mechanisms:
-
Enhanced Nitric Oxide (NO) Production: These peptides can increase the expression and activity of endothelial nitric oxide synthase (eNOS), leading to greater production of NO, a potent vasodilator.
-
Modulation of Vascular Smooth Muscle Cell (VSMC) Proliferation: Uncontrolled proliferation of VSMCs contributes to arterial stiffness. VPP, in particular, has been shown to inhibit Angiotensin II-induced VSMC proliferation by attenuating the activation of extracellular signal-regulated kinases (ERK) 1/2.[3]
Signaling Pathways and Experimental Workflows
The synergistic effects of IPP and VPP can be visualized through their modulation of interconnected signaling pathways and the workflows of key experiments used to assess their efficacy.
Detailed Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a common method for determining the ACE inhibitory activity of IPP and VPP using the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
-
Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP)
-
Assay buffer: 50 mM HEPES buffer (pH 8.3) containing 300 mM NaCl
-
Microplate reader capable of measuring absorbance at 345 nm
Procedure:
-
Prepare stock solutions of IPP and VPP in the assay buffer.
-
In a 96-well microplate, add 20 µL of ACE solution (final concentration ~2.5 mU/well) to each well.
-
Add 20 µL of various concentrations of IPP, VPP, or a combination to the respective wells. For the control, add 20 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of FAPGG solution (final concentration 0.5 mM) to each well.
-
Immediately measure the decrease in absorbance at 345 nm every minute for 10-15 minutes at 37°C using a microplate reader.
-
Calculate the initial velocity of the reaction for each concentration.
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the initial velocity of the control reaction and V_sample is the initial velocity in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the non-invasive measurement of systolic blood pressure in SHRs using the tail-cuff plethysmography method.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Tail-cuff plethysmography system (including a restraining holder, an inflatable cuff, a pulse sensor, and a control unit)
-
Warming chamber or heating pad
Procedure:
-
Acclimatize the SHRs to the restraining holder and the measurement procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
On the day of the measurement, place the rat in the warming chamber or on a heating pad at a constant temperature (around 32-34°C) for 10-15 minutes to ensure adequate blood flow to the tail.
-
Gently guide the rat into the restraining holder.
-
Place the occlusion cuff and the pulse sensor on the base of the rat's tail.
-
Initiate the automated measurement cycle on the control unit. The cuff will inflate to a pressure sufficient to occlude blood flow and then slowly deflate.
-
The system records the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.
-
Perform a series of 5-10 consecutive measurements for each rat and calculate the average systolic blood pressure.
-
Administer IPP, VPP, or their combination to the rats (e.g., via oral gavage) daily for the duration of the study (typically several weeks).
-
Measure blood pressure at regular intervals (e.g., weekly) to assess the antihypertensive effects of the treatments compared to a control group receiving a placebo.
Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation in humans.
Procedure:
-
The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
A high-resolution ultrasound probe is used to image the brachial artery in the longitudinal plane.
-
A blood pressure cuff is placed on the forearm, distal to the imaged segment of the artery.
-
Baseline images and Doppler signals of the brachial artery are recorded for at least 1 minute.
-
The forearm cuff is inflated to a suprasystolic pressure (typically 50 mmHg above systolic pressure) for 5 minutes to induce reactive hyperemia.
-
The cuff is then rapidly deflated, causing a sudden increase in blood flow and shear stress on the arterial wall.
-
Continuous ultrasound imaging and Doppler recording of the brachial artery are performed for at least 3 minutes post-deflation.
-
The diameter of the brachial artery is measured at baseline and at its maximum dilation post-cuff release.
-
FMD is calculated as the percentage change in arterial diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100
Western Blot Analysis for NF-κB Pathway Activation
This protocol details the detection of key proteins in the NF-κB signaling pathway in cell lysates by Western blotting.
Materials:
-
Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
IPP and VPP
-
Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha - TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-IκBα, total IκBα, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with IPP, VPP, or their combination for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.
Conclusion
The synergistic effects of Ile-Pro-Pro and Val-Pro-Pro in promoting cardiovascular health are well-documented. Their combined action on the renin-angiotensin system, inflammation, and endothelial function provides a multi-targeted approach to blood pressure management. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms and potential therapeutic applications of these promising bioactive peptides. The continued exploration of their synergistic interactions will be crucial in developing effective functional foods and nutraceuticals for the prevention and management of hypertension.
References
Proton Pump Inhibitors and Hypertension: A Comparative Meta-Analysis of Clinical Trials
A deep dive into the data reveals a growing body of evidence suggesting a potential association between the use of Proton Pump Inhibitors (PPIs) and an increased risk of developing hypertension. This guide provides a comprehensive comparison based on meta-analyses of clinical trials, offering researchers, scientists, and drug development professionals a consolidated view of the current evidence, proposed biological mechanisms, and methodologies employed in this critical area of investigation.
Quantitative Data Summary
Multiple large-scale studies and meta-analyses have investigated the link between PPI usage and hypertension. The following table summarizes the key quantitative findings from these analyses, presenting the reported risk estimates for developing hypertension with PPI use compared to non-use or use of alternative medications like H2 receptor antagonists.
| Study/Analysis Type | Comparison | Key Findings | Risk Estimate (95% Confidence Interval) |
| Prospective Cohort Study (Women's Health Initiative) [1][2][3][4][5][6] | PPI Users vs. Non-users | Increased risk of incident hypertension with PPI use. Risk increased with longer duration of use. | Hazard Ratio (HR): 1.17 (1.08–1.27) |
| Duration <1 year | HR: 1.13 | ||
| Duration 1–3 years | HR: 1.17 | ||
| Duration >3 years | HR: 1.28 | ||
| New PPI users | Showed a significant increase in systolic blood pressure over 3 years. | +3.39 mmHg | |
| Pharmacovigilance Database Analysis (VigiBase) [7][8][9] | Individual PPIs vs. All other drugs | A significant signal for hypertension was observed for most PPIs. | Reporting Odds Ratio (RORs): 1.32–1.97 (univariable) |
| After adjusting for confounders, the signal remained for most PPIs (except lansoprazole). | Adjusted RORs (aRORs): 1.09–1.35 (multivariable) | ||
| Nested Case-Control Study [7] | Current PPI Users vs. Past Users | Significantly higher prevalence of antihypertensive medication use among PPI takers. | Odds Ratio (OR): 1.61 (1.55-1.68) for current users |
| Recent PPI Users vs. Past Users | OR: 1.15 (1.06-1.26) for recent users | ||
| Meta-analysis of Observational Studies | PPI Users vs. Non-PPI Users | Higher rates of cardiovascular diseases in PPI users. | OR: 1.54 (1.11–2.13) |
| Meta-analysis of Randomized Controlled Trials [10] | PPI Monotherapy | 70% increase in cardiovascular diseases. | Relative Risk (RR): 1.70 (1.13–2.56) |
Experimental Protocols
The methodologies for assessing blood pressure and diagnosing hypertension in the clinical trials and observational studies included in these meta-analyses generally adhere to established clinical guidelines.
Blood Pressure Measurement
Standardized protocols are crucial for accurate and reproducible blood pressure assessment in clinical research.[11] While specific protocols may vary slightly between studies, the common elements include:
-
Device: Automated oscillometric blood pressure monitors are frequently used for their consistency and to minimize observer bias.[11][12] Manual measurements using a mercury sphygmomanometer and stethoscope by trained personnel are also a recognized standard.[12]
-
Patient Preparation: Participants are typically required to rest for at least 5 minutes in a quiet room before measurement.[12] They should avoid caffeine, exercise, and smoking for at least 30 minutes prior. The patient should be seated comfortably with their back supported, feet flat on the floor, and the measurement arm supported at heart level.[13]
-
Measurement Procedure: Multiple readings (typically 3) are taken at each visit, with the average of the last two readings being used for analysis to account for the "white coat" effect.[12][14] For out-of-office monitoring, Ambulatory Blood Pressure Monitoring (ABPM) over a 24-hour period or home blood pressure monitoring may be employed to provide a more comprehensive assessment of the patient's blood pressure profile.[11][12]
Definition of Hypertension
The definition of hypertension in the analyzed studies is generally based on established clinical guidelines. The 2017 American College of Cardiology/American Heart Association (ACC/AHA) guidelines are a common reference, defining hypertension as:
-
Elevated Blood Pressure: Systolic blood pressure (SBP) between 120 and 129 mmHg and diastolic blood pressure (DBP) less than 80 mmHg.
-
Stage 1 Hypertension: SBP of 130 to 139 mmHg or DBP of 80 to 89 mmHg.[15]
-
Stage 2 Hypertension: SBP of 140 mmHg or greater or DBP of 90 mmHg or greater.
In many observational studies, incident hypertension is also defined by a physician's diagnosis or the initiation of antihypertensive medication, as self-reported by participants on annual questionnaires.[1][4]
Proposed Signaling Pathways for PPI-Induced Hypertension
The potential mechanisms by which Proton Pump Inhibitors may contribute to the development of hypertension are multifaceted and primarily revolve around the impairment of endothelial function and disruption of mineral balance.[16]
Endothelial Dysfunction and Reduced Nitric Oxide Bioavailability
A key proposed mechanism involves the inhibition of the enzyme Dimethylarginine Dimethylaminohydrolase (DDAH).[17][18] This enzyme is responsible for degrading Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (eNOS). By inhibiting DDAH, PPIs can lead to an accumulation of ADMA, which in turn reduces the production of Nitric Oxide (NO), a potent vasodilator.[17] Reduced NO bioavailability leads to endothelial dysfunction, increased vascular tone, and consequently, higher blood pressure.[16]
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. Proton Pump Inhibitor Use and Incident Hypertension in Menopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton Pump Inhibitor Use Linked to Hypertension Risk in Menopausal Women, reveals AHA study [medicaldialogues.in]
- 5. ahajournals.org [ahajournals.org]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Association between exposure to proton pump inhibitors and hypertension: a descriptive and disproportionality analysis of VigiBase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Association between exposure to proton pump inhibitors and hypertension: a descriptive and disproportionality analysis of VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risk of circulatory diseases associated with proton-pump inhibitors: a retrospective cohort study using electronic medical records in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clario.com [clario.com]
- 13. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implementation of an at-home blood pressure measurement protocol in a hypertension management clinical trial during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical medication guidance for hypertension personalization through pharmacogenomic research and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Are Proton Pump Inhibitors Contributing in Emerging New Hypertensive Population? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ACE Inhibitory Peptides for Researchers and Drug Development Professionals
An objective analysis of the performance of various Angiotensin-Converting Enzyme (ACE) inhibitory peptides, supported by experimental data, to guide research and development in hypertension management.
This guide provides a comparative overview of different ACE inhibitory peptides, focusing on their in vitro efficacy. The information is tailored for researchers, scientists, and professionals involved in drug development and functional food formulation. We will delve into their inhibitory concentrations, the experimental methods used to determine them, and the key signaling pathway they target.
Performance Comparison of ACE Inhibitory Peptides
The efficacy of ACE inhibitory peptides is most commonly quantified by their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of a peptide required to inhibit 50% of the ACE enzyme's activity. A lower IC50 value indicates a higher potency of the peptide. The following table summarizes the IC50 values for a selection of ACE inhibitory peptides from various sources.
| Peptide Sequence | Source | IC50 Value (µM) |
| VPP | Milk Protein | Not specified, but used commercially |
| IPP | Milk Protein | Not specified, but used commercially |
| VAP | Grass Carp | 18.6[1] |
| VWP | Rice | 4.5[1] |
| VNP | Rice | 6.4[1] |
| LCP | Unspecified | 8.25 ± 0.71[2] |
| AKP | Unspecified | 719.90 ± 16.04[2] |
| IQDKEGIPPDQQR | Black Tea | 121.11 ± 3.38[3] |
| AGFAGDDAPR | Black Tea | 178.91 ± 5.18[3] |
| IDESLR | Black Tea | 196.31 ± 2.87[3] |
| QTDEYGNPPR | Black Tea | 210.03 ± 18.29[3] |
| VERGRRITSV | Walnut Glutelin-1 | Not specified in µM |
| FVIEPNITPA | Walnut Glutelin-1 | Not specified in µM |
| Val-Trp | Marine Cryptides | 0.58[4] |
| Ile-Trp | Marine Cryptides | 0.50[4] |
| Leu-Trp | Marine Cryptides | 1.11[4] |
It is important to note that the in vitro ACE inhibitory activity of a peptide does not always directly correlate with its antihypertensive effect in vivo.[5][6] Factors such as bioavailability, stability against gastrointestinal digestion, and absorption into the bloodstream play a crucial role in determining the ultimate physiological effect.[5][6][7] Peptides with proline at the C-terminus are often more resistant to degradation by digestive enzymes.[6][8]
The Renin-Angiotensin System (RAS) and ACE Inhibition
ACE inhibitory peptides exert their effect by modulating the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. The following diagram illustrates the classical RAS pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Experimental Protocols
The determination of ACE inhibitory activity is a critical step in the evaluation of potential antihypertensive peptides. The following is a generalized protocol for an in vitro ACE inhibition assay based on the widely used method by Cushman and Cheung, which utilizes the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
In Vitro ACE Inhibition Assay Protocol
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as the substrate
-
Test peptide (inhibitor) at various concentrations
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer
2. Procedure: a. Incubation: i. In a microcentrifuge tube, mix a solution of the test peptide at a specific concentration with a solution of ACE. ii. Incubate the mixture at 37°C for a predetermined time (e.g., 10 minutes). b. Enzymatic Reaction: i. Initiate the enzymatic reaction by adding the HHL substrate to the pre-incubated mixture. ii. Incubate the reaction mixture at 37°C for a longer duration (e.g., 30-60 minutes). During this time, ACE cleaves HHL into hippuric acid (HA) and histidyl-leucine. c. Reaction Termination: i. Stop the reaction by adding a strong acid, such as 1M HCl. d. Extraction of Hippuric Acid: i. Extract the hippuric acid produced during the reaction into an organic solvent, typically ethyl acetate. ii. Centrifuge the mixture to separate the organic and aqueous layers. e. Quantification: i. Carefully collect the ethyl acetate layer containing the hippuric acid. ii. Evaporate the ethyl acetate. iii. Re-dissolve the dried hippuric acid in a suitable solvent (e.g., deionized water). iv. Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 228 nm).
3. Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:
4. Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test peptide.
The following diagram illustrates the general workflow for evaluating ACE inhibitory peptides.
Caption: Experimental workflow for ACE inhibitory peptide evaluation.
This guide provides a foundational understanding for the comparative study of ACE inhibitory peptides. For more in-depth analysis, it is recommended to consult the primary research articles cited. The provided experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and the nature of the peptides being investigated.
References
- 1. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of angiotensin I converting enzyme inhibitory peptides | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Bioavailability of angiotensin I converting enzyme inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity and bioavailability of food protein-derived angiotensin-I-converting enzyme-inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular interactions, bioavailability, and cellular mechanisms of angiotensin-converting enzyme inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of H-Ile-Pro-Pro-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Ile-Pro-Pro-OH, also known as Isoleucyl-Prolyl-Proline (IPP), is a bioactive peptide primarily derived from milk proteins. It has garnered significant scientific interest for its potential health-promoting properties, most notably its role in cardiovascular health and bone metabolism. This guide provides an objective comparison of the in vitro biological activity of H-Ile-Pro-Pro-OH with other relevant alternatives, supported by experimental data and detailed methodologies.
I. Angiotensin-Converting Enzyme (ACE) Inhibition
A primary mechanism through which H-Ile-Pro-Pro-OH is believed to exert its antihypertensive effects is by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.
Comparative ACE Inhibitory Activity
The potency of ACE inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. In vitro studies have consistently demonstrated the ACE inhibitory activity of H-Ile-Pro-Pro-OH, often in comparison to the structurally similar peptide, Val-Pro-Pro (VPP).
| Peptide/Compound | Common Source | IC50 (µM) |
| H-Ile-Pro-Pro-OH (IPP) | Dairy Products | 5.0 [1] |
| Val-Pro-Pro (VPP) | Dairy Products | 9.8[1] |
| Captopril | Synthetic Drug | ~0.0017 (1.7 nM) |
| Lisinopril | Synthetic Drug | ~0.0012 (1.2 nM) |
Note: IC50 values for synthetic drugs are provided for reference and represent established therapeutic benchmarks.
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
H-Ile-Pro-Pro-OH and other test peptides
-
Borate (B1201080) buffer (pH 8.3)
-
1.0 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HHL in borate buffer.
-
Dissolve ACE in deionized water.
-
Prepare stock solutions of H-Ile-Pro-Pro-OH and other test peptides in deionized water and perform serial dilutions.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the HHL solution and the test peptide solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACE solution and incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1.0 M HCl.
-
Add ethyl acetate to extract the hippuric acid (HA) produced.
-
Centrifuge the mixture to separate the layers.
-
-
Quantification:
-
Carefully collect the upper ethyl acetate layer and evaporate it to dryness.
-
Dissolve the dried residue in deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition for each peptide concentration compared to a control reaction without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: Renin-Angiotensin System
The following diagram illustrates the role of ACE in the Renin-Angiotensin System and the site of inhibition by H-Ile-Pro-Pro-OH.
Caption: Inhibition of ACE by H-Ile-Pro-Pro-OH in the Renin-Angiotensin System.
II. Osteoblast Activity
In vitro studies suggest that H-Ile-Pro-Pro-OH can positively influence bone metabolism by affecting osteoblast proliferation, differentiation, and mineralization.
Effects on Osteoblast Function
Research has shown that H-Ile-Pro-Pro-OH can enhance osteoblast mineralization and modulate the expression of key genes involved in bone formation. A notable effect is the reduction of the RANKL/OPG ratio, which is a critical determinant of bone resorption.[2]
| Parameter | Effect of H-Ile-Pro-Pro-OH (50 µM) | Method |
| Osteoblast Mineralization | Increased | Alizarin Red S Staining |
| RANKL/OPG Ratio | Reduced[2] | Quantitative Real-Time PCR |
Gene Expression Modulation:
-
Upregulated: β-catenin, Cbfa1/Runx2, PTHrP, CREB-5, osteoglycin, osteocalcin[2]
-
Downregulated: Caspase-8[2]
Experimental Protocols
1. Osteoblast Proliferation (MTT Assay):
-
Cell Seeding: Plate osteoblasts (e.g., MC3T3-E1) in a 96-well plate and culture until they reach a desired confluency.
-
Treatment: Treat the cells with varying concentrations of H-Ile-Pro-Pro-OH for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability, which is proportional to cell proliferation.
2. Osteoblast Differentiation (Alkaline Phosphatase Activity):
-
Cell Culture: Culture osteoblasts in osteogenic differentiation medium.
-
Treatment: Treat the cells with H-Ile-Pro-Pro-OH at different concentrations.
-
ALP Staining/Assay: After a specific culture period (e.g., 7-14 days), fix the cells and stain for alkaline phosphatase (ALP) activity using a substrate like BCIP/NBT, or lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
3. Osteoblast Mineralization (Alizarin Red S Staining):
-
Long-term Culture: Culture osteoblasts in osteogenic differentiation medium with H-Ile-Pro-Pro-OH for an extended period (e.g., 21-28 days) to allow for the formation of mineralized nodules.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits, turning them red.
-
Quantification: Elute the stain and quantify the amount of mineralization by measuring the absorbance of the eluted dye.
Signaling Pathway: Osteoblast Differentiation and Bone Remodeling
The following diagram illustrates the influence of H-Ile-Pro-Pro-OH on the RANKL/OPG signaling axis, a key regulator of bone remodeling.
Caption: H-Ile-Pro-Pro-OH modulates the RANKL/OPG ratio, influencing osteoclast differentiation.
III. Anti-Inflammatory Activity
While the primary focus of H-Ile-Pro-Pro-OH research has been on its cardiovascular and bone health benefits, emerging evidence suggests potential anti-inflammatory properties. In vitro assays are crucial for elucidating these effects.
Potential Anti-Inflammatory Mechanisms
The anti-inflammatory activity of bioactive peptides can be assessed through various in vitro models, typically involving the measurement of inflammatory mediators produced by immune cells upon stimulation.
Common In Vitro Anti-Inflammatory Assays:
-
Nitric Oxide (NO) Inhibition Assay: Measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophages (e.g., RAW 264.7 cells).
-
Cytokine Production Assay: Measures the effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) by immune cells (e.g., PBMCs or macrophages) using techniques like ELISA or multiplex assays.
As of the latest review, specific quantitative data on the in vitro anti-inflammatory activity of H-Ile-Pro-Pro-OH is limited. Further research is required to fully characterize its potential in this area.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
H-Ile-Pro-Pro-OH
-
Griess Reagent
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of H-Ile-Pro-Pro-OH for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the negative control group.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Measurement: Measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, which reflects the amount of NO produced.
-
Calculation: Calculate the percentage of NO inhibition by comparing the absorbance of the treated groups to the LPS-stimulated control group.
Signaling Pathway: General Inflammatory Response
The NF-κB and MAPK signaling pathways are central to the inflammatory response. While direct modulation by H-Ile-Pro-Pro-OH is yet to be fully established, this diagram illustrates their general role.
References
Isoleucyl-prolyl-proline (IPP) in Hypertension Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of the bioactive tripeptide Isoleucyl-prolyl-proline (IPP), often studied in conjunction with Valyl-prolyl-proline (VPP), against established pharmaceutical alternatives, specifically the Angiotensin-Converting Enzyme (ACE) inhibitors Captopril (B1668294) and Enalapril (B1671234). This document synthesizes experimental data on their efficacy, mechanisms of action, and summarizes key clinical trial methodologies.
Executive Summary
Isoleucyl-prolyl-proline (IPP) is a milk-derived tripeptide that has demonstrated a modest but statistically significant reduction in blood pressure in individuals with prehypertension or mild to moderate hypertension.[1] Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). When compared to pharmaceutical ACE inhibitors like Captopril and Enalapril, IPP exhibits a less potent antihypertensive effect. However, its natural origin and favorable safety profile position it as a potential nutraceutical or a component of functional foods for blood pressure management.
Comparative Efficacy
The antihypertensive effect of IPP, often in combination with VPP, has been evaluated in numerous clinical trials. The magnitude of blood pressure reduction is generally modest compared to standard antihypertensive medications.[1]
Table 1: Comparison of Antihypertensive Efficacy of IPP/VPP and Pharmaceutical ACE Inhibitors
| Compound(s) | Dosage | Population | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Study Type |
| IPP and VPP | 2.52 mg VPP and 1.64 mg IPP per day | Mildly and moderately hypertensive adults | Significant drop | Not specified | Clinical Study[2] |
| IPP and VPP | Daily consumption | Subjects with mild to moderate hypertension or high-normal blood pressure | 2-5 mmHg | 2-5 mmHg | Meta-analyses and systematic reviews[1] |
| Enalapril | 20 mg once daily | Hypertensive patients | 18 mmHg (24-hour mean) | 11 mmHg (24-hour mean) | Randomized Parallel Group Study[3] |
| Captopril | 75 mg in three divided doses | Hypertensive patients | 9 mmHg (24-hour mean) | 2 mmHg (24-hour mean) | Randomized Parallel Group Study[3] |
| Enalapril | 20 mg every 12 hours | Mild to moderate hypertension | - | 9 mmHg (after 1 day), 7 mmHg (after 14 days) | Double-blind comparison[4] |
| Captopril | 200 mg every 12 hours | Mild to moderate hypertension | - | 11 mmHg (after 1 day), 8 mmHg (after 14 days) | Double-blind comparison[4] |
Note: Direct head-to-head clinical trials comparing IPP/VPP with Captopril or Enalapril are limited. The data presented is a compilation from separate studies and should be interpreted with this consideration.
Mechanisms of Action
The primary antihypertensive mechanism for both IPP and the pharmaceutical alternatives, Captopril and Enalapril, is the inhibition of the Angiotensin-Converting Enzyme (ACE). However, emerging evidence suggests that IPP may exert its effects through additional pathways.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
ACE plays a crucial role in the RAAS by converting Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, IPP, Captopril, and Enalapril reduce the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.
Beyond ACE Inhibition: Potential Mechanisms of IPP
While ACE inhibition is the most well-established mechanism, some studies suggest that IPP and VPP may also influence blood pressure through other pathways:
-
Autonomic Nervous System Modulation : In spontaneously hypertensive rats, IPP and VPP have been shown to reduce cutaneous arterial sympathetic nerve activity, an effect that was eliminated by vagotomy. This suggests a mechanism involving the vagus nerve that is distinct from the systemic ACE inhibition observed with drugs like Captopril.[5]
-
Endothelial Function and Nitric Oxide : While the direct effects are still under investigation, some food-derived antihypertensive peptides are known to improve endothelial function and modulate the nitric oxide (NO) pathway.[6] Enhanced NO bioavailability leads to vasodilation.
-
Anti-inflammatory Effects : Chronic inflammation is linked to hypertension. Some studies suggest that lactoferrin-derived peptides, which include IPP, may have anti-inflammatory properties that contribute to their cardiovascular benefits.[6]
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the efficacy data. Below are summaries of typical protocols for assessing the antihypertensive effects of these compounds.
Subject Population
-
IPP/VPP Trials : Typically enroll subjects with high-normal blood pressure or mild to moderate (Stage 1) hypertension.[1]
-
Captopril/Enalapril Trials : Often include patients with mild to moderate essential hypertension.[4][7]
Study Design
-
IPP/VPP and Pharmaceutical Trials : The gold standard is the randomized, double-blind, placebo-controlled trial. Crossover designs are also sometimes used for IPP/VPP studies.[1]
Intervention and Dosage
-
IPP/VPP : Administered orally, often in fermented milk products or capsules. Dosages vary, with some studies using a combination of VPP (e.g., 2.52 mg/day) and IPP (e.g., 1.64 mg/day).[2]
-
Captopril : Typically administered orally in doses ranging from 25-50 mg once daily to 200 mg every 12 hours.[4][7]
-
Enalapril : Administered orally, with doses ranging from 5 mg once daily to 20 mg every 12 hours.[4][7]
Blood Pressure Measurement
-
Standard Protocol : Blood pressure is often measured in a clinical setting after a rest period. Multiple readings are taken and averaged.[8]
-
Ambulatory Blood Pressure Monitoring (ABPM) : This method provides a more comprehensive assessment of blood pressure over a 24-hour period and is considered a superior predictor of cardiovascular events.[9][10][11] ABPM is used in some trials for both peptides and pharmaceuticals to evaluate their efficacy throughout the day and night.[3]
Conclusion
Isoleucyl-prolyl-proline, along with Valyl-prolyl-proline, presents a promising, naturally derived option for individuals with prehypertension or mild hypertension. Its primary mechanism of ACE inhibition is shared with established drugs like Captopril and Enalapril, although its potency is considerably lower. The potential for additional mechanisms of action, such as autonomic nervous system modulation, warrants further investigation. While not a replacement for pharmaceutical interventions in moderate to severe hypertension, IPP could play a significant role in dietary strategies for maintaining cardiovascular health. Future research should focus on direct, head-to-head comparative trials with pharmaceutical ACE inhibitors to more clearly define its relative efficacy and therapeutic potential. The European Food Safety Authority (EFSA) has concluded that a cause-and-effect relationship between the consumption of IPP and VPP and the maintenance of normal blood pressure has not been established, highlighting the need for more robust clinical evidence.[12]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of enalapril to captopril by 24-hour ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind comparison of captopril and enalapril in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the mechanisms of action of lactoferrin-derived antihypertensive peptides: ACE inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of once-daily captopril or enalapril in mild essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. clario.com [clario.com]
- 11. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
A Head-to-Head Comparison of the Bioactive Peptides IPP and VPP
A Guide for Researchers in Drug Development
Clarification: This guide focuses on the comparative efficacy of the milk-derived tripeptides Isoleucine-Proline-Proline (IPP) and Valine-Proline-Proline (VPP). These peptides are primarily recognized for their antihypertensive properties. It is important to distinguish them from "IAP" (Inhibitor of Apoptosis Protein), which are regulators of cell death, and viral protein phosphatases (VPPs), which are enzymes involved in viral replication. While sharing acronyms, their biological functions are distinct.
This guide provides an objective, data-driven comparison of the efficacy of IPP and VPP, summarizing key experimental findings and methodologies to inform researchers and professionals in the field of drug development.
Quantitative Efficacy Comparison
The following table summarizes the quantitative data from various studies comparing the efficacy of IPP and VPP in key biological activities related to their therapeutic potential.
| Efficacy Parameter | IPP (Isoleucine-Proline-Proline) | VPP (Valine-Proline-Proline) | Study Context |
| ACE Inhibitory Activity (IC50) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | In vitro assays consistently show IPP has a stronger inhibitory effect on Angiotensin-Converting Enzyme (ACE) than VPP.[1][2] |
| Antihypertensive Effect (in vivo) | Significant reduction in Systolic Blood Pressure (SBP) | Significant reduction in SBP, sometimes greater than IPP | Studies in spontaneously hypertensive rats (SHR) show both peptides effectively lower blood pressure. Some studies suggest VPP may have a stronger effect in vivo.[1][3] |
| Anti-inflammatory Activity | Inhibits NF-κB pathway | Inhibits NF-κB and ERK 1/2 pathways | In vascular smooth muscle cells, both peptides inhibit the pro-inflammatory NF-κB pathway. VPP also uniquely attenuates the activation of ERK 1/2.[4] |
| Effect on Adipocyte Differentiation | Promotes adipogenic differentiation | Promotes adipogenic differentiation | Both peptides show insulin-mimetic effects by inducing differentiation in pre-adipocytes, with VPP showing a statistically significant increase in intracellular lipid levels.[5][6] |
| Modulation of Gene Expression | Upregulates endothelial nitric oxide synthase (eNOS) and connexin 40 | Upregulates eNOS and connexin 40 | In the aorta of SHRs, both peptides lead to favorable changes in gene expression related to vascular function.[7] |
Signaling Pathways and Mechanisms of Action
IPP and VPP exert their biological effects through the modulation of several key signaling pathways. Their primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS), leading to vasodilation and a reduction in blood pressure. Additionally, they exhibit anti-inflammatory effects by interfering with pro-inflammatory signaling cascades.
Renin-Angiotensin System (RAS) Modulation
The diagram below illustrates the central role of IPP and VPP in inhibiting ACE, a key enzyme in the RAS pathway.
Anti-inflammatory Signaling Pathways
IPP and VPP also demonstrate anti-inflammatory properties by modulating pathways such as NF-κB and MAPK. These actions contribute to their protective effects on vascular health.[4][8][9]
Key Experimental Protocols
The following outlines the methodologies employed in the studies cited for the head-to-head comparison of IPP and VPP.
In Vitro ACE Inhibitory Activity Assay
-
Objective: To determine the concentration of IPP and VPP required to inhibit 50% of ACE activity (IC50).
-
Methodology: A fluorometric assay is commonly used.[2]
-
Recombinant Angiotensin-Converting Enzyme (nACE and cACE domains) is incubated with varying concentrations of IPP or VPP.[2]
-
A substrate for ACE, such as Z-Phe-His-Leu, is added to the mixture.[2]
-
The reaction is allowed to proceed at 37°C.
-
The product of the enzymatic reaction is fluorescent, and its intensity is measured using a fluorometer.
-
The IC50 values are calculated by plotting the percentage of ACE inhibition against the peptide concentration.[2]
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the effect of oral administration of IPP and VPP on blood pressure in a hypertensive animal model.
-
Methodology:
-
Spontaneously Hypertensive Rats (SHR) are used as the animal model.
-
A baseline Systolic Blood Pressure (SBP) is measured using the tail-cuff method.
-
Rats are orally administered with IPP, VPP, or a control solution.[3]
-
SBP is monitored at regular intervals post-administration to determine the maximum hypotensive effect and the duration of action.[1]
-
Cell-Based Anti-inflammatory Assays
-
Objective: To investigate the molecular mechanisms underlying the anti-inflammatory effects of IPP and VPP.
-
Methodology: Vascular Smooth Muscle Cells (VSMCs) are often used.[4]
-
VSMCs are cultured and then stimulated with a pro-inflammatory agent like Angiotensin II (AngII) in the presence or absence of IPP or VPP.[4]
-
Cell lysates are collected to analyze the activation of key signaling proteins.
-
Western Blotting: This technique is used to measure the phosphorylation (activation) of proteins in the NF-κB and MAPK pathways (e.g., p65, ERK1/2).[5]
-
Quantitative PCR (qPCR): Used to measure the expression of pro-inflammatory genes.
-
Gene Expression Analysis via DNA Microarray
-
Objective: To identify changes in gene expression in response to IPP and VPP treatment.
-
Methodology:
-
SHRs are administered IPP and VPP for a specified period.[7]
-
Target tissues, such as the aorta, are harvested.[7]
-
RNA is extracted from the tissue and hybridized to a DNA microarray chip (e.g., Affymetrix).[7][10]
-
The microarray analysis provides a global view of the changes in gene expression, identifying genes and pathways that are up- or down-regulated by the peptides.[7]
-
Experimental Workflow for Efficacy Assessment
The following diagram outlines a typical workflow for the comprehensive evaluation of IPP and VPP efficacy, from in vitro screening to in vivo validation.
References
- 1. VPPIPP and IPPVPP: Two Hexapeptides Innovated to Exert Antihypertensive Activity | PLOS One [journals.plos.org]
- 2. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells | PLOS One [journals.plos.org]
- 7. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective mechanism of milk-derived bioactive peptides VPP and IPP against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and a mouse mastitis model | Animal Nutriomics | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Dose-Response Relationship of Isoleucyl-Prolyl-Proline (Ile-Pro-Pro) in Spontaneously Hypertensive Rats (SHRs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of the bioactive tripeptide Isoleucyl-Prolyl-Proline (Ile-Pro-Pro) at different doses in Spontaneously Hypertensive Rats (SHRs), a widely used animal model for human essential hypertension. This document summarizes key experimental data, details methodologies from relevant studies, and visualizes the underlying mechanisms and experimental workflows.
Quantitative Data Summary
| Dose of Ile-Pro-Pro (mg/kg) | Route of Administration | Duration of Study | Key Findings on Blood Pressure Reduction | Reference Study |
| 10 mg/kg | Oral Gavage | Acute (single dose) | Attenuated systolic blood pressure (SBP) for up to 8 hours. | [1] |
Note: The available literature provides limited direct comparisons of multiple oral doses of Ile-Pro-Pro in SHRs. The data above represents a key finding from a study investigating the oral delivery of this peptide.
Comparison with an Alternative Antihypertensive Peptide
To provide a broader context, the following table presents data from a study on other bioactive peptides, demonstrating a clear dose-dependent antihypertensive effect in SHRs. This suggests that a similar dose-response relationship is likely for Ile-Pro-Pro.
| Peptide Mixture (IY, VY, IVY) | Route of Administration | Duration of Study | Effect on Systolic Blood Pressure (SBP) | Reference Study |
| 0.5 mg/kg | Oral Gavage | Acute (single dose) | Dose-dependent reduction in SBP. | [2] |
| 1 mg/kg | Oral Gavage | Acute (single dose) | Dose-dependent reduction in SBP. | [2] |
| 10 mg/kg | Oral Gavage | Acute (single dose) | Dose-dependent reduction in SBP, sustained for 8 hours. | [2] |
Experimental Protocols
Understanding the methodologies used in these studies is crucial for interpreting the data and designing future research.
Oral Gavage Administration in SHRs
This protocol outlines the general procedure for administering substances directly into the stomach of rats, a common method in preclinical studies.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Ile-Pro-Pro solution of desired concentration
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the SHR to determine the precise volume of the dose to be administered.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.
-
Needle Insertion: Carefully insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is correctly positioned in the stomach, administer the Ile-Pro-Pro solution slowly and steadily.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.
Blood Pressure Measurement
The primary endpoint in these studies is the change in blood pressure. The tail-cuff method is a common non-invasive technique for this purpose.
Procedure:
-
Acclimatization: Acclimate the SHRs to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Measurement: Place the rat in the restrainer and attach the tail-cuff and a pulse sensor to its tail.
-
Data Collection: Inflate and deflate the cuff multiple times, and record the systolic blood pressure readings.
-
Timing: Measure blood pressure at baseline (before administration) and at specified time points after the administration of Ile-Pro-Pro.
Signaling Pathways and Mechanisms of Action
The antihypertensive effect of Ile-Pro-Pro is believed to be mediated through multiple pathways. The primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE).
References
A Comparative Guide to Analytical Methods for the Quantification of Ile-Pro-Pro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of the bioactive tripeptide Isoleucyl-Prolyl-Proline (Ile-Pro-Pro or IPP). IPP, along with the similar peptide Val-Pro-Pro (VPP), has been identified as a potent inhibitor of the angiotensin I-converting enzyme (ACE) and is studied for its potential antihypertensive effects.[1][2] Accurate and reliable quantification of IPP in various matrices, such as fermented dairy products and biological fluids, is crucial for research and development in the food and pharmaceutical industries. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for IPP analysis.
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[3] It is particularly important when comparing data from different analytical techniques, for instance, LC-MS/MS versus ELISA.[4] This guide serves as a resource for selecting the appropriate analytical method and for understanding the parameters involved in their validation and cross-validation.
Principles of Analyzed Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture.[5] For peptide analysis, Reversed-Phase HPLC (RP-HPLC) is the most common mode, where peptides are separated based on their hydrophobicity.[6][7] A non-polar stationary phase is used with a polar mobile phase, and a gradient of increasing organic solvent is typically employed to elute the peptides.[8] UV detection is often used for quantification.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[10] This technique is optimal for detecting nanomolar or even picomolar quantities of a wide variety of analytes.[10] After separation by LC, the peptides are ionized and then fragmented. Specific fragment ions are monitored for quantification, providing excellent specificity, especially in complex matrices.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological assay used to detect and measure peptides and proteins in biological samples.[12] The method is based on the principle of antigen-antibody interaction.[12] In a competitive ELISA, for instance, the IPP in a sample competes with a labeled IPP for binding to a limited amount of anti-IPP antibody. The amount of labeled IPP bound is inversely proportional to the concentration of IPP in the sample.[13]
Quantitative Data Comparison
The following table summarizes the performance characteristics of different analytical methods for the quantification of Ile-Pro-Pro based on available literature. It is important to note that these values are method- and matrix-dependent and should be considered as representative examples.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| **Linearity (R²) ** | >0.99 | >0.99[11] | Typically >0.98 |
| Limit of Detection (LOD) | 0.4 mg/L (with derivatization)[9] | 0.01 ng/mL[11] | Method dependent |
| Limit of Quantification (LOQ) | Typically in the low mg/L range | 0.05 - 0.1 ng/mL[11] | Method dependent |
| Precision (RSD%) | 1.0 - 5.1%[9] | 2 - 14%[11] | Typically <15% |
| Accuracy/Recovery (%) | 95 - 105% | 85 - 115% | 80 - 120% |
| Specificity | Moderate; can be affected by co-eluting compounds. Derivatization can improve separation from similar peptides like VPP.[9] | High; based on specific mass transitions. | High; dependent on antibody specificity. |
| Throughput | Moderate | High (with rapid gradients)[14][15] | High (plate-based format) |
Experimental Protocols
HPLC-UV Method for Ile-Pro-Pro Quantification
This protocol is a generalized procedure based on common practices for peptide analysis.
-
Sample Preparation: Milk samples are deproteinized, for example, by adding trifluoroacetic acid (TFA), followed by centrifugation and filtration.
-
Derivatization (Optional but recommended for improved separation): Pre-column derivatization with a reagent like dabsyl chloride can improve the separation of structurally similar peptides such as IPP and VPP.[9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18).[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. For example, 3% to 50% acetonitrile over 20-30 minutes.[8]
-
Flow Rate: 1 mL/min.[8]
-
Column Temperature: 40-45 °C.[8]
-
-
Detection: UV detection at a wavelength of 206 nm.[8]
-
Quantification: A calibration curve is constructed using standard solutions of IPP.
LC-MS/MS Method for Ile-Pro-Pro Quantification
This protocol is a generalized procedure based on common practices for peptide analysis in biological matrices.
-
Sample Preparation: Plasma or other biological samples are subjected to protein precipitation (e.g., with acetonitrile) followed by centrifugation. The supernatant is then typically diluted.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Jupiter 4u Proteo).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A fast gradient is often used to ensure high throughput.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 30 µL.[11]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for IPP would be determined and optimized.
-
-
Quantification: A calibration curve is generated using matrix-matched standards.
ELISA Method for Ile-Pro-Pro Quantification
This protocol describes a general workflow for a competitive ELISA.
-
Plate Coating: A 96-well microtiter plate is coated with an anti-IPP antibody.[16]
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standards or samples containing IPP are added to the wells, along with a fixed amount of enzyme-labeled IPP (e.g., HRP-IPP conjugate). They compete for binding to the coated antibody.[17]
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.[17]
-
Measurement: The absorbance is measured using a plate reader. The intensity of the color is inversely proportional to the amount of IPP in the sample.
-
Quantification: A standard curve is used to determine the concentration of IPP in the samples.
Visualizations
Caption: Workflow for HPLC-UV analysis of Ile-Pro-Pro.
Caption: Workflow for LC-MS/MS analysis of Ile-Pro-Pro.
Caption: Workflow for competitive ELISA of Ile-Pro-Pro.
Caption: Logical flow for cross-validation of analytical methods.
References
- 1. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, Bioavailability, and Mechanism of Emerging Activities of Ile-Pro-Pro and Val-Pro-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. e-b-f.eu [e-b-f.eu]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cmro.in [cmro.in]
- 11. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
- 14. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mabtech.com [mabtech.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of H-Ile-Pro-Pro-OH Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of H-Ile-Pro-Pro-OH hydrochloride is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step approach to the responsible handling and disposal of this peptide hydrochloride, ensuring compliance with safety regulations and fostering a culture of laboratory safety.
Hazard Profile and Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. According to safety data sheets, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4). [1]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1). [1]
Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal procedures.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the drain, even after neutralization, due to its high toxicity to aquatic organisms.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Compatibility: Ensure the container material is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated as a non-halogenated organic waste unless mixed with other substances.
Step 2: Waste Container Labeling
Proper labeling of hazardous waste is a critical compliance requirement. The label must be legible, securely attached to the container, and include the following information:
| Labeling Requirement | Details |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. |
| Chemical Name | Full chemical name: "this compound". Avoid abbreviations or chemical formulas. |
| Composition | List all components and their approximate percentages if it is a mixed waste stream. |
| Hazard Pictograms | Include pictograms for "Harmful" and "Hazardous to the Aquatic Environment". |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Generator Information | Name and contact information of the principal investigator or laboratory responsible for the waste. |
Step 3: Storage of Chemical Waste
-
Secure Location: Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal Service: The EHS department will arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dealing with a dry powder.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including PPE, in the designated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
Essential Safety and Operational Guide for Handling H-Ile-Pro-Pro-OH Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling H-Ile-Pro-Pro-OH hydrochloride. The following procedures for personal protective equipment, operational handling, and disposal are based on established best practices for laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are acute oral toxicity and significant aquatic toxicity.[1] Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[2][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[2][3][4] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the peptide's integrity and ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area, such as a chemical fume hood or a specific benchtop, is clean and uncluttered.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Equilibration : Before opening, allow the container of the lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[2]
-
Weighing : Weigh the lyophilized powder in a controlled environment to minimize the creation and inhalation of dust.
-
Reconstitution : If preparing a solution, add the solvent slowly to the vial. Cap the container securely before mixing. Sonication can aid in dissolution, but avoid excessive heating.[2]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated materials as chemical waste.
Storage Protocols:
-
Lyophilized Peptide : For long-term storage, keep the tightly sealed container at -20°C or colder, protected from light.[2][4]
-
Peptide in Solution : It is not recommended to store peptides in solution for extended periods.[2] If necessary, create single-use aliquots and store them at -20°C for use within a month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Disposal Plan
Due to its classification as very toxic to aquatic life with long-lasting effects, all waste containing this compound must be treated as hazardous chemical waste.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place all materials that have come into contact with the peptide, including unused solid peptide, solutions, contaminated gloves, pipette tips, and empty vials, into a clearly labeled waste container designated for chemical waste.[3][5][6]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[3]
-
Storage : Store the sealed waste container in a designated satellite accumulation area.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EH&S) department in accordance with local, state, and federal regulations.[7] Never pour peptide solutions down the sink.[5]
Experimental Workflow Diagram
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
